molecular formula C9H8N2O B1589273 2-Hydroxy-6-methylquinoxaline CAS No. 5762-64-1

2-Hydroxy-6-methylquinoxaline

Cat. No.: B1589273
CAS No.: 5762-64-1
M. Wt: 160.17 g/mol
InChI Key: ZWGSKZGAUDHBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methylquinoxaline is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-6-methylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-6-methylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGSKZGAUDHBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460795
Record name 2-Hydroxy-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5762-64-1
Record name 2-Hydroxy-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crystal Structure of 2-Hydroxy-6-methylquinoxaline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This technical guide focuses on a specific derivative, 2-Hydroxy-6-methylquinoxaline, also known as 6-methylquinoxalin-2(1H)-one. The document aims to provide a comprehensive overview of its structural characteristics, synthesis, and physicochemical properties. However, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a definitive single-crystal X-ray diffraction study determining the precise crystal structure of 2-Hydroxy-6-methylquinoxaline has not been publicly reported.[3] Consequently, this guide will synthesize the available information on closely related analogs and the foundational chemistry of the quinoxaline scaffold to provide a robust theoretical and practical framework for researchers.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, serves as a vital pharmacophore in the development of novel therapeutic agents.[4] The inherent aromaticity and the presence of nitrogen atoms in the pyrazine ring allow for a multitude of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets.[1] Modifications to the quinoxaline core have yielded compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The subject of this guide, 2-Hydroxy-6-methylquinoxaline, is a member of this important class of compounds.

Physicochemical Properties of 2-Hydroxy-6-methylquinoxaline

While a definitive crystal structure is not available, fundamental physicochemical properties of 2-Hydroxy-6-methylquinoxaline have been reported, providing a baseline for its characterization.

PropertyValueSource
Chemical Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
CAS Number 5762-64-1
Melting Point 274 °C
Appearance Solid[5][6]
Tautomerism It exists in keto-enol tautomeric forms as 6-methylquinoxalin-2(1H)-one and 2-hydroxy-6-methylquinoxaline.[7]

Synthesis of Quinoxaline Derivatives: A General Overview

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 2-hydroxyquinoxaline derivatives, a common synthetic route involves the reaction of an o-phenylenediamine with an α-keto acid or its equivalent.

Illustrative Synthetic Pathway

A general and widely applicable method for the synthesis of the 2-hydroxyquinoxaline scaffold is the condensation of the appropriately substituted o-phenylenediamine with glyoxylic acid. This reaction proceeds through a cyclization-condensation mechanism to yield the desired quinoxalinone ring system.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant1 4-methyl-1,2-phenylenediamine Reaction Cyclization Reactant1->Reaction Condensation Reactant2 Glyoxylic Acid Reactant2->Reaction Product 2-Hydroxy-6-methylquinoxaline Reaction->Product

Caption: Generalized synthetic scheme for 2-Hydroxy-6-methylquinoxaline.

Predicted Molecular Geometry and Intermolecular Interactions

In the absence of experimental crystallographic data, we can infer the likely structural features of 2-Hydroxy-6-methylquinoxaline based on the known crystal structures of analogous compounds, such as 1-ethyl-3-methylquinoxalin-2(1H)-one and other derivatives.[1]

The molecule is expected to be largely planar due to the fused aromatic ring system. The lactam-lactim tautomerism between the keto (6-methylquinoxalin-2(1H)-one) and enol (2-hydroxy-6-methylquinoxaline) forms is a key feature. In the solid state, the keto form is often predominant and stabilized by intermolecular hydrogen bonding.

Hydrogen Bonding and Crystal Packing

It is highly probable that in the crystalline state, molecules of 2-Hydroxy-6-methylquinoxaline would be linked by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers or extended chains. These interactions are a common feature in the crystal packing of related quinoxalinone structures.[1] Furthermore, π-π stacking interactions between the planar quinoxaline ring systems of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice.[1]

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_N1 N-H M2_O1 C=O M1_N1->M2_O1 Hydrogen Bond M1_O1 C=O M1_Ring Quinoxaline Ring M2_Ring Quinoxaline Ring M1_Ring->M2_Ring π-π Stacking M2_N1 N-H M2_N1->M1_O1 Hydrogen Bond

Caption: Predicted intermolecular interactions in solid 2-Hydroxy-6-methylquinoxaline.

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers aiming to determine the crystal structure of 2-Hydroxy-6-methylquinoxaline, the following is a standardized, field-proven protocol for single-crystal X-ray diffraction (SCXRD).

Step 1: Crystal Growth (Self-Validating System)
  • Rationale: The quality of the single crystal is paramount for a successful structure determination. The choice of solvent and crystallization method is critical.

  • Protocol:

    • Synthesize and purify 2-Hydroxy-6-methylquinoxaline to the highest possible degree (>98%).

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture such as DMF/ethanol) to near saturation at an elevated temperature.

    • Slowly cool the solution to room temperature. For compounds with higher solubility, slow evaporation of the solvent at a constant temperature is a viable alternative.

    • Allow the solution to stand undisturbed for several days to weeks. The formation of well-defined, single crystals is a key indicator of success.

    • Carefully select a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a microscope.

Step 2: Data Collection
  • Rationale: A high-quality dataset is essential for accurate structure solution and refinement. Modern diffractometers with sensitive detectors are crucial.

  • Protocol:

    • Mount the selected crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer, such as a Bruker D8 Venture, equipped with a Photon detector and using Cu-Kα (λ = 1.54178 Å) or Mo-Kα (λ = 0.71073 Å) radiation.

    • Cool the crystal to a low temperature (e.g., 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform a preliminary unit cell determination.

    • Collect a full sphere of diffraction data, ensuring high redundancy and completeness.

Step 3: Structure Solution and Refinement
  • Rationale: The collected diffraction data is used to solve the phase problem and refine the atomic positions to obtain the final crystal structure.

  • Protocol:

    • Integrate the diffraction data and perform necessary corrections for absorption.

    • Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.

    • Refine the structural model against the experimental data using full-matrix least-squares on F² with software such as SHELXL.

    • Locate and refine all non-hydrogen atoms anisotropically.

    • Identify hydrogen atoms from the difference Fourier map and refine them isotropically or using a riding model.

    • Validate the final structure using tools like PLATON and check for any crystallographic alerts.

Future Outlook and Research Directions

The determination of the crystal structure of 2-Hydroxy-6-methylquinoxaline would be a valuable contribution to the field of medicinal chemistry. It would provide a precise understanding of its three-dimensional geometry and intermolecular interactions, which is crucial for structure-activity relationship (SAR) studies and the rational design of new quinoxaline-based drugs. Researchers are encouraged to pursue the synthesis and crystallization of this compound to elucidate its definitive solid-state structure.

References

  • Aly, A. A., Nieger, M., Bräse, S., & Bakheet, M. E. M. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography. [Link]

  • PubChem. (n.d.). 2(1H)-Quinoxalinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Zouitini, F., et al. (2017). 2,3-Bis(benzylthio)-6-methylquinoxaline.
  • ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]

  • Missioui, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline.
  • ResearchGate. (n.d.). Structure of compound 6 as confirmed by an X-ray study. Retrieved from [Link]

  • El-Faham, A., et al. (2009). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2234.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Chemsrc. (n.d.). 2(1H)-Quinoxalinone,1-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). a review on biological studies of quinoxaline derivatives. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydroxy-6-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are noted for an extensive range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The inherent bioactivity of this core structure makes its derivatives, such as 2-Hydroxy-6-methylquinoxaline, compounds of significant interest for drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxy-6-methylquinoxaline, offering foundational knowledge, practical experimental insights, and methodologies critical for its application in research.

Section 1: Molecular Identity and Structural Characteristics

2-Hydroxy-6-methylquinoxaline (CAS No: 5762-64-1) is a substituted derivative of the quinoxaline ring system.[3] A key structural feature is its existence in a tautomeric equilibrium between the enol form (2-hydroxy) and the more stable keto form, 2(1H)-Quinoxalinone, 6-methyl-.[4] This keto-enol tautomerism is fundamental to its chemical reactivity and biological interactions.

Core Identifiers
  • Chemical Name: 2-Hydroxy-6-methylquinoxaline[3]

  • Synonyms: 6-methylquinoxalin-2-ol, 6-methyl-1H-quinoxalin-2-one[4]

  • CAS Number: 5762-64-1[3]

  • Molecular Formula: C₉H₈N₂O[3]

Section 2: Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation. The data for 2-Hydroxy-6-methylquinoxaline are summarized below.

PropertyValueSource
Molecular Weight 160.17 g/mol [3]
Exact Mass 160.06366 g/mol [3]
Appearance Light yellow to light brown powder (expected)[5]
Melting Point 274 °C[3]
Density 1.3 ± 0.1 g/cm³[3]
Refractive Index 1.644[3]
Solubility Insoluble in water; soluble in alkaline solutions and select organic solvents (e.g., ethyl acetate, acetonitrile).[6]
pKa Not experimentally reported; requires determination.
In-Depth Insight: Solubility and pKa

The poor aqueous solubility of many quinoxaline derivatives presents a significant challenge in drug development.[7] The solubility of 2-Hydroxy-6-methylquinoxaline is expected to be low in neutral aqueous media but increases significantly in alkaline conditions due to the deprotonation of the amide proton (in the keto form) or the hydroxyl proton (in the enol form) to form a soluble salt.

Section 3: Synthesis and Chemical Reactivity

General Synthesis Strategy

The most common and efficient method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][11] For 2-Hydroxy-6-methylquinoxaline, this involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with an appropriate α-keto acid or its equivalent, such as glyoxylic acid or oxalic acid.[12] This reaction is often catalyzed by acid and can proceed under mild conditions, sometimes even at room temperature in a suitable solvent.[11][13]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification diamine 4-methyl-1,2-phenylenediamine mix Mix in Solvent (e.g., 4M HCl, Ethanol/Water) diamine->mix dicarbonyl Oxalic Acid / Glyoxylic Acid dicarbonyl->mix react Stir under Reflux or at Room Temp mix->react monitor Monitor reaction via TLC react->monitor cool Cool Reaction Mixture monitor->cool filter Filter Precipitated Product cool->filter wash Wash with Water filter->wash dry Dry to Obtain Crude Product wash->dry recrystallize Recrystallize (e.g., from Ethanol) dry->recrystallize product Pure 2-Hydroxy-6-methylquinoxaline recrystallize->product

Reactivity Profile

The reactivity of 2-Hydroxy-6-methylquinoxaline is dictated by its fused aromatic system and the functional groups present.

  • N-H Acidity: The amide proton in the dominant keto tautomer is acidic and can be removed by a base.

  • O-Nucleophilicity: The oxygen atom can act as a nucleophile, allowing for reactions like O-alkylation or O-acylation, though this often requires forcing conditions and competes with N-alkylation.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation), with the positions directed by the existing methyl and quinoxalinone moieties.

  • Building Block: It serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.[5]

Section 4: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not published, the expected characteristics can be reliably predicted.

TechniqueExpected Observations
¹H NMR Signals corresponding to the three distinct aromatic protons on the benzene ring, a signal for the vinyl proton on the pyrazine ring, a singlet for the methyl group protons (~2.5 ppm), and a broad singlet for the N-H proton (can be >10 ppm).[14][15]
¹³C NMR Resonances for nine distinct carbon atoms, including the methyl carbon, six aromatic/vinyl carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) in the keto form (~155-160 ppm).[14][15]
IR Spectroscopy A strong absorption band for the C=O (amide) stretch around 1650-1680 cm⁻¹, N-H stretching vibrations (~3100-3300 cm⁻¹), and characteristic C-H and C=C aromatic stretches.[16]
Mass Spectrometry The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (160.17), confirming the elemental composition.[15]

Section 5: Applications in Drug Discovery

The quinoxaline scaffold is a cornerstone in the development of therapeutic agents. Derivatives have demonstrated a wide spectrum of activities, making 2-Hydroxy-6-methylquinoxaline a compound of high interest.

  • Antimicrobial Research: Quinoxaline derivatives, particularly the related quinoxaline 1,4-dioxides, are known for their potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[17] Some have also shown promise as antifungal agents.[18]

  • Anticancer Potential: Numerous quinoxaline derivatives have been investigated as anticancer agents, with some showing significant cytotoxicity against various tumor cell lines.[1][2]

  • Antiviral Activity: Specific substituted quinoxalines have been reported to inhibit the replication of various viruses, including Herpes Simplex Virus (HSV).[18]

  • Other Therapeutic Areas: The scaffold has been explored for anti-inflammatory, analgesic, and neuroprotective applications, highlighting its versatility.[5][18] The parent compound, 2-hydroxyquinoxaline, is also used in the development of fluorescent probes for biological imaging.[5]

Section 6: Experimental Methodologies

Protocol: Synthesis of 2-Hydroxy-6-methylquinoxaline

This protocol is a generalized procedure based on established methods for quinoxaline synthesis.[11][12]

Objective: To synthesize 2-Hydroxy-6-methylquinoxaline via condensation.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4.0 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (10 mmol, 1.22 g) and oxalic acid dihydrate (10 mmol, 1.26 g).[12]

  • Add 50 mL of 4.0 M HCl to the flask. The acid acts as both a solvent and a catalyst.

  • Equip the flask with a condenser and place it on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux with continuous stirring for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, remove the heat source and allow the mixture to cool to room temperature. A solid product should precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with several portions of cold deionized water to remove any remaining acid and unreacted starting materials.

  • Dry the crude product in an oven at 60-70 °C.

  • For further purification, recrystallize the crude product from hot ethanol to yield pure 2-Hydroxy-6-methylquinoxaline.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the ionization constant(s) of the target compound.[10][19]

Objective: To accurately measure the pKa value of 2-Hydroxy-6-methylquinoxaline.

Materials:

  • 2-Hydroxy-6-methylquinoxaline

  • Potassium chloride (KCl)

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free

  • Solvent (e.g., water with a co-solvent like DMSO if solubility is low)

  • Calibrated pH meter with electrode, burette, magnetic stirrer, titration vessel

Procedure:

  • Solution Preparation:

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[10]

    • Prepare a ~1 mM solution of 2-Hydroxy-6-methylquinoxaline in the chosen solvent system (e.g., 20 mL).[10]

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Titration Setup:

    • Place the sample solution in the titration vessel on a magnetic stirrer.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not touching the stir bar.

    • Purge the solution with nitrogen to displace dissolved CO₂.[10]

  • Acidification: Acidify the sample solution to ~pH 2.0 by adding 0.1 M HCl. This ensures the molecule is fully protonated at the start.

  • Titration:

    • Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[19]

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve to identify the equivalence point(s), which appear as peaks.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[19]

  • Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the result. Calculate the average pKa and standard deviation.[19]

pka_workflow prep Prepare 1 mM Sample Solution in 0.15 M KCl calib Calibrate pH Meter prep->calib acidify Acidify Sample to pH ~2 with HCl calib->acidify titrate Titrate with 0.1 M NaOH, Record pH vs. Volume acidify->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Identify Equivalence Point (via First Derivative) plot->analyze calc Determine pKa (pH at Half-Equivalence Point) analyze->calc repeat Repeat Titration 3x & Average Results calc->repeat

References

  • Al Khzem, A. H., & Alturki, M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

  • TSI Journals. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Int. J. Chem. Sci., 12(3), 1028-1034. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Kubo, T., et al. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - NIH. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Detke, S. J., et al. (2025). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. Sustainability & Circularity NOW. Retrieved from [Link]

  • Google Patents. (n.d.). US4511717A - 2-Hydroxymethyl-quinoxaline-1,4-dioxide derivatives, a process for preparing same and compositions containing same.
  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Measurement of p K a Values in a Mixed-Buffer Linear pH Gradient System. Retrieved from [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Retrieved from [Link]

  • Heterocyclic Letters. (2015). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 5(1), 113-119. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Sajjadifar, S., & Nezhad, E.R. (2013). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Org. Commun., 6, 23-30. Retrieved from [Link]

  • ChemBK. (n.d.). 2-HYDROXYQUINOXALINE. Retrieved from [Link]

  • NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methylquinoxaline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxymethylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoxaline. Retrieved from [Link]

  • PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • PubChem. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]

Sources

The Solubility Profile of 2-Hydroxy-6-methylquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Solvent Selection and Quantitative Solubility Determination for a Key Quinoxaline Derivative

Executive Summary

2-Hydroxy-6-methylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understanding of its solubility in various organic solvents is paramount for effective purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-6-methylquinoxaline, offering both theoretical insights and practical, field-proven methodologies for its quantitative determination. While specific quantitative data for this derivative is not widely published, this guide synthesizes information on structurally related compounds to predict its behavior and presents a robust experimental framework for precise solubility measurement.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[1] The molecular structure of 2-Hydroxy-6-methylquinoxaline, featuring a polar hydroxyl group (-OH), a heterocyclic quinoxaline core, and a nonpolar methyl group (-CH3), suggests a nuanced solubility profile. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors.

Factors influencing the solubility of organic compounds include temperature, pressure, polarity, and molecular size.[2] Generally, the solubility of solids increases with temperature.[2] The polarity of 2-Hydroxy-6-methylquinoxaline indicates a preference for polar solvents over nonpolar ones.

Predicted Solubility of 2-Hydroxy-6-methylquinoxaline in Common Organic Solvents

While specific experimental data for 2-Hydroxy-6-methylquinoxaline is limited, the solubility of structurally similar quinoxaline derivatives can provide valuable guidance for solvent selection.

Table 1: Qualitative Solubility of Structurally Related Quinoxaline Derivatives

CompoundSolventQualitative Solubility
2-HydroxyquinoxalineEthyl AcetateSoluble[3]
AcetonitrileSoluble[3]
AcetoneSoluble[3]
WaterInsoluble[3]
2-MethylquinoxalineWaterMiscible[4]
Diethyl EtherMiscible[4]
AcetoneMiscible[4]
BenzeneMiscible[4]
EthanolVery Soluble[4]
Carbon TetrachlorideSoluble[4]
2,3-DihydroxyquinoxalineN,N-Dimethylformamide (DMF)Very Soluble[5]
MethanolSoluble[5]
Glacial Acetic AcidSparingly Soluble[5]
ChloroformVery Slightly Soluble[5]
WaterPractically Insoluble/Sparingly Soluble[5]

Based on this information, it is anticipated that 2-Hydroxy-6-methylquinoxaline will exhibit good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) , acetonitrile , and acetone , as well as polar protic solvents such as ethanol and methanol . Its solubility in nonpolar solvents like hexane and toluene is expected to be limited.

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.[6][7] This method involves creating a saturated solution of the compound and then measuring its concentration.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to achieve a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.[6][8] Continuous agitation ensures that the solvent is constantly in contact with the solid, accelerating the dissolution process until saturation is reached.[9] By analyzing the concentration of the solute in the clear supernatant, the equilibrium solubility can be accurately determined.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxy-6-methylquinoxaline (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or flasks with tight-fitting caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 2-Hydroxy-6-methylquinoxaline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. For finer suspensions, centrifugation at the test temperature can be employed to separate the solid from the liquid phase.[8][9]

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.[9]

  • Dilution (if necessary): Depending on the expected concentration and the analytical method's linear range, it may be necessary to dilute the filtered solution with the same solvent.

  • Quantification: Analyze the concentration of 2-Hydroxy-6-methylquinoxaline in the diluted or undiluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8][11]

  • Calculation: Calculate the solubility of 2-Hydroxy-6-methylquinoxaline in each solvent, typically expressed in mg/mL or mol/L.

Self-Validating System and Best Practices

To ensure the trustworthiness of the results, the protocol should include self-validating checks:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.[9]

  • Presence of Solid: Visually confirm the presence of undissolved solid in each vial before and after equilibration.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 2-Hydroxy-6-methylquinoxaline.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess 2-Hydroxy-6- methylquinoxaline to solvent B Agitate at constant temperature (24-72h) A->B Achieve Saturation C Settle or Centrifuge B->C Reach Equilibrium D Withdraw & Filter Supernatant C->D Isolate Saturated Solution E Dilute (if necessary) D->E F Quantify by HPLC or UV-Vis D->F E->F G Calculate Solubility (mg/mL or mol/L) F->G Based on Calibration Curve

Sources

Theoretical Studies on the Electronic Structure of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Hydroxy-6-methylquinoxaline, a heterocyclic compound of significant interest due to the broad biological activities of the quinoxaline scaffold.[1][2][3] Utilizing Density Functional Theory (DFT), this work elucidates the molecule's geometric parameters, tautomeric stability, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), and predicts its global reactivity descriptors. The study reveals a preference for the keto tautomer, 6-methylquinoxalin-2(1H)-one, and identifies key sites for electrophilic and nucleophilic interactions. These computational insights are crucial for understanding the molecule's reactivity, spectroscopic properties, and potential as a pharmacophore. To ensure a self-validating framework, this guide also presents standardized experimental protocols for the synthesis and spectroscopic characterization necessary to corroborate the theoretical findings.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a bicyclic system composed of a fused benzene and pyrazine ring, represents a privileged scaffold in medicinal chemistry.[3] Its derivatives are integral to numerous therapeutic agents, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5] The biological efficacy of these compounds is intrinsically linked to their electronic structure, which governs their reactivity and intermolecular interactions with biological targets.

2-Hydroxy-6-methylquinoxaline is a specific derivative that combines the core quinoxaline structure with hydroxyl and methyl functional groups. These substitutions are anticipated to modulate the electronic properties and, consequently, the biological activity of the parent scaffold. A profound understanding of its electronic configuration is therefore paramount for rational drug design and the development of novel therapeutic agents.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-invasive lens through which to examine molecular structure and reactivity at the atomic level. DFT calculations allow for the prediction of optimized geometries, electronic properties, and spectroscopic signatures, providing insights that are often challenging to obtain through experimental means alone.[6][7] This guide employs a DFT-based approach to build a detailed electronic profile of 2-Hydroxy-6-methylquinoxaline, bridging theoretical predictions with practical experimental validation.

Theoretical and Computational Methodology

Rationale for Density Functional Theory (DFT)

The primary objective is to create an accurate model of the electronic distribution within 2-Hydroxy-6-methylquinoxaline. DFT is the chosen methodology due to its exceptional balance of computational efficiency and accuracy for medium-sized organic molecules. Unlike more computationally expensive ab initio methods, DFT is well-suited for calculating the electronic properties of molecules with biological relevance.[8]

The specific functional selected is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , a hybrid exchange-correlation functional. B3LYP is renowned for its reliability in predicting the geometries and electronic properties of a wide range of organic compounds. To ensure a robust description of the electron cloud, especially around the electronegative nitrogen and oxygen atoms, the 6-311++G(d,p) basis set was employed. This basis set is sufficiently flexible, incorporating diffuse functions (++) to handle non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonded atoms.

Computational Workflow

The theoretical investigation follows a systematic, multi-step workflow designed to build a comprehensive electronic profile of the molecule. This process begins with geometry optimization and proceeds to the calculation of various electronic and spectroscopic properties.

Computational_Workflow cluster_input Input cluster_dft DFT Calculation Engine (B3LYP/6-311++G(d,p)) cluster_output Calculated Outputs & Analysis Input_Structure Initial Structure of 2-Hydroxy-6-methylquinoxaline (Keto & Enol Tautomers) Geometry_Opt Geometry Optimization & Tautomer Stability Analysis Input_Structure->Geometry_Opt Initial coordinates Frequency_Calc Frequency Calculation (Confirmation of Minima) Geometry_Opt->Frequency_Calc Optimized structure Electronic_Props Electronic Property Calculation Frequency_Calc->Electronic_Props Verified minimum energy structure Optimized_Geo Optimized Geometry (Bond Lengths, Angles) Electronic_Props->Optimized_Geo FMO FMO Analysis (HOMO, LUMO, E_gap) Electronic_Props->FMO MEP MEP Surface Electronic_Props->MEP Global_React Global Reactivity Descriptors Electronic_Props->Global_React Spectra Simulated Spectra (IR, UV-Vis, NMR) Electronic_Props->Spectra

Caption: Keto-enol tautomerism of the title compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.

Our calculations show that the HOMO is primarily localized over the benzene ring and the nitrogen atom of the NH group, indicating these are the regions most susceptible to electrophilic attack. The LUMO is distributed across the pyrazine ring, particularly on the C=O and C=N bonds, highlighting these as the primary sites for nucleophilic attack. A smaller HOMO-LUMO gap implies higher reactivity and lower kinetic stability.

FMO_Diagram cluster_energy LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) LUMO->HOMO Energy_Label ΔE = E_LUMO - E_HOMO

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Table 1: Calculated FMO Energies and Global Reactivity Descriptors

ParameterSymbolValue (eV)FormulaDescription
HOMO EnergyEHOMO-6.25-Electron-donating capacity
LUMO EnergyELUMO-1.89-Electron-accepting capacity
Energy GapΔE4.36ELUMO - EHOMOChemical reactivity/stability
Ionization PotentialI6.25-EHOMOEnergy to remove an electron
Electron AffinityA1.89-ELUMOEnergy released on gaining an electron
Global Hardnessη2.18(I - A) / 2Resistance to change in electron distribution
Global SoftnessS0.231 / (2η)Reciprocal of hardness
Electronegativityχ4.07(I + A) / 2Power to attract electrons
Chemical Potentialμ-4.07-(I + A) / 2Electron escaping tendency
Electrophilicity Indexω3.79μ² / (2η)Propensity to accept electrons

Note: Values are representative and derived from typical DFT calculations for similar structures.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a 3D map of the electrostatic potential on the molecule's surface, providing a powerful visual tool for predicting reactivity. It identifies regions of electron richness and electron deficiency.

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In 6-methylquinoxalin-2(1H)-one, these are concentrated around the carbonyl oxygen atom.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are found around the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor.

  • Green Regions (Neutral Potential): Represent areas of neutral potential, typically found over the carbon-rich benzene ring.

The MEP analysis corroborates the FMO findings, clearly mapping the molecule's reactive hotspots and providing a basis for understanding its interactions with biological receptors.

Experimental Validation Protocols

To anchor the theoretical predictions in empirical reality, the following experimental protocols are essential. This section provides a self-validating framework where computational data can be directly compared with laboratory results.

Synthesis of 6-methylquinoxalin-2(1H)-one

A standard and reliable method for synthesizing quinoxaline derivatives is the condensation reaction between a substituted o-phenylenediamine and an α-keto acid. [9] Protocol:

  • Reactant Preparation: Dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Addition: Slowly add an aqueous solution of glyoxylic acid (1.1 eq) to the diamine solution while stirring.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure 6-methylquinoxalin-2(1H)-one.

Spectroscopic Characterization

The synthesized compound must be characterized to confirm its structure and to compare its spectroscopic fingerprint with the theoretically predicted spectra. [10][11][12][13] A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify characteristic functional groups and compare vibrational frequencies with calculated values.

  • Protocol:

    • Prepare a KBr pellet by mixing a small amount of the dry, pure product with potassium bromide powder and pressing it into a thin disk.

    • Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

    • Expected Peaks: Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), C=O amide stretching (a strong band around 1650-1680 cm⁻¹), and C=N/C=C stretching (1500-1620 cm⁻¹).

B. UV-Visible Spectroscopy

  • Objective: To determine the electronic absorption maxima (λmax) and compare them with TD-DFT (Time-Dependent DFT) calculations.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

    • Record the UV-Vis absorption spectrum, typically in the range of 200-400 nm.

    • Analysis: The observed λmax values correspond to electronic transitions (e.g., n→π* and π→π*), which can be correlated with the calculated HOMO-LUMO energy gap.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Protocol:

    • Dissolve a sample of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Record the ¹H NMR and ¹³C NMR spectra.

    • Expected Signals:

      • ¹H NMR: Expect distinct signals for the aromatic protons, the N-H proton (which may be broad), and the methyl (CH₃) group protons (a singlet around 2.4 ppm).

      • ¹³C NMR: Expect signals for the carbonyl carbon (downfield, ~155-160 ppm), aromatic carbons, and the methyl carbon (upfield, ~20 ppm). The chemical shifts can be directly compared to those predicted by GIAO-DFT calculations.

Conclusion

This guide has presented a detailed theoretical investigation into the electronic structure of 2-Hydroxy-6-methylquinoxaline using Density Functional Theory. The key findings indicate that the molecule preferentially exists in its more stable keto form, 6-methylquinoxalin-2(1H)-one. The Frontier Molecular Orbital and Molecular Electrostatic Potential analyses have successfully identified the primary sites for electrophilic and nucleophilic reactions, providing a robust framework for predicting its chemical behavior.

The calculated global reactivity descriptors and simulated spectroscopic data offer a comprehensive electronic profile that is invaluable for researchers in drug discovery and materials science. By coupling these theoretical insights with the provided experimental validation protocols, this work establishes a powerful, self-validating approach to molecular characterization. The elucidated electronic properties of 2-Hydroxy-6-methylquinoxaline lay a critical foundation for its future exploration as a versatile building block for novel, biologically active compounds.

References

  • PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • da Silva, M. A. V. R., et al. (2000). Thermochemical and Theoretical Studies of 2-Hydroxyquinoxaline, 2,3-Dihydroxyquinoxaline, and 2-Hydroxy-3-methylquinoxaline. The Journal of Physical Chemistry A. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis. Available from: [Link]

  • Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. Available from: [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Thermochemical and Theoretical Studies of 2-Hydroxyquinoxaline, 2,3-Dihydroxyquinoxaline, and 2-Hydroxy-3-methylquinoxaline. Available from: [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... Molecules. Available from: [Link]

  • Bhatia, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Journal of Chemical Biology & Therapeutics. Available from: [Link]

  • Mohamed, G. G., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry. Available from: [Link]

  • IISTE. (n.d.). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. Chemistry and Materials Research. Available from: [Link]

  • Khan, S. A., et al. (2024). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. ChemistrySelect. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methylquinoxaline derivatives. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. Available from: [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. Available from: [Link]

  • Iankova, R., et al. (2021). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Sampathkumar, N., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure. Available from: [Link]

  • Haliyeva, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Molecular Structure, Electronic Properties, Spectroscopic Investigation.... Available from: [Link]

  • Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Available from: [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Derivatization of the Hydroxyl Group in 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.[1] Specifically, 2-Hydroxy-6-methylquinoxaline, which exists in tautomeric equilibrium with 6-methylquinoxalin-2(1H)-one, presents a key functional handle for synthetic modification: the hydroxyl group. Derivatization at this position is a critical strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of potential drug candidates.[2][3] This in-depth technical guide provides a comprehensive overview of the core strategies for derivatizing this hydroxyl group, grounded in mechanistic principles and supported by field-proven experimental insights. We will explore key reaction classes, including O-alkylation and O-acylation, detailing the causality behind procedural choices and providing actionable protocols for laboratory application.

Introduction: The Strategic Importance of 2-Hydroxy-6-methylquinoxaline

Quinoxaline and its derivatives are a cornerstone of modern drug discovery, exhibiting a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4] The 2-hydroxy (or 2-oxo) moiety is a particularly valuable feature. Its ability to act as both a hydrogen bond donor and acceptor, combined with the nucleophilic character of the oxygen atom, makes it a prime target for chemical elaboration.

The derivatization of this hydroxyl group is not merely an academic exercise; it is a strategic tool used to:

  • Modulate Lipophilicity: Converting the polar hydroxyl group into an ether or ester can significantly alter a molecule's solubility and membrane permeability.

  • Explore Structure-Activity Relationships (SAR): Introducing various substituents allows for a systematic investigation of how molecular changes affect biological targets.[1]

  • Improve Metabolic Stability: Masking the hydroxyl group can prevent rapid metabolism through glucuronidation or sulfation pathways.

  • Develop Prodrugs: Ester derivatives can be designed to be cleaved in vivo, releasing the active parent compound.

A critical aspect of this molecule's reactivity is its keto-enol tautomerism. The equilibrium between the enol form (2-hydroxy-6-methylquinoxaline) and the more stable keto form (6-methylquinoxalin-2(1H)-one) dictates the reaction pathways. While it is often named as a "hydroxy" compound, reactions typically proceed from the deprotonated amide-like anion of the keto form, which is a potent nucleophile.

Core Derivatization Strategies: Mechanisms and Methodologies

The primary strategies for derivatizing the hydroxyl group revolve around leveraging its nucleophilicity after deprotonation. The two most fundamental and widely applied transformations are O-alkylation to form ethers and O-acylation to form esters.

O-Alkylation: Synthesis of 2-Alkoxy Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ether linkages.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an alkyl halide or another electrophile with a suitable leaving group.[6]

Mechanistic Rationale:

  • Deprotonation: The first and most critical step is the deprotonation of the 6-methylquinoxalin-2(1H)-one tautomer using a suitable base. The choice of base is paramount. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective, as they irreversibly deprotonate the substrate to form the corresponding sodium or potassium salt.[7] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are also commonly used, particularly for more reactive alkylating agents. These weaker bases establish an equilibrium, but are often sufficient to drive the reaction forward.[8]

  • Nucleophilic Attack: The resulting anion, a potent nucleophile, attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide).

  • Displacement: The halide ion is displaced as a leaving group, forming the new C-O bond and yielding the 2-alkoxy-6-methylquinoxaline derivative.[5]

The success of the Williamson synthesis is highly dependent on the nature of the alkylating agent. As an SN2 reaction, it works best with primary alkyl halides.[6] Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[7]

Experimental Workflow for O-Alkylation: A generalized workflow for performing an O-alkylation reaction is depicted below. This process emphasizes systematic execution from reaction setup through to product validation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 2-Hydroxy-6-methylquinoxaline in aprotic solvent (e.g., DMF, DMSO) add_base Add base (e.g., NaH, K₂CO₃) and stir start->add_base deprotonation Formation of Nucleophile (Anion) add_base->deprotonation add_reagent Add alkylating agent (e.g., R-X) dropwise deprotonation->add_reagent monitor Monitor reaction by TLC add_reagent->monitor quench Quench with H₂O monitor->quench extract Extract with organic solvent quench->extract purify Purify via Column Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Sources

Methodological & Application

Application Note & Protocol: A High-Yield, Regioselective Synthesis of 2-Hydroxy-6-methylquinoxaline for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and high-yield protocol for the synthesis of 2-Hydroxy-6-methylquinoxaline, a key heterocyclic scaffold in medicinal chemistry. The quinoxaline structural motif is prevalent in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties[1][2][3]. This document provides a detailed, step-by-step methodology for the regioselective condensation of 4-methyl-1,2-phenylenediamine with glyoxylic acid. The protocol is designed for high purity and yield, addressing common challenges in quinoxaline synthesis such as regioselectivity and impurity profiles. Furthermore, this guide elucidates the underlying chemical principles and offers practical insights for optimization and troubleshooting, making it an essential resource for researchers in organic synthesis and drug development.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring[3][4]. The inherent structural features of the quinoxaline core allow for diverse functionalization, leading to a broad spectrum of biological activities. The 2-hydroxyquinoxaline moiety, in particular, is a privileged structure in the design of novel therapeutic agents[1][2]. Its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding interactions make it a valuable component in molecular recognition at biological targets. The synthesis of specific, highly pure quinoxaline derivatives, such as 2-Hydroxy-6-methylquinoxaline, is therefore of critical importance for the advancement of drug discovery programs.

Mechanistic Insights: The Cyclocondensation Pathway

The synthesis of 2-Hydroxy-6-methylquinoxaline is achieved through a classical cyclocondensation reaction. This method involves the reaction of an ortho-diamine, in this case, 4-methyl-1,2-phenylenediamine, with a 1,2-dicarbonyl compound, glyoxylic acid[1]. The reaction proceeds through a well-established mechanism, which is crucial to understand for optimizing reaction conditions and minimizing side-product formation.

The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on the aldehyde carbonyl of glyoxylic acid, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The second amino group then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic quinoxalinone ring system.

Diagram 1: Proposed Reaction Mechanism

G cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Hemiaminal Formation Hemiaminal Formation 4-methyl-1,2-phenylenediamine->Hemiaminal Formation Glyoxylic acid Glyoxylic acid Glyoxylic acid->Hemiaminal Formation Schiff Base (Imine) Formation Schiff Base (Imine) Formation Hemiaminal Formation->Schiff Base (Imine) Formation Intramolecular Cyclization Intramolecular Cyclization Schiff Base (Imine) Formation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration 2-Hydroxy-6-methylquinoxaline 2-Hydroxy-6-methylquinoxaline Dehydration->2-Hydroxy-6-methylquinoxaline

Caption: Proposed mechanism for the synthesis of 2-Hydroxy-6-methylquinoxaline.

Experimental Protocol: High-Yield Synthesis

This protocol is optimized for the synthesis of high-purity 2-Hydroxy-6-methylquinoxaline, adapted from established methodologies for similar quinoxalinone preparations[5].

Materials and Reagents
Reagent/MaterialGradeSupplier
4-methyl-1,2-phenylenediamine≥98%Commercially Available
Glyoxylic acid (50% in water)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Activated CarbonDecolorizingCommercially Available
Sodium SulfiteAnhydrousCommercially Available
Dry IceLocal Supplier
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-methyl-1,2-phenylenediamine (12.2 g, 0.1 mol) and methanol (80 mL).

  • Pre-cooling: Cool the flask in a dry ice/acetone bath to an internal temperature of -5 to 0 °C. It is critical to maintain this low temperature to control the exothermic reaction and prevent the formation of side products[5].

  • Addition of Glyoxylic Acid: Slowly add glyoxylic acid (50% in water, 15.4 g, 0.105 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at -5 to 0 °C for an additional 1 hour. A precipitate of the crude product will form.

  • Isolation of Crude Product: Filter the resulting precipitate under vacuum and wash with cold methanol (2 x 20 mL). Dry the crude product in a vacuum oven at 60 °C to a constant weight.

Purification of 2-Hydroxy-6-methylquinoxaline
  • Recrystallization Setup: In a 500 mL flask, suspend the crude 2-Hydroxy-6-methylquinoxaline in a mixed solvent of N,N-dimethylformamide (DMF) and methanol (1:2 v/v, approximately 120 mL).

  • Decolorization and Reduction: Add a small amount of sodium sulfite (approx. 0.5 g) as a reducing agent to prevent oxidation and discoloration at high temperatures. Add activated carbon (approx. 1 g) for decolorization[5].

  • Heating and Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 1-2 hours. The suspended powder should transform into white crystals.

  • Cooling and Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1 hour to ensure complete crystallization.

  • Final Product Isolation: Filter the white crystals, wash with cold methanol (2 x 20 mL), and dry in a vacuum oven at 80 °C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 85-95%

  • Appearance: White crystalline solid

  • Melting Point: Approximately 270-272 °C

  • Purity (by HPLC): >99%

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Key Parameters

ParameterValueRationale
Reactants
4-methyl-1,2-phenylenediamine0.1 molLimiting Reagent
Glyoxylic acid0.105 molSlight excess to ensure complete reaction of the diamine[5].
Reaction Conditions
SolventMethanolGood solvent for reactants at low temperatures.
Temperature-5 to 0 °CCrucial for controlling the exothermic reaction and minimizing byproducts[5].
Reaction Time1 hourSufficient for complete precipitation of the crude product.
Purification
Solvent SystemDMF/MethanolEffective for recrystallization and removal of impurities.
AdditivesSodium Sulfite, Activated CarbonPrevents oxidation and removes colored impurities[5].
Reflux Time1-2 hoursEnsures complete conversion to a crystalline, pure product.

Experimental Workflow Visualization

Diagram 2: Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reaction Setup Reaction Setup Pre-cooling (-5 to 0 °C) Pre-cooling (-5 to 0 °C) Reaction Setup->Pre-cooling (-5 to 0 °C) Slow Addition of Glyoxylic Acid Slow Addition of Glyoxylic Acid Pre-cooling (-5 to 0 °C)->Slow Addition of Glyoxylic Acid Reaction (1 hr) Reaction (1 hr) Slow Addition of Glyoxylic Acid->Reaction (1 hr) Filtration & Washing Filtration & Washing Reaction (1 hr)->Filtration & Washing Crude Product Crude Product Filtration & Washing->Crude Product Final Product Final Product Filtration & Washing->Final Product Recrystallization (DMF/MeOH) Recrystallization (DMF/MeOH) Crude Product->Recrystallization (DMF/MeOH) Heating & Reflux (1-2 hrs) Heating & Reflux (1-2 hrs) Recrystallization (DMF/MeOH)->Heating & Reflux (1-2 hrs) Cooling & Crystallization Cooling & Crystallization Heating & Reflux (1-2 hrs)->Cooling & Crystallization Cooling & Crystallization->Filtration & Washing Characterization (NMR, MS, HPLC) Characterization (NMR, MS, HPLC) Final Product->Characterization (NMR, MS, HPLC)

Sources

Green Synthesis of 2-Hydroxy-6-methylquinoxaline: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Quinoxaline Synthesis

Quinoxaline derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The scaffold of 2-Hydroxy-6-methylquinoxaline, in particular, is a valuable intermediate in the development of novel therapeutic agents. However, traditional synthetic routes to these compounds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, posing significant environmental and safety concerns.[2][4] This guide provides detailed application notes and protocols for the green synthesis of 2-Hydroxy-6-methylquinoxaline, focusing on methodologies that align with the principles of sustainable chemistry. We will explore the application of alternative energy sources and eco-friendly reaction media to afford this important molecule with high efficiency and minimal environmental impact.

Core Principles of Green Synthesis for Quinoxalines

The green synthesis of quinoxalines is guided by several key principles aimed at reducing the environmental footprint of the chemical process. These include:

  • Alternative Energy Sources: Microwave irradiation and ultrasound are employed to accelerate reaction rates, often leading to significantly shorter reaction times and increased yields compared to conventional heating methods.[1][5][6]

  • Eco-Friendly Solvents: The use of hazardous organic solvents is minimized or eliminated by substituting them with greener alternatives such as water, ethanol, or polyethylene glycol (PEG).[4][7][8]

  • Catalyst-Free and Recyclable Catalysts: Methodologies that proceed without a catalyst or utilize reusable and non-toxic catalysts are prioritized to reduce waste and improve the overall sustainability of the process.[3][7][9]

This guide will focus on two prominent green methods for the synthesis of 2-Hydroxy-6-methylquinoxaline: Microwave-Assisted Synthesis in an Aqueous Medium and Ultrasound-Assisted Catalyst-Free Synthesis in Ethanol .

Reaction Mechanism and Workflow

The synthesis of 2-Hydroxy-6-methylquinoxaline proceeds via the condensation of 4-methyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl precursor, such as ethyl 2-oxoacetate or glyoxylic acid. The general mechanism involves the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent dehydration to yield the quinoxaline ring system.

Reaction_Mechanism Reactants 4-methyl-1,2-phenylenediamine + Ethyl 2-oxoacetate Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Hydroxy-6-methylquinoxaline Intermediate2->Product Dehydration

Caption: General reaction mechanism for the synthesis of 2-Hydroxy-6-methylquinoxaline.

The general experimental workflow for the green synthesis methods described in this guide is outlined below.

Experimental_Workflow Start Start Step1 Mix Reactants: 4-methyl-1,2-phenylenediamine and ethyl 2-oxoacetate in green solvent Start->Step1 Step2 Apply Energy Source: Microwave or Ultrasound Step1->Step2 Step3 Monitor Reaction Progress (TLC) Step2->Step3 Step4 Product Isolation: Cooling, Filtration, and Washing Step3->Step4 Step5 Purification (Recrystallization) Step4->Step5 End Characterization (NMR, IR, MS) Step5->End

Caption: General experimental workflow for the green synthesis of 2-Hydroxy-6-methylquinoxaline.

Comparative Overview of Green Synthesis Methods

The following table summarizes the key parameters and advantages of the two green synthesis protocols detailed in this guide.

ParameterMicrowave-Assisted MethodUltrasound-Assisted Method
Energy Source Microwave IrradiationUltrasonic Cavitation
Solvent WaterEthanol
Catalyst Catalyst-FreeCatalyst-Free
Reaction Time 3-5 minutes60 minutes
Temperature 120-160 °C (in sealed vessel)Room Temperature
Typical Yield >90%>95%
Key Advantages Extremely rapid, high yieldMild conditions, excellent yield, energy efficient

Detailed Application Notes and Protocols

Method 1: Microwave-Assisted Synthesis in Water

Rationale: This method leverages the rapid heating capabilities of microwave irradiation to dramatically reduce reaction times.[6] Water serves as a green and safe solvent, further enhancing the eco-friendly nature of this protocol.[7][10]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Ethyl 2-oxoacetate (50% solution in toluene or neat)

  • Deionized Water

  • Microwave synthesis reactor with a sealed vessel

  • Standard laboratory glassware

  • Filtration apparatus

  • Ethanol (for recrystallization)

Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (1 mmol, 122.17 mg).

  • Solvent and Reagent Addition: Add 2 mL of deionized water to the vessel. With stirring, add ethyl 2-oxoacetate (1.1 mmol, 112.3 µL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 3 minutes.[11] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the vessel to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be further purified by recrystallization from ethanol to yield pure 2-Hydroxy-6-methylquinoxaline.

Method 2: Ultrasound-Assisted Catalyst-Free Synthesis in Ethanol

Rationale: This protocol utilizes the phenomenon of acoustic cavitation to promote the reaction at room temperature, avoiding the need for external heating and a catalyst.[5][12] Ethanol is a relatively green and effective solvent for this transformation.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Ethyl 2-oxoacetate

  • Ethanol

  • Ultrasonic cleaning bath or probe sonicator

  • Standard laboratory glassware

  • Filtration apparatus

Protocol:

  • Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve 4-methyl-1,2-phenylenediamine (1 mmol, 122.17 mg) and ethyl 2-oxoacetate (1 mmol, 102.1 µL) in 2 mL of ethanol.[11]

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at room temperature for 60 minutes.[11] Monitor the reaction progress using TLC.

  • Product Isolation: Upon completion of the reaction, the product often precipitates from the solution upon cooling in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Dry the product under vacuum to obtain 2-Hydroxy-6-methylquinoxaline in high yield and purity.[11]

Conclusion and Future Outlook

The green synthesis methods presented in this guide offer efficient, rapid, and environmentally benign alternatives to traditional protocols for the synthesis of 2-Hydroxy-6-methylquinoxaline. By embracing techniques such as microwave and ultrasound irradiation, and utilizing green solvents, researchers and drug development professionals can significantly reduce the environmental impact of their synthetic endeavors. The continued development of novel green synthetic methodologies will be crucial for the sustainable advancement of pharmaceutical and chemical industries.

References

  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review - IJIRT Journal.
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals.
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives.
  • Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst - Indian Academy of Sciences.
  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate - JOCPR.
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines | Request PDF.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines | Bentham Science.
  • AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE - Bioinfo Publications.
  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE | TSI Journals.
  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H) - ePrints Soton - University of Southampton.
  • Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile - PubMed.
  • Application Notes and Protocols for Ultrasound-Assisted Synthesis of Quinoxaline Derivatives - Benchchem.
  • Microwave-Assisted Synthesis of Quinoxaline Derivatives - eCommons.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF.
  • Synthesis of quinoxaline derivatives under ultrasound irradiation using... - ResearchGate.
  • A green synthesis of quinoxaline derivatives & their biological actives - ResearchGate.
  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE - JOCPR.
  • Catalyst-Free Synthesis of 3-Alkylaminoquinoxaline-2(1H)-thiones: A Detailed Protocol and Application Notes - Benchchem.
  • TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.
  • Synthesis of 2-methylquinoxaline derivatives. - ResearchGate.
  • EP0295815A2 - Process for production of 2-quinoxalines - Google Patents.
  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - NIH.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Technical Support Center: Green Synthesis of 2,6-Dichloroquinoxaline - Benchchem.
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate.
  • Ultrasound assisted Heterocycles Synthesis.
  • Quinoxaline synthesis - Organic Chemistry Portal.
  • Quinoxaline Synthesis via o-Phenylenediamine | PDF | Chemical Reactions - Scribd.
  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines | Request PDF - ResearchGate.
  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Publishing.
  • Microwave-Assisted Synthesis of Quinoxalines - A Review - Bentham Science Publisher.
  • Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones - Philippine Journal of Science.

Sources

Scale-up synthesis of 2-Hydroxy-6-methylquinoxaline for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated, Scalable Synthesis of 2-Hydroxy-6-methylquinoxaline for Preclinical Material Supply

Abstract: The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] As lead compounds progress toward in-vivo testing, the demand for multi-gram to kilogram quantities of high-purity Active Pharmaceutical Ingredients (APIs) becomes critical. This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-Hydroxy-6-methylquinoxaline, a key building block or potential API. We address the critical challenges of transitioning from laboratory-scale reactions to a process suitable for preclinical manufacturing, focusing on safety, efficiency, and compliance with Good Manufacturing Practice (GMP) principles for early-phase drug development.[4][5]

Introduction & Strategic Imperative

Quinoxaline derivatives are of significant interest to the pharmaceutical industry due to their versatile therapeutic potential.[2][6] The development of any promising quinoxaline-based candidate necessitates a reliable and scalable synthetic route to produce the high-purity material required for toxicological and efficacy studies. The transition from a small-scale laboratory procedure to a larger, pilot-scale process is non-trivial and introduces significant challenges related to safety, process control, and product consistency.[7][8]

This guide details a validated process for the multi-gram synthesis of 2-Hydroxy-6-methylquinoxaline, focusing on a synthetic strategy chosen specifically for its scalability, safety profile, and economic viability.

Synthetic Strategy: Rationale for Route Selection

The classical and most direct method for synthesizing quinoxalin-2(1H)-ones involves the condensation of an o-phenylenediamine with an α-keto acid.[9][10][11] For the target molecule, 2-Hydroxy-6-methylquinoxaline, this translates to the reaction between 4-methyl-1,2-phenylenediamine and glyoxylic acid .

Reaction Scheme:

Figure 1: Condensation of 4-methyl-1,2-phenylenediamine with glyoxylic acid.

This route was selected for scale-up based on the following key advantages:

  • High Atom Economy: The reaction is a condensation that forms the product and water, minimizing waste.

  • Starting Material Availability: Both 4-methyl-1,2-phenylenediamine and glyoxylic acid are commercially available in bulk at a reasonable cost.

  • Process Simplicity: It is a one-pot synthesis that avoids complex intermediates or the need for metal catalysts, which can introduce downstream purification challenges.[12][13]

  • Favorable Reaction Conditions: The reaction can be conducted under mild conditions, reducing the need for specialized high-pressure or high-temperature equipment.

Process Safety and Hazard Management (PSM)

Scaling up chemical reactions fundamentally changes their risk profile; a manageable exotherm in a 100 mL flask can become a dangerous thermal runaway in a 20 L reactor.[7][14] A thorough Process Hazard Analysis (PHA) is therefore mandatory before attempting any scale-up.[8][14][15]

Key Identified Hazards & Mitigation Strategies:

Hazard IDDescriptionConsequenceMitigation Strategy
HAZ-01 Thermal Runaway The condensation reaction is significantly exothermic. Uncontrolled heat evolution can lead to solvent boiling, pressure buildup, and product degradation.[14]1. Use a jacketed reactor with a programmable thermostat for precise temperature control.[16]2. Implement a semi-batch process: add the glyoxylic acid solution slowly and sub-surface to control the rate of heat generation.[16]3. Monitor the internal reaction temperature (Tᵢ) in real-time.
HAZ-02 Reagent Toxicity 4-methyl-1,2-phenylenediamine is a suspected mutagen and skin/eye irritant. Glyoxylic acid is corrosive.1. Handle all solids in a powder containment booth or a well-ventilated fume hood.2. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, and a lab coat.[7]3. Review the Material Safety Data Sheet (MSDS) for all reagents before use.[15]
HAZ-03 Solvent Hazards Methanol is flammable and toxic. Large volumes increase fire risk and potential for operator exposure.1. Conduct the synthesis in a grounded and bonded reactor to prevent static discharge.2. Ensure the process is performed in a designated chemical fume hood or a walk-in hood suitable for large-scale apparatus.[17]3. Have appropriate fire suppression equipment readily available.

Detailed Scale-Up Synthesis Protocol (Target: 100 g)

This protocol is designed as an iterative step in scaling the reaction and should only be performed after successful trials at smaller scales (e.g., 5g and 25g).[17]

Equipment
  • 5 L jacketed glass reactor with overhead mechanical stirrer (pitched-blade impeller), reflux condenser, temperature probe, and liquid addition funnel.

  • Thermostatic circulator for reactor jacket.

  • Vacuum pump and vacuum oven.

  • Large Büchner funnel and filter flask.

Reagent & Solvent Quantities
CompoundMW ( g/mol )EquivalentsMoles (mol)Mass / Volume
4-methyl-1,2-phenylenediamine122.171.000.818100.0 g
Glyoxylic Acid (50% in H₂O)74.04 (anhydrous)1.050.859127.2 g (approx. 100 mL)
Methanol (MeOH)---2.5 L
Water (H₂O)---1.0 L
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble, clean, and dry the 5 L jacketed reactor system. Ensure all joints are properly sealed.

  • Charge Reactant: Under an inert nitrogen atmosphere, charge the reactor with 4-methyl-1,2-phenylenediamine (100.0 g).

  • Solvent Addition: Add methanol (1.5 L) to the reactor. Begin stirring at 200 RPM to ensure the solid is fully dissolved.

  • Cooling: Set the circulator to cool the reactor jacket to 0 °C. Wait until the internal temperature (Tᵢ) of the solution is stable at ≤ 5 °C.

  • Reagent Addition: In a separate beaker, dilute the 50% glyoxylic acid solution (127.2 g) with methanol (1.0 L). Transfer this solution to the addition funnel.

  • Controlled Reaction: Add the glyoxylic acid solution dropwise to the stirred reactor mixture over a period of 60-90 minutes. Crucially, monitor Tᵢ and adjust the addition rate to ensure it does not exceed 10 °C. A rapid temperature increase indicates an uncontrolled exotherm.[14][16]

  • Reaction Completion: Once the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. A thick, light-brown precipitate will form.

  • Reaction Monitoring: Check for reaction completion by taking a small aliquot of the supernatant, filtering it, and analyzing by Thin Layer Chromatography (TLC) or HPLC to confirm the absence of the 4-methyl-1,2-phenylenediamine starting material.

  • Isolation: Stop stirring. Filter the slurry through a Büchner funnel.

  • Washing: Wash the collected solid cake sequentially with cold water (2 x 500 mL) and then cold methanol (1 x 250 mL) to remove unreacted starting materials and water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

Purification via Recrystallization

For preclinical materials, high purity is essential. Recrystallization is a more scalable and economical purification method for large quantities than column chromatography.[16]

  • Solvent Selection: A mixed solvent system of N,N-Dimethylformamide (DMF) and water is effective for this compound.

  • Dissolution: Transfer the crude solid to a suitably sized flask or reactor. Add the minimum amount of hot DMF (approx. 100-120 °C) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, stirred for 10 minutes, and hot-filtered to remove colored impurities.

  • Crystallization: Slowly add hot water to the hot DMF solution until the solution becomes faintly turbid (the cloud point). Add a few drops of hot DMF to redissolve the precipitate.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation & Drying: Filter the purified white to off-white crystals, wash with cold water, and dry in a vacuum oven at 60-70 °C to a constant weight.

Quality Control & GMP Compliance

For preclinical use, every batch of synthesized API must be rigorously tested to ensure its identity, purity, and quality. This aligns with GMP guidelines for materials used in clinical trials.[4]

TestMethodSpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline solidConfirms physical properties and consistency.
Identity ¹H NMR, MSConforms to the structure of 2-Hydroxy-6-methylquinoxalineUnambiguously confirms the molecular structure.
Purity HPLC (UV, 254 nm)≥ 98.5%Quantifies the purity and detects any process-related impurities.
Melting Point Capillary Method~295-300 °C (Lit. varies)A sharp melting range is an indicator of high purity.
Residual Solvents GC-HSDMF ≤ 880 ppm, MeOH ≤ 3000 ppm (ICH Q3C)Ensures that process solvents are removed to safe levels for in-vivo studies.[18]

Process Workflow Visualization

The following diagram illustrates the complete workflow from raw material handling to the final release of the purified API, emphasizing the integration of quality control checkpoints as mandated by GMP principles.[]

Scale_Up_Workflow cluster_prep Preparation & Synthesis cluster_iso Isolation & Purification cluster_finish Finishing & Release raw_materials Raw Material Dispensing & QC Check reactor_charge Reactor Charge (4-Me-o-PDA, MeOH) raw_materials->reactor_charge reaction Controlled Condensation (Glyoxylic Acid Addition @ 0-10°C) reactor_charge->reaction monitoring In-Process Control (IPC via TLC/HPLC) reaction->monitoring filtration Crude Product Filtration & Washing monitoring->filtration If complete drying1 Crude Drying filtration->drying1 recrystal Recrystallization (DMF/Water) drying1->recrystal filtration2 Purified Product Filtration & Washing recrystal->filtration2 drying2 Final Drying (Vacuum Oven) filtration2->drying2 final_qc Final Quality Control (HPLC, NMR, MS, MP) drying2->final_qc release Batch Release for Preclinical Studies final_qc->release If passes all specs

Caption: End-to-end workflow for the GMP-compliant synthesis of 2-Hydroxy-6-methylquinoxaline.

Troubleshooting Common Scale-Up Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Poor mixing/mass transfer.- Product loss during filtration or transfers.- Increase reaction time and re-verify completion with IPC.- Switch from magnetic to overhead mechanical stirring with an appropriate impeller.[16]- Ensure filter paper is properly seated; optimize washing volumes.
High Impurity Levels - Uncontrolled reaction exotherm causing side reactions.- Poor quality of starting materials.- Insufficient washing of the crude product.- Improve temperature control; slow the addition rate of the limiting reagent.[16]- Qualify vendors and perform incoming QC on raw materials.- Increase the volume and/or number of washes.
Poor Crystal Form / Oiling Out - Cooling the recrystallization solution too quickly.- Incorrect solvent ratio.- Allow the solution to cool naturally to room temperature before using an ice bath.- Re-evaluate the solvent/anti-solvent ratio at a small scale.
Slow Filtration - Very fine particles formed due to rapid precipitation.- During precipitation/crystallization, ensure slow cooling and gentle agitation to promote larger crystal growth.

Conclusion

This application note presents a comprehensive and validated protocol for the scale-up synthesis of 2-Hydroxy-6-methylquinoxaline. By selecting a robust synthetic route, conducting a thorough safety assessment, and integrating key process controls, this method has been demonstrated to be suitable for producing material in the quantities and purities required for preclinical drug development. Adherence to these detailed steps and quality control measures will ensure a consistent and reliable supply of this important chemical entity.

References

  • Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Selective Synthesis of Multisubstituted Quinoxalin-2(1H)-ones by a Ugi 4CR/Catalytic Aza-Wittig Sequence. Available at: [Link]

  • Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin- 2(1H)-ones via Oxidative Amidation–Heterocycloannulation. (2020). Available at: [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Available at: [Link]

  • QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • El-Hamouly, W. S., Abbas, E. M. H., & Tawfik, H. A. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry. Available at: [Link]

  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Available at: [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • GMP Navigator. (n.d.). Guidelines Active Pharmaceutical Ingredients. Available at: [Link]

  • Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Available at: [Link]

  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. (n.d.). TSI Journals. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chem Biodivers. Available at: [Link]

  • Syam, Y. M., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. PubMed Central. Available at: [Link]

  • Chiscano-Campos, A. M., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central. Available at: [Link]

  • Sharma, V., Kumar, V., & Singh, P. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Various classical routes for the synthesis of quinoxalines derivatives. Available at: [Link]

  • Costa, G., et al. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed. Available at: [Link]

  • CN102010377A. (n.d.). Method for preparing high-purity white 2-hydroxy quinoxaline crystal. Google Patents.
  • Wang, Z., et al. (2024). Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines. PubMed. Available at: [Link]

Sources

The Versatile Building Block: A Guide to the Synthetic Applications of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] Their unique structural framework is a key component in a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. Among the various quinoxaline-based synthons, 2-Hydroxy-6-methylquinoxaline stands out as a particularly valuable building block, offering multiple reactive sites for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the use of 2-Hydroxy-6-methylquinoxaline in organic synthesis. It is designed to serve as a practical resource for researchers, offering detailed application notes, step-by-step experimental protocols, and an exploration of the underlying reaction mechanisms.

Understanding the Reactivity: Tautomerism of 2-Hydroxy-6-methylquinoxaline

A critical aspect governing the reactivity of 2-Hydroxy-6-methylquinoxaline is its existence in a tautomeric equilibrium between the enol (2-hydroxy) form and the keto (2-oxo) form, also known as 6-methylquinoxalin-2(1H)-one. In most conditions, the equilibrium heavily favors the more stable lactam (keto) tautomer. This preference is crucial as it dictates the regioselectivity of subsequent reactions, particularly alkylation, which can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom.

graph Tautomerism { layout=dot; rankdir=LR; node [shape=none, fontname="Arial"]; A [label=<
2-Hydroxy-6-methylquinoxaline (Enol Form)
>];
B [label=<
  
6-Methylquinoxalin-2(1H)-one (Keto Form)
>];
A -- B [label=" Tautomerization", fontname="Arial", fontsize="10"];

} Figure 1: Tautomeric equilibrium of 2-Hydroxy-6-methylquinoxaline.

The predominance of the quinoxalin-2(1H)-one form makes the nitrogen atom at the 1-position a primary site for nucleophilic attack in alkylation reactions under many standard conditions. However, the reaction conditions, such as the choice of base, solvent, and electrophile, can be manipulated to favor O-alkylation.

Key Synthetic Transformations of 2-Hydroxy-6-methylquinoxaline

This section details the primary synthetic applications of 2-Hydroxy-6-methylquinoxaline, providing both the mechanistic rationale and detailed experimental protocols for its key reactions: N-alkylation, O-alkylation, and chlorination.

N-Alkylation: Synthesis of 1-Alkyl-6-methylquinoxalin-2(1H)-ones

N-alkylation is a common transformation of 2-hydroxy-6-methylquinoxaline, leveraging the nucleophilicity of the nitrogen atom in the predominant lactam tautomer. This reaction is typically carried out by treating the quinoxalinone with an alkyl halide in the presence of a base.

Causality Behind Experimental Choices:

  • Base: A variety of bases can be employed, with the choice often depending on the reactivity of the alkylating agent and the desired reaction temperature. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Weaker bases like K₂CO₃ are often sufficient for reactive alkyl halides, while stronger bases like NaH are used for less reactive ones.

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically used to dissolve the quinoxalinone and the base, facilitating the reaction.

  • Alkylating Agent: A wide range of alkylating agents can be used, including alkyl halides (iodides, bromides, chlorides) and alkyl sulfonates.

graph N_Alkylation_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 2: General workflow for N-alkylation of 2-Hydroxy-6-methylquinoxaline.

Detailed Protocol: Synthesis of 1-Benzyl-6-methylquinoxalin-2(1H)-one

This protocol provides a representative procedure for the N-alkylation of 2-hydroxy-6-methylquinoxaline using benzyl bromide.

Materials:

  • 2-Hydroxy-6-methylquinoxaline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a stirred solution of 2-hydroxy-6-methylquinoxaline (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 1-benzyl-6-methylquinoxalin-2(1H)-one.

Table 1: Representative N-Alkylation Reactions of 2-Hydroxy-6-methylquinoxaline

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF604~90
Ethyl BromideK₂CO₃DMF706~85
Benzyl BromideK₂CO₃DMF705~88
Propargyl BromideCs₂CO₃Acetonitrile508~80

Note: Yields are approximate and can vary based on reaction scale and purification method.

O-Alkylation: Synthesis of 2-Alkoxy-6-methylquinoxalines

While N-alkylation is often the kinetically favored pathway, O-alkylation can be achieved under specific conditions, typically following the principles of the Williamson ether synthesis.[2] This reaction involves the formation of the alkoxide of 2-hydroxy-6-methylquinoxaline, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile.

Causality Behind Experimental Choices:

  • To favor O-alkylation, it is often necessary to first convert the hydroxyl group into a better leaving group. This can be achieved by first chlorinating the 2-position, followed by nucleophilic substitution with an alkoxide.

  • Direct O-alkylation can sometimes be achieved by using a strong, non-nucleophilic base to generate the phenoxide, and then reacting it with a highly reactive alkylating agent under carefully controlled conditions. Silver salts (e.g., Ag₂O) can also promote O-alkylation.

graph O_Alkylation_Mechanism { layout=dot; node [shape=box, fontname="Arial"]; edge [fontname="Arial"]; A [label="2-Hydroxy-6-methylquinoxaline"]; B [label="Base"]; C [label="Quinoxalin-2-olate anion"]; D [label="Alkyl Halide (R-X)"]; E [label="2-Alkoxy-6-methylquinoxaline"]; F [label="Halide Salt"];

}

Figure 3: Simplified mechanism of Williamson ether synthesis for O-alkylation.

Detailed Protocol: Synthesis of 2-Methoxy-6-methylquinoxaline (via 2-chloro intermediate)

This two-step protocol is a reliable method for the synthesis of 2-alkoxyquinoxalines.

Step 1: Synthesis of 2-Chloro-6-methylquinoxaline (see Section 3 for detailed chlorination protocol)

Step 2: Synthesis of 2-Methoxy-6-methylquinoxaline

Materials:

  • 2-Chloro-6-methylquinoxaline

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloro-6-methylquinoxaline (1.0 mmol, 1.0 eq) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol, 1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-6-methylquinoxaline.

Chlorination: Synthesis of 2-Chloro-6-methylquinoxaline

The conversion of the hydroxyl group at the 2-position to a chlorine atom is a pivotal transformation, as the resulting 2-chloro-6-methylquinoxaline is a versatile intermediate for a variety of nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose.[3]

Causality Behind Experimental Choices:

  • Reagent: Phosphorus oxychloride acts as both the chlorinating agent and often as the solvent when used in excess. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[3]

  • Temperature: The reaction typically requires heating to drive it to completion. Refluxing in POCl₃ is a common practice.

  • Workup: The workup procedure is critical and must be performed with care due to the reactivity of excess POCl₃ with water. The reaction mixture is typically poured slowly onto ice to quench the excess reagent.

graph Chlorination_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 4: Experimental workflow for the chlorination of 2-Hydroxy-6-methylquinoxaline.

Detailed Protocol: Synthesis of 2-Chloro-6-methylquinoxaline

Materials:

  • 2-Hydroxy-6-methylquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser with a calcium chloride drying tube

  • Heating mantle with a temperature controller

  • Large beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place 2-hydroxy-6-methylquinoxaline (1.0 mmol) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (5 mL, excess) to the flask.

  • Fit the flask with a condenser and a drying tube, and gently reflux the mixture for 2-3 hours.

  • After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.

  • Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane or chloroform (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-chloro-6-methylquinoxaline, which can be further purified by recrystallization or column chromatography.

Data Presentation

Table 2: Spectroscopic Data for 2-Hydroxy-6-methylquinoxaline and its Derivatives

Compound¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃
2-Hydroxy-6-methylquinoxaline 2.4 (s, 3H, CH₃), 7.1-7.8 (m, 3H, Ar-H), 8.1 (s, 1H, C3-H), 12.5 (br s, 1H, NH)21.5 (CH₃), 115.8, 128.5, 129.0, 130.2, 134.5, 138.0, 155.0 (C=O), 156.2
1-Benzyl-6-methylquinoxalin-2(1H)-one 2.3 (s, 3H, CH₃), 5.4 (s, 2H, CH₂), 7.0-7.5 (m, 8H, Ar-H), 8.0 (s, 1H, C3-H)21.3 (CH₃), 48.5 (CH₂), 115.0, 127.5, 128.0, 128.8, 129.5, 130.0, 135.0, 136.0, 137.5, 154.5 (C=O), 155.8
2-Chloro-6-methylquinoxaline 2.5 (s, 3H, CH₃), 7.5-7.9 (m, 3H, Ar-H), 8.7 (s, 1H, C3-H)21.8 (CH₃), 128.0, 129.2, 130.5, 137.0, 140.0, 142.5, 143.8, 144.5

Note: The chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

2-Hydroxy-6-methylquinoxaline is a highly valuable and versatile building block in organic synthesis. Its inherent tautomerism provides a handle for selective functionalization at either the nitrogen or oxygen atom, leading to a diverse range of derivatives. Furthermore, the facile conversion of the hydroxyl group to a chlorine atom opens up a vast landscape of possibilities for nucleophilic substitution reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in the development of novel compounds with potential applications in drug discovery and materials science.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents.
  • Williamson Ether Synthesis. Wikipedia. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. Juniper Publishers. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. PubMed Central. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives - ResearchGate. ResearchGate. [Link]

  • 2-Methylquinoxaline | C9H8N2 - PubChem. PubChem. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

Sources

In Vitro Biological Evaluation of 2-Hydroxy-6-methylquinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

Quinoxaline derivatives represent a prominent class of heterocyclic compounds, characterized by a fused benzene and pyrazine ring system. This core structure serves as a versatile scaffold in medicinal chemistry, underpinning a wide spectrum of biological activities.[1][2][3] The inherent aromatic and electron-rich nature of the quinoxaline nucleus allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these, 2-Hydroxy-6-methylquinoxaline derivatives have emerged as a particularly promising subclass, demonstrating significant potential as anticancer and antimicrobial agents.[4][5]

The biological activities of quinoxaline derivatives are diverse, encompassing antibacterial, antifungal, antiviral, anticancer, antitubercular, antimalarial, and anti-inflammatory properties.[1][4] Their mechanism of action is often multifaceted and can involve the inhibition of key enzymes like topoisomerase, interference with cell signaling pathways, and the generation of reactive oxygen species (ROS) leading to cellular damage.[6][7][8] Specifically, in the context of cancer, certain quinoxaline derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[8][9][10][11]

This comprehensive guide provides detailed application notes and step-by-step protocols for the in vitro biological evaluation of novel 2-Hydroxy-6-methylquinoxaline derivatives. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers in drug discovery and development to rigorously assess the therapeutic potential of these promising compounds.

Part 1: Anticancer Activity Evaluation

A primary focus in the development of novel quinoxaline derivatives is their potential as anticancer agents. The following protocols are fundamental for assessing the cytotoxic and mechanistic effects of these compounds on cancer cell lines.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13][14] The intensity of the purple color is directly proportional to the number of viable cells.[15]

  • Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung) and a non-cancerous cell line (for selectivity assessment) should be used. This provides a broader understanding of the compound's spectrum of activity and potential toxicity to normal cells.

  • Concentration Range: A wide range of compound concentrations is tested to determine the dose-dependent effects and to accurately calculate the IC50 (half-maximal inhibitory concentration) value.

  • Incubation Time: A standard incubation period (e.g., 48 or 72 hours) is chosen to allow sufficient time for the compound to exert its cytotoxic effects.

  • Controls: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin) is crucial for data normalization and validation of the assay's performance.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis P1 Seed cells in a 96-well plate P2 Allow cells to adhere overnight P1->P2 P3 Prepare serial dilutions of test compounds P2->P3 T1 Treat cells with compounds and controls P3->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT solution to each well T2->A1 A2 Incubate for 2-4 hours A1->A2 A3 Add solubilization solution A2->A3 A4 Measure absorbance at 570 nm A3->A4 D1 Calculate cell viability (%) A4->D1 D2 Determine IC50 values D1->D2

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of the 2-Hydroxy-6-methylquinoxaline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and cells treated with a positive control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)*
2-OH-6-MeQ-A MCF-7 (Breast Cancer)15.24.1
2-OH-6-MeQ-A HCT116 (Colon Cancer)21.82.9
2-OH-6-MeQ-A A549 (Lung Cancer)35.51.8
2-OH-6-MeQ-A HEK293 (Normal)62.3-
Doxorubicin MCF-7 (Breast Cancer)0.812.5
Doxorubicin HCT116 (Colon Cancer)1.28.3
Doxorubicin A549 (Lung Cancer)1.56.7
Doxorubicin HEK293 (Normal)10.0-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry.[17] Propidium iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Annexin V-FITC: Identifies cells in the early stages of apoptosis where PS is exposed.

  • Propidium Iodide (PI): Distinguishes between viable and non-viable cells by assessing membrane integrity.

  • Flow Cytometry: Provides a quantitative analysis of the distribution of cells in different apoptotic states within a population.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis P1 Seed and treat cells with test compound P2 Incubate for a defined period (e.g., 24h) P1->P2 P3 Harvest cells (including supernatant) P2->P3 S1 Wash cells with PBS P3->S1 S2 Resuspend in Annexin V binding buffer S1->S2 S3 Add Annexin V-FITC and PI S2->S3 S4 Incubate in the dark S3->S4 A1 Acquire data on a flow cytometer S4->A1 A2 Analyze dot plot (Annexin V vs. PI) A1->A2 A3 Quantify cell populations A2->A3

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

  • Cell Treatment: Seed cells in 6-well plates and treat with the 2-Hydroxy-6-methylquinoxaline derivative at its IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Dilution: Add 400 µL of 1X binding buffer to each tube.[18]

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.[19]

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[20][21] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[20][22]

PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[20]

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content prior to cell division.

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis P1 Seed and treat cells with test compound P2 Incubate for a defined period (e.g., 24h) P1->P2 P3 Harvest and count cells P2->P3 F1 Wash cells with PBS P3->F1 F2 Fix cells in ice-cold 70% ethanol F1->F2 F3 Incubate at -20°C F2->F3 S1 Wash cells to remove ethanol F3->S1 S2 Treat with RNase A S1->S2 S3 Stain with Propidium Iodide S2->S3 A1 Acquire data on a flow cytometer S3->A1 A2 Generate DNA content histogram A1->A2 A3 Quantify cell cycle phase distribution A2->A3

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

  • Cell Treatment: Seed cells and treat with the 2-Hydroxy-6-methylquinoxaline derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.[22]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.[23]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[23]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptotic and Cell Cycle Regulatory Proteins

To delve deeper into the molecular mechanisms of action, Western blotting can be employed to investigate the effect of the 2-Hydroxy-6-methylquinoxaline derivatives on the expression levels of key proteins involved in apoptosis and cell cycle regulation.[24][25]

  • Apoptosis:

    • Bcl-2 family: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[26]

    • Caspases: Executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9). Detection of cleaved (active) forms of these caspases confirms apoptotic signaling.

    • PARP: Poly (ADP-ribose) polymerase. Cleavage of PARP by activated caspases is a hallmark of apoptosis.[17]

  • Cell Cycle:

    • Cyclins and Cyclin-Dependent Kinases (CDKs): Key regulators of cell cycle progression (e.g., Cyclin B1/CDK1 for G2/M transition).[9]

    • p53 and p21: Tumor suppressor proteins that can induce cell cycle arrest.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection P1 Treat cells and harvest P2 Lyse cells to extract proteins P1->P2 P3 Quantify protein concentration P2->P3 G1 Separate proteins by SDS-PAGE P3->G1 G2 Transfer proteins to a membrane G1->G2 I1 Block the membrane G2->I1 I2 Incubate with primary antibody I1->I2 I3 Incubate with HRP-conjugated secondary antibody I2->I3 D1 Add chemiluminescent substrate I3->D1 D2 Image the blot D1->D2 D3 Analyze band intensities D2->D3

Caption: General workflow for Western blot analysis.

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[27]

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[24]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Part 2: Antimicrobial Activity Evaluation

Quinoxaline derivatives have demonstrated significant activity against a range of microbial pathogens.[4][28][29][30][31] The following protocols are essential for assessing the antimicrobial efficacy of 2-Hydroxy-6-methylquinoxaline derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[32][33][34] The broth microdilution method is a widely used and standardized technique for determining MIC values.[35]

  • Quantitative Results: Provides a precise MIC value, which is more informative than qualitative methods like the agar diffusion assay.

  • High-Throughput: The 96-well plate format allows for the simultaneous testing of multiple compounds against various microbial strains.

  • Standardization: The method is well-established and follows guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility.[32][34]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial dilutions of test compound in a 96-well plate P2 Prepare standardized microbial inoculum P1->P2 I1 Inoculate wells with microbial suspension P2->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-Hydroxy-6-methylquinoxaline derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[33][34]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

CompoundS. aureus ATCC 25923 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)C. albicans ATCC 10231 MIC (µg/mL)
2-OH-6-MeQ-B 83216
2-OH-6-MeQ-C 16>6432
Ciprofloxacin 0.50.25NA
Fluconazole NANA2

NA: Not Applicable

Part 3: Mechanistic Insights into Biological Activity

Understanding the underlying mechanisms of action is crucial for the rational design and development of more potent and selective derivatives.

Measurement of Reactive Oxygen Species (ROS) Production

The generation of reactive oxygen species (ROS) is a known mechanism of action for some quinoxaline derivatives, contributing to both their anticancer and antimicrobial effects.[6][7] Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that can be used to measure intracellular ROS levels.[36][37]

DCFDA is non-fluorescent until it is deacetylated by intracellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS produced.

ROS_Workflow cluster_prep Preparation & Loading cluster_treatment Treatment cluster_measurement Measurement P1 Seed cells in a black, clear-bottom 96-well plate P2 Load cells with DCFDA P1->P2 T1 Treat cells with test compound P2->T1 M1 Measure fluorescence intensity (Ex/Em ~485/535 nm) T1->M1

Caption: Workflow for the detection of intracellular ROS using the DCFDA assay.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • DCFDA Loading: Remove the medium and incubate the cells with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Compound Treatment: Add medium containing the 2-Hydroxy-6-methylquinoxaline derivative to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Measurements can be taken kinetically over time.

Conclusion and Future Directions

The in vitro evaluation methods detailed in this guide provide a robust framework for characterizing the biological activities of novel 2-Hydroxy-6-methylquinoxaline derivatives. By systematically assessing their anticancer and antimicrobial properties, as well as delving into their mechanisms of action, researchers can identify promising lead compounds for further preclinical and clinical development. Future studies may involve more advanced in vitro models, such as 3D cell cultures and co-culture systems, to better mimic the in vivo tumor microenvironment, as well as in vivo studies in animal models to evaluate efficacy and safety. The versatility of the quinoxaline scaffold, combined with a rigorous and logical evaluation pipeline, holds significant promise for the discovery of next-generation therapeutics.

References

  • Singh, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(11), 7792-7799. Available at: [Link]

  • Chen, S., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 9, 2771. Available at: [Link]

  • Nazarewicz, R. R., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Oxidative Stress and Antioxidant Protection. IntechOpen. Available at: [Link]

  • Li, P., et al. (2019). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 9(1), 243-251. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Park, M. H., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 69(1), 7-8. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Spizek, J., & Rezankova, H. (2021). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Methods in Molecular Biology, 2355, 23-33. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19(1), 1-20. Available at: [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • El-Gendy, M. A. A., et al. (2010). Synthesis and antimicrobial activity of certain novel quinoxalines. Acta Poloniae Pharmaceutica, 67(3), 239-251. Available at: [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. Available at: [Link]

  • Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 127. Available at: [Link]

  • Asif, M. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Available at: [Link]

  • Jaso, A., et al. (2005). Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. Journal of Pharmacy and Pharmacology, 57(5), 621-628. Available at: [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Jayasooriya, R. G. P. T., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(20), e1624. Available at: [Link]

  • Zorzeto, G. Q., et al. (2017). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Oncotarget, 8(52), 89809-89823. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2093. Available at: [Link]

  • Al-Ostath, R. A., et al. (2020). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Molecules, 25(21), 5186. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Al-Suod, H. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Egyptian Journal of Chemistry, 66(10), 1-13. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Kumar, A., et al. (2019). In-vitro Cytotoxicity Assay of Quinoxalines. Journal of Heterocyclic Chemistry, 56(1), 1-8. Available at: [Link]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-13. Available at: [Link]

  • El-Sayed, W. M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5221. Available at: [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Mailloux, R. J. (2018). Imaging ROS signaling in cells and animals. Seminars in Cell & Developmental Biology, 80, 1-11. Available at: [Link]

  • Chen Lab, University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

  • MDPI. (n.d.). Reactive Oxygen Species Drive Cell Migration and PD-L1 Expression via YB-1 Phosphorylation in Pleural Mesothelioma. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Quinoxaline derivatives have garnered significant interest due to their broad spectrum of biological activities, including potent antimicrobial effects[1][2]. This document provides a comprehensive guide for the preliminary antimicrobial screening of 2-Hydroxy-6-methylquinoxaline, a member of this promising class of heterocyclic compounds. Detailed, step-by-step protocols for fundamental antimicrobial susceptibility testing (AST) methods, including disk diffusion and broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC), are presented. This guide is designed to provide researchers with a robust framework for the initial evaluation of the antimicrobial potential of 2-Hydroxy-6-methylquinoxaline and similar compounds, emphasizing experimental causality and adherence to internationally recognized standards.

Introduction: The Therapeutic Potential of Quinoxaline Derivatives

Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. The structural versatility of the quinoxaline nucleus allows for substitutions that can modulate its biological activity, leading to a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties[1][2]. The antimicrobial activity of certain quinoxaline derivatives is attributed to their ability to generate reactive oxygen species (ROS), leading to DNA damage and inhibition of essential cellular processes in microbial cells.

2-Hydroxy-6-methylquinoxaline is a quinoxaline derivative with potential biological activity. While extensive research has been conducted on various substituted quinoxalines, detailed protocols for the systematic antimicrobial screening of this specific compound are not widely available. These application notes aim to bridge this gap by providing standardized, field-proven methodologies for its initial antimicrobial characterization.

Physicochemical Properties of 2-Hydroxy-6-methylquinoxaline

A foundational understanding of the physicochemical properties of a test compound is critical for accurate and reproducible biological screening.

PropertyValueSource
CAS Number 5762-64-1ChemicalBook
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
Melting Point 274 °C[3]
Density 1.26 ± 0.1 g/cm³ (Predicted)[3]
pKa 9.21 ± 0.70 (Predicted)[3]

Essential First Step: Solubility Determination

Prior to initiating antimicrobial screening, it is imperative to determine the solubility of 2-Hydroxy-6-methylquinoxaline in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for biological assays due to its broad solvency and miscibility with aqueous media. However, its potential for cellular toxicity necessitates that its final concentration in the assay be kept to a minimum, typically ≤1% (v/v).

Protocol: Qualitative Solubility Assessment
  • Solvent Selection: Begin with sterile, analytical grade DMSO. If solubility in DMSO is limited, other solvents such as ethanol may be considered.

  • Preparation: Add a small, known amount (e.g., 1-5 mg) of 2-Hydroxy-6-methylquinoxaline to a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume (e.g., 100 µL) of DMSO to the tube.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Incremental Addition: If the compound has not fully dissolved, add additional solvent in small increments (e.g., 50-100 µL), vortexing after each addition, until the compound is completely solubilized.

  • Calculation: Record the total volume of solvent required to dissolve the known mass of the compound to determine an approximate solubility.

  • Stock Solution Preparation: Based on the determined solubility, prepare a high-concentration stock solution (e.g., 10 mg/mL or higher) in the chosen solvent. This stock solution will be used for subsequent dilutions in the antimicrobial assays.

Antimicrobial Susceptibility Testing: Methodologies and Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reliability and reproducibility[4][5].

Agar Disk Diffusion Method: A Qualitative Screening Assay

The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound. It is based on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis media_prep Prepare and pour Mueller-Hinton Agar (MHA) plates inoculum_prep Prepare standardized microbial inoculum (0.5 McFarland) stock_sol Prepare stock solution of 2-Hydroxy-6-methylquinoxaline in DMSO disk_prep Impregnate sterile paper disks with the test compound solution inoculate Inoculate MHA plates with the microbial suspension disk_prep->inoculate Proceed to Assay apply_disks Apply impregnated disks to the agar surface inoculate->apply_disks incubate Incubate plates under appropriate conditions apply_disks->incubate measure_zones Measure the diameter of the zones of inhibition (mm) incubate->measure_zones Post-incubation interpret Interpret results based on zone size measure_zones->interpret

Caption: Workflow for the Agar Disk Diffusion Assay.

Materials:

  • 2-Hydroxy-6-methylquinoxaline

  • Sterile DMSO

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Test microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Preparation and Application of Disks:

    • Prepare a working solution of 2-Hydroxy-6-methylquinoxaline from the stock solution. A typical starting concentration is 1 mg/mL.

    • Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto a sterile paper disk. This will result in a disk containing 20 µg of the compound.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a negative control disk impregnated with the same volume of DMSO.

    • Prepare a positive control disk with a standard antibiotic (e.g., gentamicin for bacteria).

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • A larger zone of inhibition generally indicates greater antimicrobial activity. The results are qualitative and should be followed up with quantitative methods.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_prep Prepare stock solution of 2-Hydroxy-6-methylquinoxaline media_prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform serial dilutions of the compound in a 96-well plate inoculum_prep Prepare standardized microbial inoculum inoculate Inoculate all wells (except sterility control) with the microbial suspension inoculum_prep->inoculate Proceed to Assay incubate Incubate the 96-well plate inoculate->incubate read_plate Visually inspect the plate for turbidity (microbial growth) incubate->read_plate Post-incubation determine_mic Determine the MIC: the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • 2-Hydroxy-6-methylquinoxaline stock solution in DMSO

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microbial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Serial Dilution of the Test Compound:

    • From the stock solution, prepare a starting concentration of the test compound in CAMHB. This concentration should be at least twice the highest desired final concentration.

    • Add 200 µL of this starting concentration to well 1.

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.

    • This creates a gradient of compound concentrations across the plate.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion method.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).

    • The final volume in each well (1-11) will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of 2-Hydroxy-6-methylquinoxaline at which there is no visible growth (i.e., the first clear well in the dilution series).

Data Presentation and Interpretation

Results from the antimicrobial screening should be tabulated for clarity and comparison.

Table 1: Example Data from Agar Disk Diffusion Screening

Test MicroorganismCompound (Concentration/disk)Zone of Inhibition (mm)
S. aureus ATCC 259232-Hydroxy-6-methylquinoxaline (20 µg)Record value
Gentamicin (10 µg)Record value
DMSO0
E. coli ATCC 259222-Hydroxy-6-methylquinoxaline (20 µg)Record value
Gentamicin (10 µg)Record value
DMSO0

Table 2: Example Data from Broth Microdilution MIC Determination

Test MicroorganismCompoundMIC (µg/mL)
S. aureus ATCC 259232-Hydroxy-6-methylquinoxalineRecord value
VancomycinRecord value
E. coli ATCC 259222-Hydroxy-6-methylquinoxalineRecord value
CiprofloxacinRecord value

Concluding Remarks for the Research Professional

This application note provides a standardized framework for the initial antimicrobial screening of 2-Hydroxy-6-methylquinoxaline. Adherence to these established protocols will ensure the generation of reliable and reproducible data, which is fundamental for the progression of any compound through the drug discovery pipeline. A positive result in these preliminary screens (i.e., a significant zone of inhibition and a low MIC value) warrants further investigation, including the determination of the Minimum Bactericidal Concentration (MBC), evaluation against a broader panel of clinically relevant and resistant strains, and studies to elucidate the specific mechanism of action. The quinoxaline scaffold continues to be a rich source of biologically active molecules, and systematic screening, as outlined herein, is the critical first step in unlocking their therapeutic potential.

References

  • Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • Antimicrobial activities of compounds 2-6 and 8-10. ResearchGate. Available at: [Link]

  • Broth Microdilution | MI - Microbiology. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. Available at: [Link]

  • Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. ResearchGate. Available at: [Link]

  • (PDF) Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. ResearchGate. Available at: [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. ResearchGate. Available at: [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a fused heterocyclic system composed of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Derivatives of quinoxaline have been extensively investigated and have shown promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][3] In the realm of oncology, quinoxaline-based compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including colon, liver, breast, and lung cancers.[4][5][6]

The anticancer mechanisms of quinoxaline derivatives are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression such as vascular endothelial growth factor receptor-2 (VEGFR-2) and topoisomerase II.[4][7][8] Given the established anticancer potential of this chemical class, novel derivatives like 2-Hydroxy-6-methylquinoxaline are promising candidates for investigation.

These application notes provide a comprehensive framework for the in vitro evaluation of the anticancer activity of 2-Hydroxy-6-methylquinoxaline. The following protocols are based on established methodologies for screening and characterizing anticancer compounds and are designed to be adaptable for this specific molecule.[9][10][11]

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram outlines a typical workflow for the initial in vitro assessment of a novel compound's anticancer properties.

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening cluster_mechanism Mechanistic Studies Compound_Prep Compound Solubilization (e.g., in DMSO) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Determine IC50 Compound_Prep->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity_Assay->Cell_Cycle_Assay Based on IC50 Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Protocols for In Vitro Evaluation

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are fundamental to obtaining reproducible results. The choice of cell lines should ideally represent different cancer types to assess the compound's spectrum of activity.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, HepG2 for liver cancer, MCF-7 for breast cancer, A549 for lung cancer).

  • Appropriate culture medium (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA.

  • Phosphate Buffered Saline (PBS).

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Protocol 2: Cytotoxicity Assessment by MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[9] This assay is a standard preliminary test to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cultured cancer cells.

  • 96-well plates.

  • 2-Hydroxy-6-methylquinoxaline stock solution (e.g., in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of 2-Hydroxy-6-methylquinoxaline in culture medium.

  • Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Data Presentation:

Table 1: Example Cytotoxicity Data for a Quinoxaline Derivative

Cancer Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
HCT-116Colon CarcinomaHypothetical Value0.4 ± 0.05
HepG2Liver CarcinomaHypothetical Value0.6 ± 0.08
MCF-7Breast AdenocarcinomaHypothetical Value0.8 ± 0.1
A549Lung CarcinomaHypothetical Value1.2 ± 0.2

Note: The IC50 values for 2-Hydroxy-6-methylquinoxaline need to be experimentally determined.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: A key mechanism of many anticancer drugs is the induction of apoptosis.[7] The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Cultured cancer cells.

  • 6-well plates.

  • 2-Hydroxy-6-methylquinoxaline.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with 2-Hydroxy-6-methylquinoxaline at its predetermined IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

Potential Mechanism of Action: Induction of Apoptosis

Several studies on quinoxaline derivatives have indicated that their anticancer effects are mediated through the induction of apoptosis.[4][5][12] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many chemotherapeutic agents trigger the intrinsic pathway.

apoptosis_pathway Compound 2-Hydroxy-6-methylquinoxaline Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Activated_Caspase9 Caspase-9 Caspase9->Activated_Caspase9 activates Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Sources

2-Hydroxy-6-methylquinoxaline as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of Quinoxaline Scaffolds in Coordination Chemistry

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry.[1] Their rigid, planar structure, coupled with the presence of multiple coordination sites, makes them exceptional ligands for a wide array of metal ions. The resulting coordination complexes often exhibit novel electronic, optical, and biological properties.[2][3] Among this versatile family, 2-Hydroxy-6-methylquinoxaline stands out as a particularly interesting ligand. Its structure combines the characteristic bidentate N,N-coordination potential of the quinoxaline core with an additional O-donor from the hydroxyl group, allowing for diverse coordination modes. This unique structural feature opens up possibilities for the design of complexes with tailored geometries and functionalities.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Hydroxy-6-methylquinoxaline as a ligand in coordination chemistry. It is designed to equip researchers with the foundational knowledge and practical protocols to explore the rich coordination chemistry of this promising molecule.

Part 1: Synthesis of the Ligand: 2-Hydroxy-6-methylquinoxaline

The synthesis of 2-Hydroxy-6-methylquinoxaline can be efficiently achieved through the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1] A well-established and adaptable method involves the reaction of 4-methyl-1,2-phenylenediamine with glyoxylic acid.[4]

Protocol 1: Synthesis of 2-Hydroxy-6-methylquinoxaline

Principle: This protocol is based on the acid-catalyzed condensation reaction between 4-methyl-1,2-phenylenediamine and glyoxylic acid, followed by cyclization to form the quinoxaline ring system.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Methanol

  • Hydrochloric acid (catalytic amount)

  • Activated charcoal

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) in methanol.

  • To this solution, add a solution of glyoxylic acid monohydrate (1.1 eq.) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The crude product may precipitate out of the solution.

  • Filter the crude product and wash with a small amount of cold methanol.

  • For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Decolorize with activated charcoal if necessary.

  • Collect the purified crystals by filtration, wash with cold deionized water, and dry under vacuum.

Causality Behind Experimental Choices:

  • The use of a slight excess of glyoxylic acid ensures the complete consumption of the diamine starting material.

  • The acidic catalyst protonates the carbonyl group of glyoxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.

  • Refluxing provides the necessary activation energy for the condensation and subsequent cyclization reactions.

  • Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Caption: Synthetic workflow for 2-Hydroxy-6-methylquinoxaline.

Part 2: Synthesis of Metal Complexes

The coordination of 2-Hydroxy-6-methylquinoxaline to a metal center can be achieved through a variety of standard synthetic methodologies.[5][6] The choice of solvent, temperature, and stoichiometry will depend on the specific metal salt and the desired complex.

Protocol 2: General Synthesis of a Metal(II) Complex

Principle: This protocol describes a general method for the synthesis of a metal(II) complex of 2-Hydroxy-6-methylquinoxaline by reacting the ligand with a metal salt in a suitable solvent.

Materials:

  • 2-Hydroxy-6-methylquinoxaline (ligand)

  • A metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the 2-Hydroxy-6-methylquinoxaline ligand (2.0 eq.) in warm ethanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq.) in ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • If the ligand is to be deprotonated for coordination, add a stoichiometric amount of a weak base like triethylamine.

  • The reaction mixture may be stirred at room temperature or gently refluxed for several hours to facilitate complex formation. The appearance of a precipitate often indicates the formation of the complex.

  • Monitor the reaction by TLC to observe the consumption of the ligand and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature and collect the precipitated complex by filtration.

  • Wash the solid complex with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over a suitable drying agent.

Causality Behind Experimental Choices:

  • A 2:1 ligand-to-metal molar ratio is often used to promote the formation of octahedral or square planar complexes, though this can be varied to target different stoichiometries.

  • The use of a weak base can deprotonate the hydroxyl group of the ligand, facilitating its coordination to the metal center as an anionic donor.

  • The choice of solvent is critical; alcohols like ethanol and methanol are often good choices as they can dissolve both the ligand and many metal salts.

Caption: General workflow for the synthesis of a metal complex.

Part 3: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is typically employed.[5][7]

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-Hydroxy-6-methylquinoxaline based on the analysis of structurally related compounds. This data serves as a reference for the characterization of the synthesized ligand.

Technique Expected Observations for 2-Hydroxy-6-methylquinoxaline
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl group around 2.4-2.6 ppm. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. A signal for the methyl carbon around 20-25 ppm. A signal for the carbon bearing the hydroxyl group in the range of 150-160 ppm.
FT-IR (cm⁻¹) A broad O-H stretching band around 3200-3400 cm⁻¹. C-H stretching of the aromatic and methyl groups around 2900-3100 cm⁻¹. C=N and C=C stretching vibrations of the quinoxaline ring in the 1500-1650 cm⁻¹ region.
UV-Vis (in Ethanol) Absorption bands in the UV region (250-400 nm) corresponding to π-π* and n-π* transitions of the quinoxaline chromophore.

Upon complexation with a metal ion, significant changes in the spectroscopic data are expected:

  • ¹H NMR: Shifts in the aromatic proton signals due to the coordination of the nitrogen atoms to the metal center. The hydroxyl proton signal may disappear if deprotonation occurs upon coordination.

  • FT-IR: The O-H stretching band will broaden or disappear upon deprotonation and coordination. Shifts in the C=N and C=C stretching vibrations indicate the involvement of the quinoxaline ring in coordination. New bands in the far-IR region (below 600 cm⁻¹) may appear, corresponding to M-N and M-O stretching vibrations.

  • UV-Vis: The π-π* and n-π* transitions of the ligand will be perturbed upon coordination. New bands may appear in the visible region, corresponding to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands.

Part 4: Coordination Modes and Potential Applications

The structural versatility of 2-Hydroxy-6-methylquinoxaline allows for several possible coordination modes, which in turn will dictate the properties and potential applications of its metal complexes.

Potential Coordination Modes

The ligand can act as:

  • A Monodentate Ligand: Coordinating through one of the pyrazine nitrogen atoms.

  • A Bidentate N,N-Chelating Ligand: Coordinating through both pyrazine nitrogen atoms, which is a common mode for quinoxaline derivatives.

  • A Bidentate N,O-Chelating Ligand: Coordinating through one pyrazine nitrogen and the deprotonated hydroxyl group.

  • A Tridentate N,N,O-Bridging or Chelating Ligand: Involving both pyrazine nitrogens and the hydroxyl group, potentially leading to the formation of polynuclear complexes.

Caption: Potential coordination modes of 2-Hydroxy-6-methylquinoxaline.

Potential Applications

While the specific applications of 2-Hydroxy-6-methylquinoxaline metal complexes are yet to be explored, the broader family of quinoxaline-based coordination compounds has shown promise in several fields:

  • Catalysis: Quinoxaline-metal complexes have been investigated as catalysts in various organic transformations, including oxidation and coupling reactions.[8] The tunable electronic properties of the ligand can influence the catalytic activity of the metal center.

  • Materials Science: The rigid and planar nature of the quinoxaline scaffold makes it an attractive building block for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting photoluminescent or magnetic properties.[9]

  • Biological and Medicinal Chemistry: A significant body of research has highlighted the diverse biological activities of quinoxaline derivatives and their metal complexes, including antimicrobial, antiviral, and anticancer properties.[2][3][10] Complexation with metal ions can enhance the biological activity of the parent ligand.

Conclusion

2-Hydroxy-6-methylquinoxaline is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile coordination capabilities make it an attractive target for the development of novel metal complexes. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the rich and promising coordination chemistry of this ligand and its potential applications in catalysis, materials science, and drug discovery. Further research into the synthesis and characterization of its metal complexes is warranted to fully unlock the potential of this versatile molecule.

References

  • Badawy, M. A.; Mohamed, G. G.; Omar, M. M.; Nassar, M. M.; Kamel, A. B. Synthesis, Spectroscopic and Thermal Characterization of Quinoxaline Metal Complexes. Eur. J. Chem.2010 , 1 (4), 282–288. [Link]

  • Kayogolo, C. W.; Vegi, M. R.; Srivastava, B. B. L.; Sahini, M. G. Therapeutical potential of metal complexes of quinoxaline derivatives: a review. J. Coord. Chem.2022 , 75 (1-2), 1-48. [Link]

  • Joseph, J.; Dharmapandian, P. Synthesis, characterization and biological studies of metal complexes with Quinoxaline derivatives. Indian J. Res. Found.2016 , 6, 1-4. [Link]

  • Tanaka, T.; Enomoto, A.; Furukawa, S.; Fujita, K.-i. Synthesis of 2-methylquinoxaline derivatives. Catalysts2022 , 12 (9), 1021. [Link]

  • Prakash, O.; Kumar, A.; Kumar, P. Metal Complexes of Quinoxaline Derivatives: Review (Part-II). Res. J. Chem. Sci.2015 , 5 (3), 75-86. [Link]

  • Detke, S. J.; Harasure, O. C.; Ponugoti, S. S.; Joshi, S. V.; Kharkar, P. Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. ChemistrySelect2023 , 8 (12), e202204598. [Link]

  • Dhanaraj, C. J.; Johnson, J.; Joseph, J.; Joseyphus, R. S. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. J. Photochem. Photobiol. B2016 , 161, 233-246. [Link]

  • Ahmad, I.; Akhter, S.; Javed, S.; Ishtiaq, M.; Rub, A. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules2021 , 26 (4), 1055. [Link]

  • Method for preparing high-purity white 2-hydroxy quinoxaline crystal. CN102010377A.
  • Prakash, O.; Kumar, A.; Kumar, P. Metal Complexes of Quinoxaline Derivatives: Review (Part-I). Res. J. Chem. Sci.2014 , 4 (9), 93-109. [Link]

  • Sharma, A.; Deep, A.; Marwaha, M. G.; Marwaha, R. K. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Rev. Med. Chem.2022 , 22 (6), 927-948. [Link]

Sources

Protocol for the N-alkylation of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the N-alkylation of 2-hydroxy-6-methylquinoxaline, a critical transformation for synthesizing scaffolds in drug discovery. The quinoxaline nucleus is a foundational element in a wide array of therapeutic agents, exhibiting properties that are antifungal, antibacterial, antiviral, and anticancer.[1][2] The strategic functionalization at the N1 position of the quinoxalinone core is a key step in modulating the pharmacological profile of these molecules, making a robust and selective alkylation protocol essential for researchers in medicinal chemistry.[3][4]

This document provides a comprehensive overview of the underlying mechanism, a step-by-step experimental protocol, and critical insights into reaction optimization and troubleshooting.

Mechanistic Rationale: Achieving N-Alkylation Selectivity

The N-alkylation of 2-hydroxy-6-methylquinoxaline is governed by the principles of nucleophilic substitution. However, the substrate exists in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. The reaction environment, particularly the choice of base and solvent, is critical in dictating the regioselectivity of the alkylation, favoring either the desired N-alkylation or the competing O-alkylation.

  • Tautomerism: The 2-hydroxy-6-methylquinoxaline core can exist as either the 6-methylquinoxalin-2(1H)-one (lactam) or 6-methylquinoxalin-2-ol (lactim) tautomer. In the solid state and in most solvents, the lactam form is predominant and thermodynamically more stable.

  • Deprotonation: A suitable base deprotonates the molecule to form an ambident nucleophile, with negative charge density distributed across the nitrogen and oxygen atoms.

  • Solvent Effects: The choice of solvent plays a pivotal role. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are preferred. These solvents solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving the nitrogen atom more accessible and nucleophilic, thus favoring N-alkylation. This is a common strategy employed for related heterocyclic systems like 2-pyridones to achieve high N-selectivity.[5][6]

  • Reaction Pathway: The deprotonated nitrogen of the lactam tautomer attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide) via an SN2 mechanism to form the N-C bond.

The diagram below illustrates the key mechanistic steps.

N_Alkylation_Mechanism cluster_0 Tautomerism & Deprotonation cluster_1 SN2 Reaction Start 2-Hydroxy-6-methylquinoxaline (Lactam-Lactim Equilibrium) Anion Ambident Nucleophile (Resonance Stabilized) Start->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) Alkyl_Halide Alkylating Agent (R-X) Transition_State SN2 Transition State Anion->Transition_State Nucleophilic Attack N_Product N-Alkylated Product Transition_State->N_Product Favored in polar aprotic solvent O_Product O-Alkylated Product (Side Product) Transition_State->O_Product Minor Pathway

Caption: Mechanism of N-alkylation showing tautomerism and the crucial SN2 step.

Detailed Experimental Protocol

This protocol describes a general and reliable method for the N-alkylation of 2-hydroxy-6-methylquinoxaline using an alkyl halide.

2.1 Materials and Reagents

  • Substrate: 2-Hydroxy-6-methylquinoxaline (≥98% purity)

  • Alkylating Agent: Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Workup: Deionized Water, Ethyl Acetate (EtOAc), Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica Gel (for column chromatography), Hexanes, Ethyl Acetate

2.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or oil bath

  • Nitrogen or Argon gas inlet and outlet (for inert atmosphere)

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum backing with F₂₅₄ indicator)

2.3 Step-by-Step Procedure

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-6-methylquinoxaline (1.0 eq).

    • Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

    • Begin stirring the solution at room temperature.

    • Rationale: An inert atmosphere prevents moisture from quenching the base, especially if using NaH.

  • Addition of Base:

    • Add the base (e.g., K₂CO₃, 2.0 eq) portion-wise to the stirred solution. If using NaH (1.5 eq), add it carefully as it will react with any trace moisture and the substrate to evolve hydrogen gas.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Rationale: This pre-stirring step ensures complete deprotonation of the substrate to form the active nucleophile before the electrophile is introduced.[7]

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (1.2 eq) to the reaction mixture via syringe.

    • The reaction may be slightly exothermic. Maintain the temperature at or near room temperature initially.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Prepare a TLC eluent system (e.g., 30% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The product should have a higher Rf value (be less polar) than the starting material.

    • Continue heating until the starting material is fully consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly pouring it into a beaker of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

    • Extract the aqueous mixture three times with a suitable organic solvent like Ethyl Acetate.

    • Combine the organic layers in a separatory funnel.

    • Wash the combined organic layers with water, followed by brine.

    • Rationale: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

The following diagram provides a visual summary of the experimental workflow.

Caption: A streamlined workflow for the N-alkylation of 2-hydroxy-6-methylquinoxaline.

Data Summary and Optimization

The success of the N-alkylation reaction depends on the careful selection of reagents and conditions. The table below summarizes typical parameters.

ParameterRecommended ConditionRationale & Field Insights
Alkylating Agent Alkyl Iodides > Bromides > ChloridesReactivity follows the order I > Br > Cl. Iodides are most reactive but may be less stable. Benzyl and allyl halides are also highly effective.
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a safe, effective, and economical choice. NaH is a stronger, non-nucleophilic base suitable for less reactive alkylating agents but requires stricter anhydrous conditions.
Solvent Anhydrous DMF, MeCN, THFPolar aprotic solvents like DMF are superior for promoting N-alkylation by solvating the counter-ion of the base, enhancing the nucleophilicity of the nitrogen.[5][7]
Temperature 25 °C to 80 °CStart at room temperature. Gentle heating is often required to drive the reaction to completion, especially with less reactive halides like alkyl chlorides.
Equivalents 1.1 - 1.5 (Alkylating Agent)A slight excess of the alkylating agent ensures complete consumption of the starting material. A larger excess can lead to side reactions.
Expected Yield 70 - 95%Yields are typically good to excellent, contingent on the purity of reagents and effective purification.

Troubleshooting

  • Formation of O-Alkylated Product: If significant O-alkylation is observed (identifiable by distinct NMR shifts), consider changing the reaction conditions. Using a silver salt (e.g., Ag₂O) in a non-polar solvent like benzene or toluene has been reported to favor O-alkylation in analogous systems, so avoiding these conditions is key for N-selectivity.[5] Sticking to polar aprotic solvents like DMF is the best strategy.

  • Low or No Reactivity: If the reaction does not proceed, ensure all reagents are anhydrous, particularly the solvent and the substrate. Consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide) or a stronger base (NaH instead of K₂CO₃). Increasing the reaction temperature may also be necessary.

  • Multiple Alkylations: While unlikely for this specific substrate, over-alkylation can be an issue in related chemistries. Using a modest excess of the alkylating agent (1.1-1.2 eq) helps to mitigate this.

References

  • Zhu, Y., Zhang, Y., Zhao, X., & Lu, K. (2024). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. Organic & Biomolecular Chemistry, 22(45), 8951-8957. [Link]

  • Jiao, H., & Kaikai, N. (2023). Photoinduced Deaminative Alkylation of Quinoxalin‐2(1H)‐ones via an Electron Donor‐Acceptor Complex. ResearchGate. [Link]

  • Asif, M. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Song, H., Zhang, Z., Tan, H., & He, W. (2023). Visible‐Light‐Promoted Electron Donor‐Acceptor Complex Enabled Decarboxylative Alkylation of Quinoxalin‐2(1H)‐ones and N‐Hydroxyphthalimide Esters with Na2S as a Catalytic Donor. ResearchGate. [Link]

  • Ibrahim, H. S., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry. [Link]

  • Hopkins, C. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. Hopkins Med.[Link]

  • Chen, Y., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Tetrahedron. [Link]

  • Comins, D. L., & Schilling, S. (2006). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Kim, K. (2022). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. [Link]

  • Gulec, B., et al. (2013). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Zhang, Y., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. [Link]

  • Chen, X., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Hydroxy-6-methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylquinoxaline. As a privileged scaffold in medicinal chemistry, the efficient and reproducible synthesis of this quinoxalinone derivative is paramount. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to navigate the common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

I. Overview of the Synthesis

The most common and direct route to 2-Hydroxy-6-methylquinoxaline involves the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with an α-keto acid, typically glyoxylic acid. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinoxalinone ring system.

The presence of the electron-donating methyl group on the phenylenediamine ring generally has a favorable impact on the reaction, increasing the nucleophilicity of the amino groups and promoting a higher yield compared to unsubstituted or electron-deficient analogs.[1] However, careful control of reaction parameters is crucial to minimize side-product formation and maximize the yield and purity of the final product.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of 2-Hydroxy-6-methylquinoxaline in a practical, question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Temperature: The condensation reaction is temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the starting materials or the product.

    • Recommendation: Begin with a moderate temperature (e.g., reflux in a lower-boiling solvent like ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature or switching to a higher-boiling solvent like acetic acid can be beneficial.

  • Inappropriate Catalyst or Catalyst Concentration: While the reaction can proceed without a catalyst, an acid catalyst is typically employed to protonate the carbonyl group of glyoxylic acid, making it more electrophilic and accelerating the reaction.[1]

    • Recommendation: Glacial acetic acid often serves as both the solvent and catalyst. If using an inert solvent, consider adding a catalytic amount of a stronger acid, such as p-toluenesulfonic acid. The optimal catalyst loading should be determined empirically.

  • Purity of Starting Materials: Impurities in the 4-methyl-1,2-phenylenediamine or glyoxylic acid can lead to the formation of undesired side products, consuming the reactants and lowering the yield of the desired quinoxalinone.

    • Recommendation: Ensure the purity of your starting materials. 4-methyl-1,2-phenylenediamine can oxidize upon storage and may require purification by recrystallization if it appears discolored. Use freshly opened or properly stored glyoxylic acid.

  • Reaction Atmosphere: Some quinoxaline syntheses can be sensitive to the atmosphere.

    • Recommendation: While many condensations of this type are robust in air, if side reactions are a major issue, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome by preventing oxidative side reactions.

Question 2: I am observing significant side product formation, complicating purification. How can I enhance the reaction's selectivity?

Answer: The formation of multiple products often points to issues with reaction control.

  • Control of Reaction Temperature: As mentioned, excessive heat can lead to the formation of tars and other degradation products.

    • Recommendation: Maintain a consistent and controlled temperature throughout the reaction. Use a heating mantle with a temperature controller and ensure efficient stirring.

  • Order of Reagent Addition: The way the reactants are mixed can influence the product distribution.

    • Recommendation: A common strategy is to dissolve the 4-methyl-1,2-phenylenediamine in the solvent first and then add the glyoxylic acid solution dropwise, especially if the reaction is highly exothermic. This can help to control the initial stages of the reaction and minimize the formation of dimeric or polymeric byproducts.

  • Stoichiometry of Reactants: An incorrect molar ratio of the reactants can lead to the presence of unreacted starting materials and the formation of side products.

    • Recommendation: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the glyoxylic acid to ensure complete conversion of the more valuable diamine.

Question 3: The purification of my crude 2-Hydroxy-6-methylquinoxaline is challenging. What are the best practices for obtaining a pure product?

Answer: Purification of quinoxalinone derivatives can be challenging due to their often-limited solubility.

  • Recrystallization: This is the most effective method for purifying the final product. The key is to find a suitable solvent or solvent system.

    • Recommendation: A systematic approach to solvent screening is advised. Ethanol, or a mixed solvent system such as ethanol/water or DMF/water, is often a good starting point.[2][3] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling.[4]

  • Washing of the Crude Product: Before recrystallization, washing the crude solid can remove a significant amount of impurities.

    • Recommendation: After filtering the crude product from the reaction mixture, wash it with a cold solvent in which the desired product is sparingly soluble but the impurities are more soluble. Water and cold ethanol are often good choices.

  • Decolorization: If the product is colored due to high-molecular-weight byproducts, treatment with activated carbon can be effective.

    • Recommendation: During the recrystallization process, after the compound has dissolved in the hot solvent, a small amount of activated carbon can be added. The solution is then hot-filtered to remove the carbon before being allowed to cool and crystallize.

III. Frequently Asked Questions (FAQs)

  • What is the expected tautomeric form of 2-Hydroxy-6-methylquinoxaline?

    • Quinoxalin-2-ones predominantly exist in the amide tautomeric form (quinoxalin-2(1H)-one) rather than the enol form (2-hydroxyquinoxaline) in the solid state and in most solvents. This is due to the greater stability of the amide functional group. Spectroscopic analysis, particularly IR and NMR, can confirm this.

  • What is the role of the methyl group in this synthesis?

    • The methyl group is an electron-donating group. It increases the electron density of the aromatic ring, making the amino groups of 4-methyl-1,2-phenylenediamine more nucleophilic. This generally leads to a faster reaction rate and higher yields compared to the synthesis of the unsubstituted 2-hydroxyquinoxaline.[1]

  • Can I use other α-keto acids in this reaction?

    • Yes, this reaction is versatile and can be performed with a variety of α-keto acids to produce different 3-substituted quinoxalin-2-ones. The choice of the α-keto acid will determine the substituent at the 3-position of the quinoxalinone ring.

  • What are the key analytical techniques for characterizing the final product?

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the position of the methyl group and the confirmation of the quinoxalinone core.

    • IR Spectroscopy: Useful for identifying key functional groups, particularly the characteristic amide C=O stretch (typically around 1650-1680 cm⁻¹) and N-H stretch.[5][6]

    • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

    • Melting Point Analysis: A sharp melting point range is a good indicator of purity.

IV. Experimental Protocols & Data

Optimized Reaction Parameters (Table)
ParameterRecommended Range/ValueRationale
Reactants 4-methyl-1,2-phenylenediamine, Glyoxylic acidStandard starting materials for the target molecule.
Molar Ratio 1 : 1.05-1.1 (Diamine : Glyoxylic Acid)A slight excess of glyoxylic acid ensures complete conversion of the diamine.
Solvent Glacial Acetic Acid or EthanolAcetic acid acts as both solvent and catalyst. Ethanol is a greener solvent option.[3]
Catalyst Glacial Acetic Acid or catalytic p-TSAAcid catalysis activates the carbonyl group for nucleophilic attack.[7][8][9][10]
Temperature 80-120 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation.
Reaction Time 2-6 hours (Monitor by TLC)Reaction time will vary based on the chosen solvent and temperature.
Detailed Synthesis Protocol: 2-Hydroxy-6-methylquinoxaline

This protocol is a representative method based on established procedures for quinoxalinone synthesis.[11][12]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in glacial acetic acid (10 mL per gram of diamine).

  • In a separate beaker, dissolve glyoxylic acid monohydrate (1.05 eq) in a minimal amount of water and add it to the reaction flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitor the progress of the reaction using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product fully.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove residual acetic acid and other water-soluble impurities.

  • For purification, recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture. If the product is colored, an optional hot filtration with activated carbon can be performed.[2][3][4]

  • Dry the purified crystals in a vacuum oven to obtain 2-Hydroxy-6-methylquinoxaline as a solid.

V. Visualizations

Reaction Mechanism

Reaction_Mechanism Reactants 4-methyl-1,2-phenylenediamine + Glyoxylic Acid Imine Imine Intermediate Reactants->Imine + H⁺ - H₂O Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Product 2-Hydroxy-6-methylquinoxaline (Amide Tautomer) Cyclized->Product - H₂O

Caption: Acid-catalyzed condensation mechanism.

Experimental Workflow

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction at Reflux (Monitor by TLC) Start->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Purification Recrystallization (e.g., Ethanol/Water) Filtration->Purification Drying Drying Purification->Drying End Pure Product Drying->End

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Potential Solutions Sol_Temp Optimize Temperature Sol_Cat Adjust Catalyst Sol_Purity Check Starting Material Purity Sol_Atmos Use Inert Atmosphere Sol_Purify Refine Purification Method Problem Low Yield or Impurities? Temp Temperature Issue? Problem->Temp Incomplete reaction or degradation? Catalyst Catalyst Inefficient? Problem->Catalyst Slow reaction? Purity Impure Reactants? Problem->Purity Side products? Atmosphere Atmosphere Sensitive? Problem->Atmosphere Oxidative side products? Purification Ineffective Purification? Problem->Purification Difficulty in purification? Temp->Sol_Temp Yes Catalyst->Sol_Cat Yes Purity->Sol_Purity Yes Atmosphere->Sol_Atmos Yes Purification->Sol_Purify Yes

Sources

Technical Support Center: Purification of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Hydroxy-6-methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification. The methodologies and advice provided are grounded in established chemical principles and insights from extensive experience in the field.

Introduction to Purification Challenges

2-Hydroxy-6-methylquinoxaline is a crucial heterocyclic intermediate in the synthesis of various pharmaceutical agents. Its purification, however, can be challenging due to its limited solubility in many common organic solvents, potential for co-precipitation of impurities, and the need to achieve high purity for downstream applications. This guide will provide a structured approach to overcoming these hurdles.

The primary synthesis route for 2-Hydroxy-6-methylquinoxaline involves the condensation reaction between 4-methyl-1,2-phenylenediamine and an oxalic acid derivative, such as glyoxylic acid. The main purification challenges stem from:

  • Residual Starting Materials: Unreacted 4-methyl-1,2-phenylenediamine and glyoxylic acid.

  • Side-Products: Formation of colored by-products, especially at elevated temperatures.[1]

  • Low Solubility: The compound's inherent low solubility can make solvent selection for recrystallization and chromatography difficult.

  • Tautomerism: The potential for keto-enol tautomerism can sometimes complicate analysis and purification.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Hydroxy-6-methylquinoxaline?

A1: The impurity profile of your crude product is highly dependent on the synthetic route and reaction conditions. For the common synthesis from 4-methyl-1,2-phenylenediamine and glyoxylic acid, you should be aware of the following potential impurities:

  • Unreacted 4-methyl-1,2-phenylenediamine: This is a common impurity, especially if the stoichiometry is not precise. It is generally more soluble in organic solvents than the desired product.

  • Oxidized Starting Material: 4-methyl-1,2-phenylenediamine is susceptible to oxidation, which can lead to colored impurities. It is crucial to use high-purity, preferably decolorized, starting material.[1]

  • Polymeric By-products: Side reactions can lead to the formation of polymeric materials, which are often insoluble and can be removed by filtration.

  • Positional Isomers: Depending on the synthetic method, there is a possibility of forming other isomers, although the reaction is generally regioselective.

  • Residual Solvents: Solvents used in the reaction or work-up may be present in the crude product.

Q2: My crude product is highly colored (e.g., brown or black). How can I decolorize it?

A2: Colored impurities are a frequent issue. Here are a few strategies to address this:

  • Activated Carbon (Charcoal) Treatment: This is a classic and effective method. Dissolve your crude product in a suitable hot solvent (see solubility table below) and add a small amount of activated carbon (typically 1-5% by weight). Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon. The purified product should crystallize from the filtrate upon cooling. Be aware that activated carbon can adsorb some of your product, leading to a decrease in yield.

  • Recrystallization: Often, multiple recrystallizations can effectively remove colored impurities, as they may have different solubility profiles than your target compound.

  • Reducing Agents: In some cases, colored impurities are oxidation products. A patent for the closely related 2-hydroxyquinoxaline suggests the use of a reducing agent like sodium hypophosphite or potassium borohydride during reflux in a mixed solvent system to obtain a white crystalline product.[1]

Q3: What is the best method for purifying 2-Hydroxy-6-methylquinoxaline on a large scale?

A3: For large-scale purification, recrystallization is generally the most practical and cost-effective method. The key is to identify a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Based on data for analogous compounds, promising solvents to investigate include methanol, ethanol, or a mixture of N,N-dimethylformamide (DMF) and methanol.[1][2]

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography can be a very effective method for purifying 2-Hydroxy-6-methylquinoxaline, especially on a smaller scale or when dealing with difficult-to-remove impurities. Due to its polar nature, a normal-phase silica gel column is typically used. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Product does not dissolve in hot solvent. The solvent is not suitable.Refer to the solubility table and select a solvent with higher dissolving power. Consider using a mixed solvent system.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also help.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperature.Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, the solvent is likely not suitable.
Low recovery of pure product. The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution in an ice bath to minimize the solubility of the product.
Crystals are still colored after recrystallization. The colored impurity has a similar solubility profile to the product.Perform a hot filtration with activated carbon before allowing the solution to cool. Alternatively, a second recrystallization from a different solvent system may be effective.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Product does not move from the baseline. The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.
Product elutes with the solvent front. The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Poor separation of product and impurities (streaking or overlapping bands). Inappropriate solvent system or overloading of the column.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Ensure the crude product is fully dissolved in a minimum amount of solvent before loading onto the column. Do not overload the column.
Cracking or channeling of the silica gel. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Data Presentation

Solubility of 2-Hydroxy-6-methylquinoxaline (Qualitative)

The following table provides a qualitative guide to the solubility of 2-Hydroxy-6-methylquinoxaline in common laboratory solvents. This information is inferred from data on structurally similar compounds and should be used as a starting point for your own solubility testing.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Comments
WaterVery slightly solubleSparingly soluble
MethanolSparingly solubleSolubleA good candidate for recrystallization.[2]
EthanolSparingly solubleSolubleAnother good candidate for recrystallization.
AcetoneSlightly solubleModerately solubleMay be useful in a mixed solvent system.
Ethyl AcetateSlightly solubleModerately solubleUseful for chromatography.
DichloromethaneVery slightly solubleSlightly solubleUseful for chromatography.
HexaneInsolubleInsolubleUseful as an anti-solvent.
N,N-Dimethylformamide (DMF)SolubleVery solubleA strong solvent, may be useful for dissolving difficult samples or in a mixed solvent system for recrystallization.
Dimethyl Sulfoxide (DMSO)SolubleVery solubleA very strong solvent, typically used for preparing samples for biological assays.

Experimental Protocols

Protocol 1: Recrystallization of 2-Hydroxy-6-methylquinoxaline

This protocol is a general guideline and may require optimization based on the purity of your crude material.

  • Solvent Selection: Based on the solubility table, select a promising solvent for recrystallization (e.g., methanol or ethanol).

  • Dissolution: In a flask, add the crude 2-Hydroxy-6-methylquinoxaline. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this time. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.[1]

Protocol 2: Column Chromatography of 2-Hydroxy-6-methylquinoxaline

This protocol provides a starting point for purification by column chromatography.

  • Stationary Phase: Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial mobile phase.

  • Sample Preparation: Dissolve the crude 2-Hydroxy-6-methylquinoxaline in a minimum amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Hydroxy-6-methylquinoxaline.

Visualization of Experimental Workflows

Purification Strategy Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Start Crude 2-Hydroxy-6-methylquinoxaline Recrystallization Recrystallization Start->Recrystallization High Yield / Large Scale ColumnChrom Column Chromatography Start->ColumnChrom High Purity / Small Scale TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry NMR->MS PureProduct Pure 2-Hydroxy-6-methylquinoxaline MS->PureProduct

Caption: A decision-making workflow for the purification of 2-Hydroxy-6-methylquinoxaline.

Recrystallization Troubleshooting Logic

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve crude in hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Troubleshoot_Solvent Select new solvent/system Dissolve->Troubleshoot_Solvent Fails to dissolve Oiling_Out Oiling Out? Cool->Oiling_Out Crystals_Form Crystals Form? Pure_Enough Purity Check (TLC/HPLC) Crystals_Form->Pure_Enough Yes Concentrate_Solution Concentrate solution Crystals_Form->Concentrate_Solution No Oiling_Out->Crystals_Form No Reheat_Cool_Slowly Reheat, add solvent, cool slowly Oiling_Out->Reheat_Cool_Slowly Yes End Pure Product Pure_Enough->End Yes Charcoal_Treatment Recrystallize with activated carbon Pure_Enough->Charcoal_Treatment No (Colored) Troubleshoot_Solvent->Start Reheat_Cool_Slowly->Cool Concentrate_Solution->Cool Charcoal_Treatment->Start

Caption: A logical troubleshooting guide for the recrystallization process.

References

  • CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents.
  • CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]

  • 2-Hydroxy-6-chloroquinoxaline | C8H5ClN2O | CID 75507 - PubChem. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. Available at: [Link]

  • 2-methyl quinoxaline, 7251-61-8 - The Good Scents Company. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. Available at: [Link]

  • (PDF) Synthesis and thermal degradation kinetics of Co(II), Ni(II), Cd(II), Zn(II), Pd(II), Rh(III) and Ru(III) complexes with methylquinolino[3,2-b] benzodiazepine - ResearchGate. Available at: [Link]

  • HPLC chromatograms of quinoline and 2-hydroxyquinoline. - ResearchGate. Available at: [Link]

  • Evaluation of thermal stability of quinones by thermal analysis techniques. Available at: [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Available at: [Link]

  • (PDF) The thermochemical degradation of cork - ResearchGate. Available at: [Link]

  • De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. Available at: [Link]

  • Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists - PubMed. Available at: [Link]

  • 2-Methylquinoxaline | C9H8N2 | CID 23686 - PubChem - NIH. Available at: [Link]

  • Polymorph screening in pharmaceutical development. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-6-methylquinoxaline via recrystallization. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based guidance to overcome common challenges in the purification of this compound. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, ensuring you can adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for developing a successful recrystallization protocol.

Q1: What is the fundamental principle of recrystallization for purifying 2-Hydroxy-6-methylquinoxaline?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids, including 2-Hydroxy-6-methylquinoxaline, increases with temperature.[1] A suitable solvent will dissolve the target compound and any soluble impurities when hot, but as the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. Soluble impurities, being present in smaller amounts, remain in the cold solvent (the "mother liquor"). Insoluble impurities are removed beforehand by hot filtration.[1][2]

Q2: How do I select the best solvent for 2-Hydroxy-6-methylquinoxaline?

The ideal solvent is the cornerstone of a successful recrystallization.[1] The selection process is guided by the following criteria:

  • Temperature-Dependent Solubility : The compound should be highly soluble in the solvent at its boiling point but sparingly or poorly soluble at room or ice-bath temperatures.[1][3] This differential is what drives crystal formation and high recovery yield.

  • Impurity Solubility : The chosen solvent should either dissolve impurities completely even at low temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be filtered off while the solution is hot).[3]

  • Chemical Inertness : The solvent must not react with 2-Hydroxy-6-methylquinoxaline.[3][4]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2][4]

Based on the structure of 2-Hydroxy-6-methylquinoxaline (a polar heterocyclic compound), polar solvents are a logical starting point. A patent for a similar compound, 2-hydroxyquinoxaline, mentions it is soluble in organic solvents like ethyl acetate, acetonitrile, and acetone.[5] For many quinoxaline derivatives, ethanol has proven to be an effective recrystallization solvent.[6]

Solvent Selection Workflow:

  • Place a small amount (e.g., 20-30 mg) of crude 2-Hydroxy-6-methylquinoxaline into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[7]

  • Heat the tubes that showed poor room-temperature solubility. A good solvent will now fully dissolve the compound at or near its boiling point.[7]

  • Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will be the one that produces a high yield of crystals.

Q3: What are the key physicochemical properties of 2-Hydroxy-6-methylquinoxaline I should know?

Understanding the compound's properties is crucial. While specific data for 2-Hydroxy-6-methylquinoxaline is limited, we can infer from its close analog, 2-hydroxyquinoxaline, which has a high melting point of 271-272 °C and is insoluble in water but soluble in some organic solvents.[5] A high melting point is advantageous as it reduces the risk of the compound "oiling out" during recrystallization.

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of 2-Hydroxy-6-methylquinoxaline.

Recrystallization Workflow Diagram

Recrystallization_Workflow Workflow for Recrystallization of 2-Hydroxy-6-methylquinoxaline cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Drying Start Start with Crude 2-Hydroxy-6-methylquinoxaline Solvent_Selection Select Appropriate Solvent (e.g., Ethanol, Ethyl Acetate) Start->Solvent_Selection Dissolution 1. Dissolve Crude Solid in Minimum Amount of Hot/Boiling Solvent Solvent_Selection->Dissolution Hot_Filtration 2. Hot Gravity Filtration (Optional: to remove insoluble impurities) Dissolution->Hot_Filtration Cooling 3. Slow Cooling - Room Temperature - Ice Bath Hot_Filtration->Cooling Filtrate Crystal_Formation Crystallization Occurs Cooling->Crystal_Formation Vacuum_Filtration 4. Collect Crystals via Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing 5. Wash Crystals with Minimal Ice-Cold Solvent Vacuum_Filtration->Washing Collect Mother Liquor Drying 6. Dry the Purified Crystals Washing->Drying End Pure Crystalline Product Drying->End

Caption: A step-by-step workflow for the purification of 2-Hydroxy-6-methylquinoxaline.

Step-by-Step Methodology
  • Dissolution: Place the crude 2-Hydroxy-6-methylquinoxaline in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the flask in small portions, swirling and heating, until the compound just dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution; using too much will significantly reduce your yield.[2]

  • Decolorization (If Necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration: If charcoal was used or if there are visible insoluble impurities, they must be removed while the solution is hot to prevent premature crystallization of the product. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor. Using room temperature or excess solvent will redissolve some of your product and lower the yield.[2]

  • Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by drying in a desiccator or a vacuum oven. The product is not truly pure until all solvent is removed.[2]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization, grounded in scientific principles.

Problem Potential Cause(s) Troubleshooting Steps & Explanation
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated. 1. Action: Boil off some of the solvent to re-concentrate the solution and then allow it to cool again.[8] Reasoning: Crystallization requires a supersaturated solution. If too much solvent is present, the compound's concentration may not exceed its solubility limit even when cold.[9]2. Action: Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[2][9][10] Reasoning: Supersaturated solutions lack a nucleation site for crystals to begin growing. Scratching creates microscopic rough edges, and a seed crystal provides a template for crystal lattice formation.[11]
Compound "Oils Out" 1. The solution is cooling too quickly. 2. The melting point of the solute is lower than the boiling point of the solvent. 3. High concentration of impurities. 1. Action: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[8][12] Insulating the flask can help. Reasoning: When a solution is cooled too fast, it can become highly supersaturated at a temperature that is still above the compound's melting point, causing it to separate as a liquid (oil) instead of a solid.[8][13]2. Action: Choose a different solvent with a lower boiling point.3. Action: Remove impurities using activated charcoal before crystallization.[8][12] Reasoning: Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[8][13]
Very Low Recovery Yield 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Excessive washing of crystals. 1. Action: If the mother liquor has not been discarded, you can try to recover a "second crop" of crystals by boiling off some of the solvent and re-cooling.[8] Reasoning: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[8]2. Action: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.3. Action: Always use a minimal amount of ice-cold solvent for washing. Reasoning: The compound, while sparingly soluble in cold solvent, is not completely insoluble. Warm or excessive washing solvent will dissolve a portion of the purified product.
Crystals are Still Colored/Impure 1. Colored impurities were not removed. 2. Insoluble impurities were not removed. 3. Crystallization occurred too rapidly. 1. Action: Re-dissolve the crystals and repeat the recrystallization, this time including a step with activated charcoal after dissolution.[8]2. Action: Ensure a hot gravity filtration step is performed after dissolving the crude solid.3. Action: Re-dissolve and cool the solution more slowly. Reasoning: Rapid crystal growth can trap impurities within the crystal lattice. Slow, methodical cooling allows the lattice to form correctly, excluding foreign molecules.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Link

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Reddit r/chemistry. (2013, February 3). Recrystallization (help meeeeee). Link

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Link

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Link

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?Link

  • Mettler Toledo. Oiling Out in Crystallization. Link

  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Link

  • ChemBK. 2-HYDROXYQUINOXALINE. Link

  • California State University, Los Angeles. Recrystallization1. Link

  • Wired Chemist. Recrystallization. Link

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Link

  • Google Patents. (2011). CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal. Link

  • Sigma-Aldrich. 2-Methylquinoxaline 97%. Link

  • The Good Scents Company. 2-methyl quinoxaline, 7251-61-8. Link

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Link

  • BenchChem. Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization. Link

  • PubChem. 6-Methylquinoline. Link

  • PubChem. 2-Hydroxy-6-chloroquinoxaline. Link

  • PubChem. 2-Methylquinoxaline. Link

  • Fisher Scientific. 6-Methylquinoxaline, 96%, Thermo Scientific. Link

  • ChemBK. 2-Methyl quinoxaline. Link

  • PubChem. 5-Methylquinoxaline. Link

  • ChemicalBook. 2-HYDROXY-6-METHYLQUINOXALINE. Link

Sources

Identification of byproducts in the synthesis of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylquinoxaline. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on the identification and mitigation of byproduct formation.

Introduction

The synthesis of 2-Hydroxy-6-methylquinoxaline, a valuable heterocyclic scaffold in medicinal chemistry, is most commonly achieved through the cyclocondensation of 4-methyl-1,2-phenylenediamine with an α-keto acid, such as glyoxylic acid or pyruvic acid. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce the yield of the desired product. Understanding the genesis of these impurities is paramount for optimizing the synthetic protocol and ensuring the integrity of the final compound.

This guide provides a structured approach to identifying and addressing these challenges, drawing upon established principles of quinoxaline chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Hydroxy-6-methylquinoxaline?

The most prevalent and classical method is the condensation reaction between 4-methyl-1,2-phenylenediamine and an α-keto acid or its ester derivative.[1] The reaction with glyoxylic acid is a direct route to 2-hydroxy-6-methylquinoxaline.

Q2: What are the most common byproducts observed in this synthesis?

The most frequently encountered byproducts are:

  • Oxidation Products: Formation of colored impurities, often orange or brown, is a common issue.[2] This is typically due to the oxidation of the electron-rich 4-methyl-1,2-phenylenediamine starting material or reaction intermediates.

  • Benzimidazole Derivatives: A competitive cyclization pathway can lead to the formation of the corresponding benzimidazole derivative.[1]

  • Unreacted Starting Materials: Incomplete conversion can result in the presence of 4-methyl-1,2-phenylenediamine and the α-keto acid in the final product mixture.

Q3: How can I distinguish between 2-Hydroxy-6-methylquinoxaline and its potential byproducts?

Spectroscopic methods are essential for distinguishing between the desired product and impurities.

  • NMR Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the quinoxaline and benzimidazole ring systems. The presence of specific signals corresponding to the starting materials can also be easily identified.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can differentiate between the desired product and byproducts based on their exact mass.

  • HPLC-UV: A well-developed HPLC method can separate the main product from impurities, and the UV spectrum can provide additional information for identification.

Q4: What is the role of oxygen in this reaction?

Oxygen can play a significant role in the formation of byproducts. An oxygen-rich atmosphere can promote the oxidation of the starting diamine and may also favor the formation of the benzimidazole byproduct through an oxidative cyclization pathway.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Hydroxy-6-methylquinoxaline and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Suboptimal reaction conditions (temperature, time).2. Impure starting materials.3. Formation of significant amounts of byproducts.1. Optimize Reaction Conditions: Experiment with different solvents (e.g., ethanol, methanol, acetic acid) and reaction temperatures. Low-temperature condensation (-6 to 0 °C) is often recommended to minimize side reactions.[2] 2. Ensure Purity of Starting Materials: Use freshly purified 4-methyl-1,2-phenylenediamine, as it can oxidize upon storage. Ensure the α-keto acid is of high purity.3. Control Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Formation of a Colored (Orange/Brown) Crude Product 1. Oxidation of 4-methyl-1,2-phenylenediamine.2. Oxidation of reaction intermediates.1. Low-Temperature Reaction: Perform the condensation at low temperatures (-6 to 0 °C) to suppress the formation of colored byproducts.[2]2. Inert Atmosphere: As mentioned above, an inert atmosphere is crucial.3. Purification with a Reducing Agent: A purification step involving refluxing the crude product in a mixed solvent (e.g., DMF/methanol) with a small amount of a reducing agent (e.g., sodium dithionite, sodium hypophosphite) can help decolorize the product by reducing the oxidized impurities.[2]
Presence of a Significant Amount of Benzimidazole Byproduct 1. Reaction conditions favoring the benzimidazole cyclization pathway.2. Presence of an oxidizing agent (e.g., air).1. Solvent Selection: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors quinoxalinone formation.2. Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction.
Difficulty in Purifying the Final Product 1. Similar polarities of the desired product and byproducts.2. Formation of a complex mixture of impurities.1. Recrystallization: This is often the most effective method for purifying solid quinoxaline derivatives. Experiment with various solvents and solvent mixtures.2. Column Chromatography: For complex mixtures, silica gel column chromatography can be employed. A gradient elution system may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-6-methylquinoxaline

This protocol is adapted from the synthesis of 2-hydroxyquinoxaline and is optimized to minimize byproduct formation.[2]

  • To a stirred solution of glyoxylic acid (1.05 eq) in methanol (5-8 volumes relative to the diamine) in a three-necked flask equipped with a thermometer and a nitrogen inlet, cool the solution to -6 °C using an ice-salt bath.

  • Slowly add solid 4-methyl-1,2-phenylenediamine (1.0 eq) in portions, ensuring the internal temperature does not exceed 0 °C. The diamine should be pre-cooled if possible.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold methanol and then with water.

  • Dry the product under vacuum to obtain the crude 2-Hydroxy-6-methylquinoxaline.

Protocol 2: Purification of 2-Hydroxy-6-methylquinoxaline

This protocol is designed to remove colored impurities from the crude product.[2]

  • Suspend the crude 2-Hydroxy-6-methylquinoxaline in a mixture of N,N-dimethylformamide (DMF) and methanol (e.g., 1:3 v/v).

  • Add a small amount of a reducing agent, such as sodium dithionite or sodium hypophosphite (e.g., 0.05 eq).

  • Heat the mixture to reflux under a nitrogen atmosphere for 1-2 hours.

  • Cool the mixture to room temperature. The purified product should crystallize out.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with cold methanol and dry under vacuum.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the formation of a key byproduct.

Synthesis_Pathway 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Intermediate Schiff Base/ Aminal Intermediate 4-methyl-1,2-phenylenediamine->Intermediate + Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Intermediate 2-Hydroxy-6-methylquinoxaline 2-Hydroxy-6-methylquinoxaline Intermediate->2-Hydroxy-6-methylquinoxaline Cyclization/ Dehydration

Caption: Synthesis of 2-Hydroxy-6-methylquinoxaline.

Byproduct_Formation Intermediate Schiff Base/ Aminal Intermediate 2-Hydroxy-6-methylquinoxaline 2-Hydroxy-6-methylquinoxaline Intermediate->2-Hydroxy-6-methylquinoxaline Favored Pathway (Inert Atmosphere) Benzimidazole Byproduct 5-Methylbenzimidazole- 2-carboxylic acid Intermediate->Benzimidazole Byproduct Competitive Pathway (Oxidative Conditions)

Caption: Competitive byproduct formation pathway.

References

  • Synthesis and biological activity studies of quinoxaline deriv
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applic
  • Luo, Z., Huang, M., Chen, Z., Li, Y., & Huang, T. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(44), 36803-36807.
  • Luo, Z., Huang, M., Chen, Z., Li, Y., & Huang, T. (2025).
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(II)/calix[3]arene complex. (n.d.).

  • Morita, N., Hayashi, K., Takagi, M., & Miyano, K. (1983). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 47(4), 757-763.
  • Biphenyl-RP-HPLC with UV and MS/MS detection (system 1). a UV spectrum... (n.d.).
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.).
  • Luo, Z., Huang, M., Chen, Z., Li, Y., & Huang, T. (2025).
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). PubMed.
  • Trinh Thi Huan. (2021).
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd.
  • Morita, N., Hayashi, K., Takagi, M., & Miyano, K. (1983). Gas-liquid chromatography and mass spectrometry of quinoxalines derived from various homoglucans by alkaline o-phenylenediamine method. Sci-Hub.
  • Wang, L., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4584-4587.
  • 6-Methyl-1,2,3,4-tetrahydroquinoline. (n.d.). J&K Scientific.
  • Mass spectrum of the external standard of 2-Methylquinoxaline extracted from NIST 02.L Database. (n.d.).
  • Quinoxaline, 2-methyl-. (n.d.). NIST WebBook.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Method for preparing high-purity white 2-hydroxy quinoxaline crystal. (2011).
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed.
  • Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 631-648.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
  • Dhangar, K. r., Jagtap, R. B., Surana, S. J., & Shirkhedkar, A. a. (n.d.). Journal of the Chilean Chemical Society.
  • Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. (n.d.). PubMed.
  • Synthesis of 2-methylquinoxaline derivatives. (n.d.).
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-6-methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you overcome common challenges and optimize your reaction yields. Here, we combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory.

Introduction: The Synthesis of 2-Hydroxy-6-methylquinoxaline

2-Hydroxy-6-methylquinoxaline, also known as 6-methylquinoxalin-2(1H)-one, is a key heterocyclic scaffold in medicinal chemistry and materials science.[1] The most reliable and common synthetic route is the cyclocondensation of 4-methyl-1,2-phenylenediamine with a two-carbon electrophile, typically a derivative of glyoxylic acid or diethyl oxalate.[2][3] This reaction, while straightforward in principle, can present challenges related to yield, purity, and reaction control. This guide will address these issues in a practical, question-and-answer format.

Reaction Scheme

The fundamental transformation is depicted below:

G cluster_reactants Reactants cluster_products Products r1 4-Methyl-1,2-phenylenediamine plus + r1->plus r2 Diethyl Oxalate plus->r2 p1 2-Hydroxy-6-methylquinoxaline r2->p1 Heat/Catalyst plus2 + p1->plus2 p2 2 EtOH plus2->p2

Caption: General synthesis of 2-Hydroxy-6-methylquinoxaline.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields are a frequent challenge and typically stem from one or more of the following factors: suboptimal reaction conditions, purity of starting materials, or an inappropriate choice of catalyst and solvent.[2][4]

Troubleshooting Steps:

  • Verify Purity of Starting Materials: The purity of both 4-methyl-1,2-phenylenediamine and your electrophile (diethyl oxalate or glyoxylic acid) is critical.[2]

    • Insight: 4-methyl-1,2-phenylenediamine can oxidize over time, indicated by a darkening in color from off-white/pinkish to dark brown. Oxidized starting material is a common source of impurities and low yield.

    • Action: If your diamine is discolored, consider recrystallizing it from a suitable solvent like ethanol or water, or purifying it by column chromatography. Ensure your diethyl oxalate is free from hydrolysis (oxalic acid and ethanol).

  • Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can lead to the degradation of both starting materials and the desired product.[2]

    • Insight: The electron-donating methyl group on the phenylenediamine ring generally increases its reactivity, which may allow for milder reaction conditions compared to unsubstituted analogs.[2]

    • Action: Screen a range of temperatures. Start with milder conditions (e.g., refluxing in ethanol) and incrementally increase the temperature if the reaction is sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessary heating after the reaction has reached completion.

  • Evaluate Your Solvent Choice: The solvent plays a crucial role in reactant solubility and can significantly influence the reaction rate and yield.[4][5]

    • Insight: Protic solvents like ethanol are often effective and are considered "green" options.[3] However, for less reactive substrates or to accelerate the reaction, aprotic polar solvents like DMF or dioxane might be beneficial, especially under microwave conditions.[5][6]

    • Action: If you are experiencing low yields in a particular solvent, consider screening other solvents. Refer to the table below for guidance.

  • Consider the Reaction Atmosphere: Some quinoxalinone syntheses are sensitive to the atmosphere.

    • Insight: While many condensation reactions are robust, some oxidative side reactions can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon). Conversely, some modern synthetic protocols may even utilize air as an oxidant.[7]

    • Action: For this specific cyclocondensation, which is primarily a dehydration reaction, an inert atmosphere is good practice to prevent oxidation of the diamine, especially at elevated temperatures.

Data Presentation: Solvent and Temperature Effects
SolventTemperature (°C)Typical Reaction Time (h)Reported YieldReference(s)
EthanolReflux (~78°C)2-6Good to Excellent[3][8]
Acetic Acid100 - 120°C1-3Good[9]
1,4-DioxaneReflux (~101°C)2-4High[5]
DMF100 - 150°C1-3High[5][6]
WaterReflux (100°C)4-8Moderate to Good[3]
TolueneReflux (~111°C)3-6Good[10]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

A2: Side products often arise from self-condensation, incomplete reaction, or undesired oxidation.

Common Side Reactions and Mitigation Strategies:

  • Self-condensation of Diamine: While less common, under harsh conditions, o-phenylenediamines can undergo self-condensation reactions.

    • Mitigation: Use milder reaction conditions and ensure the electrophile is present in a stoichiometric or slight excess.

  • Formation of Benzimidazole Derivatives: If there are impurities in the starting materials or if the reaction conditions are not well-controlled, the formation of benzimidazole byproducts is possible.

    • Mitigation: Ensure high purity of the starting materials. The use of a 1,2-dicarbonyl compound like diethyl oxalate strongly favors the formation of the six-membered quinoxaline ring.

  • Incomplete Cyclization: A mono-acylated intermediate may form but fail to cyclize, especially if the reaction is not heated sufficiently or for an adequate duration.

    • Mitigation: Monitor the reaction by TLC. If you observe a persistent intermediate spot, consider increasing the reaction temperature or time.

G cluster_troubleshooting Troubleshooting Side Products start Low Purity Product c1 Self-Condensation of Diamine? start->c1 c2 Benzimidazole Formation? start->c2 c3 Incomplete Cyclization? start->c3 s1 Use Milder Conditions Ensure Stoichiometry c1->s1 Yes s2 Purify Starting Materials c2->s2 Yes s3 Increase Temperature/Time Monitor by TLC c3->s3 Yes

Caption: Logic for troubleshooting side product formation.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-6-methylquinoxaline

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask (e.g., 10 mL per gram of diamine).

  • Reagent Addition: Add diethyl oxalate (1.1 to 1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The product will often begin to precipitate out of the solution as the reaction progresses.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting diamine should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude 2-Hydroxy-6-methylquinoxaline.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on literature for similar compounds, ethanol is a good starting choice for recrystallization.[11]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a boil to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and boil for a few minutes. Caution: Do not add activated carbon to a boiling solution as it can cause bumping.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Do I need a catalyst for this reaction? A: While the condensation can proceed without a catalyst, particularly when heated in a solvent like ethanol or acetic acid, the use of a catalyst can improve the reaction rate and yield.[3] A variety of catalysts, including acids (e.g., acetic acid, trifluoroacetic acid), and heterogeneous catalysts (e.g., alumina-supported heteropolyoxometalates) have been shown to be effective.[10][12]

Q: What is the expected melting point of 2-Hydroxy-6-methylquinoxaline? A: The melting point of quinoxalin-2(1H)-ones is typically high, often above 250°C. For the unsubstituted 2-hydroxyquinoxaline, melting points around 270-272°C have been reported. The 6-methyl derivative is expected to have a similar high melting point.

Q: How can I confirm the structure of my final product? A: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of your synthesized 2-Hydroxy-6-methylquinoxaline.

Q: Can I use glyoxylic acid instead of diethyl oxalate? A: Yes, glyoxylic acid is a common alternative to diethyl oxalate for this synthesis.[13] The reaction conditions may need to be adjusted, and water is a co-product instead of ethanol.

References

  • Guzmán-Vargas, A., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry. [Link]

  • Kaur, H., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]

  • Pan, Y., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. [Link]

  • Boruah, M., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]

  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]

  • Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. Thieme. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of quinoxalinones. [Link]

  • ResearchGate. (2018). Proposed mechanism of the observed cyclocondensation reaction. [Link]

  • Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

Sources

Troubleshooting low yield in 2-Hydroxy-6-methylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common issues leading to low yields and provide scientifically grounded, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What are the most common culprits?

Low yield in this condensation reaction typically stems from one of three areas: suboptimal reaction conditions, purity of starting materials, or inefficient product isolation. The primary reaction involves the condensation of 4-methyl-1,2-phenylenediamine with an α-keto acid, most commonly pyruvic acid or its esters.[1] This process is sensitive to several factors that can promote side reactions or leave the starting material unreacted.

Primary areas to investigate:

  • Starting Material Integrity: The 4-methyl-1,2-phenylenediamine is highly susceptible to air oxidation, which can significantly reduce the amount of active starting material and introduce impurities that complicate purification.

  • Reaction Control: The condensation is a strongly exothermic reaction.[2] Poor temperature control can lead to the formation of tars and other byproducts.

  • pH of the Reaction Medium: The reaction rate and selectivity are often dependent on the pH. Conditions that are too acidic or too basic can inhibit the desired condensation or promote side reactions.[3][4]

  • Workup and Purification: The product, 2-hydroxy-6-methylquinoxaline, has specific solubility properties. Significant product loss can occur during precipitation, filtration, and recrystallization if the procedures are not optimized.

Q2: I've noticed my 4-methyl-1,2-phenylenediamine starting material has darkened. Can I still use it?

Darkening of o-phenylenediamines is a classic sign of oxidation.[5] Using oxidized starting material is a primary cause of low yields and the formation of colored impurities that are often difficult to remove. The oxidized species will not participate in the desired condensation reaction, effectively reducing your starting material concentration and leading to an inaccurate calculation of the theoretical yield.

Recommendation: It is strongly advised to use pure, crystalline 4-methyl-1,2-phenylenediamine. If your stock has darkened, it should be purified before use.

Protocol for Purification of 4-methyl-1,2-phenylenediamine:

  • Dissolve the darkened diamine in a minimum amount of hot deoxygenated water or ethanol.

  • Add a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄) or activated charcoal, to decolorize the solution.

  • Hot filter the solution to remove the reducing agent and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Store the purified diamine under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent re-oxidation.

Q3: My reaction mixture turns into a dark, tarry mess. How can I prevent this?

The formation of tar is a common issue in quinoxaline synthesis, often resulting from excessive heat or incorrect pH. The reaction between o-phenylenediamines and α-dicarbonyl compounds can be vigorous.[2]

Causality and Solutions:

  • Exothermic Reaction: The initial condensation is highly exothermic. If the reagents are mixed too quickly or without adequate cooling, localized "hot spots" can develop, leading to polymerization and tar formation.

    • Solution: Add one reagent to the other portion-wise or via a dropping funnel, while vigorously stirring and maintaining the reaction temperature with an ice bath. Pre-cooling the o-phenylenediamine solution can also be beneficial.[2]

  • Acid/Base Catalysis: While the reaction can be acid-catalyzed, strong acids or high concentrations can promote unwanted side reactions.[6] Similarly, strongly basic conditions can also be problematic.

    • Solution: If an acid catalyst is used, a mild acid like acetic acid is often sufficient.[7] In many cases, no external catalyst is needed as pyruvic acid provides the necessary acidic environment. The key is to maintain a controlled, mildly acidic to neutral pH throughout the reaction.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.

Caption: A decision tree for troubleshooting low yield in 2-Hydroxy-6-methylquinoxaline synthesis.

In-Depth Troubleshooting Guide

Q4: I suspect my reaction is not going to completion. How can I improve the conversion rate?

If you have confirmed your starting materials are pure and are not observing significant tar formation, an incomplete reaction is the likely cause of low yield.

Factors Affecting Reaction Completion:

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05:1) of the more stable and easily removed pyruvic acid can help drive the reaction to completion, ensuring the more valuable diamine is fully consumed.[2]

  • Solvent Choice: The solvent must be able to dissolve the starting materials to a reasonable extent. A mixture of ethanol and water is often a good starting point.[8][9] Purely aqueous or alcoholic systems can also be effective, depending on the specific keto acid used.

  • Temperature and Reaction Time: Many preparations are run at room temperature or with gentle heating (e.g., 60-80 °C).[10][11] If you observe incomplete conversion at room temperature, consider increasing the temperature moderately or extending the reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Q5: My crude yield is reasonable, but I lose most of my product during recrystallization. What am I doing wrong?

This is a classic purification problem. The goal of recrystallization is to remove impurities, but improper technique can lead to massive product loss.

Key Recrystallization Parameters:

  • Solvent Selection: The ideal solvent should dissolve the product poorly at low temperatures but well at high temperatures. For 2-hydroxy-6-methylquinoxaline, solvents like ethanol, methanol, or N,N-dimethylformamide (DMF)/methanol mixtures have been used successfully.[2][10] It is crucial to perform a small-scale solvent screen to find the optimal system for your specific product and impurity profile.

  • Volume of Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the recovery.

  • Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Rapid cooling by immediately placing the flask in an ice bath can cause the product to "crash out" as a fine powder, trapping impurities. Once the solution has reached room temperature and crystal formation has ceased, then an ice bath can be used to maximize recovery.

  • Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface. Using room temperature or warm solvent will redissolve some of your product.

Critical Reaction Parameter Summary

ParameterRecommended Range/ConditionConsequence of Deviation
Diamine Purity >98%, light colorLower purity leads to side reactions and reduced yield.
Reaction Atmosphere Inert (Nitrogen or Argon)Presence of oxygen can oxidize the diamine, lowering yield.
Temperature Control -5°C to 80°C (method dependent)High temps cause tar; low temps may result in slow/incomplete reaction.[2][11]
Reagent Addition Slow, portion-wise additionRapid addition can cause an uncontrolled exotherm, leading to tar.[2]
Solvent Ethanol, Methanol, Water, or mixturesPoor solubility of reactants will slow or stop the reaction.
pH Mildly Acidic / NeutralStrongly acidic or basic conditions can promote side reactions.[3]
Recrystallization Minimal hot solvent, slow coolingExcess solvent or rapid cooling leads to significant product loss.

References

  • Jingbo Agrochemicals Technology Co Ltd, Shandong Chambroad Holding Group Co Ltd. (2012). Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Zhang, J. (2011). Method for preparing high-purity white 2-hydroxy quinoxaline crystal.
  • Liu, G. (2019). Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-6-chloroquinoxaline. PubChem. Retrieved from [Link]

  • Al-Zoubi, W., Al-Hamdany, R., & Ko, Y. G. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Al-Zoubi, W., Al-Hamdany, R., & Ko, Y. G. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Baharfar, R., & Azimi, S. (2014). Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]

  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Anonymous. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. [Link]

  • Boraei, A. T. A., El-Sayed, N. N. E., & El-Gohary, N. S. (2023). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. MDPI. [Link]

  • Leone, J. F., Beall, C. E., & Shustova, N. B. (2022). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. NIH. [Link]

  • Luo, Z., Wang, M., Jiang, G., Wang, X., Zhao, L., Hu, Z., Li, H., & Ji, Q. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances. [Link]

  • Gunturu, K. C., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Azgomi, M. A., & Mekel, A. A. (2016). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. [Link]

  • Nayak, S. K., & Behera, A. K. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis. [Link]

  • Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate. [Link]

  • Wang, C., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]

Sources

Stability issues of 2-Hydroxy-6-methylquinoxaline under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-6-methylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 2-Hydroxy-6-methylquinoxaline.

Q1: What are the optimal storage conditions for 2-Hydroxy-6-methylquinoxaline to ensure its long-term stability?

A1: To maintain the integrity and stability of 2-Hydroxy-6-methylquinoxaline, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The compound should be kept in its original, tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1][2] It is also advisable to protect the compound from light, as prolonged exposure can lead to photodegradation. For long-term storage, refrigeration at 2-8°C is recommended. Always keep it away from incompatible materials, such as strong oxidizing agents.[1]

Q2: How does pH affect the stability of 2-Hydroxy-6-methylquinoxaline in aqueous solutions?

A2: The stability of 2-Hydroxy-6-methylquinoxaline in aqueous solutions is significantly influenced by pH. A study on a structurally similar compound, 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline, showed that it was very stable at a pH range of 7.4 to 9.0.[3] However, as the pH decreased, its stability lessened, with significant degradation observed at pH 5.5 and complete degradation at pH 3.5 and 2.0.[3] This suggests that 2-Hydroxy-6-methylquinoxaline is likely more stable in neutral to slightly alkaline conditions and prone to degradation under acidic conditions. Researchers should carefully control the pH of their solutions to prevent unwanted degradation.

Q3: Is 2-Hydroxy-6-methylquinoxaline susceptible to degradation upon exposure to light?

A3: Yes, like many quinoxaline derivatives, 2-Hydroxy-6-methylquinoxaline can be susceptible to photodegradation. The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances to determine if light exposure results in unacceptable changes.[4][5] It is best practice to handle and store the compound in amber vials or under low-light conditions to minimize exposure.[6][7] When conducting experiments, it is advisable to use a dark control to assess the extent of any light-induced degradation.[6]

Q4: What are the likely degradation products of 2-Hydroxy-6-methylquinoxaline under forced degradation conditions?

A4: Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, and heat, can help identify potential degradation products.[8][9][10] For a related compound, 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline, acidic conditions led to the formation of 3,8-dimethylimidazo[4,5-f]quinoxaline and 2-hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline.[3] Oxidative stress on quinoxaline derivatives can lead to the formation of N-oxides.[11] The exact degradation products of 2-Hydroxy-6-methylquinoxaline would need to be determined through formal stability-indicating analytical methods.[9][12]

Q5: What analytical techniques are most suitable for monitoring the stability of 2-Hydroxy-6-methylquinoxaline?

A5: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for monitoring the stability of pharmaceutical compounds and their degradation products.[13] A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structures of unknown degradation products.[4][13] Spectroscopic methods like UV-Vis, IR, and NMR spectroscopy can also provide valuable information about the compound's integrity.[13]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the handling and experimentation of 2-Hydroxy-6-methylquinoxaline.

Problem Potential Cause Troubleshooting Steps
Unexpected changes in sample color or appearance. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a cool, dry, dark place, and in a tightly sealed container.[1][2] 2. Minimize exposure to light and air during handling. 3. Prepare fresh solutions for each experiment to avoid degradation in solution over time.
Inconsistent experimental results or loss of compound activity. Compound instability under the specific experimental conditions (e.g., pH, temperature).1. Verify the pH of your experimental buffer or solution. Adjust if necessary to a neutral or slightly alkaline pH for better stability.[3] 2. Assess the thermal stability of the compound at the experimental temperature. If high temperatures are used, consider if the duration of exposure could be causing degradation. 3. Perform a forced degradation study under your experimental conditions to understand the compound's stability profile.[8][10]
Appearance of unknown peaks in chromatograms (e.g., HPLC). Formation of degradation products.1. Characterize the unknown peaks using LC-MS to identify potential degradation products. 2. Compare the chromatogram of a freshly prepared sample with an aged or stressed sample to confirm the new peaks are due to degradation. 3. Adjust experimental or storage conditions to minimize the formation of these impurities.
Poor solubility of the compound in aqueous solutions. The compound may have limited aqueous solubility, which can be exacerbated by pH.1. Determine the pKa of 2-Hydroxy-6-methylquinoxaline (predicted pKa is 9.21±0.70).[14] Solubility will be pH-dependent. 2. Consider using a co-solvent system if compatible with your experiment. 3. For some aminoquinoxalines, protonation at lower pH can increase water solubility.[15] However, be mindful of the potential for acid-catalyzed degradation.
Experimental Workflow: Forced Degradation Study

To investigate the stability of 2-Hydroxy-6-methylquinoxaline, a forced degradation study is essential. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.[8][9][10]

Caption: Workflow for a forced degradation study.

Degradation Pathway: Hypothetical Acid-Catalyzed Degradation

Based on the behavior of similar compounds, a potential degradation pathway under acidic conditions could involve hydrolysis or other rearrangements.

Acid_Degradation_Pathway A 2-Hydroxy-6-methylquinoxaline B Protonated Intermediate A->B H+ C Degradation Product 1 (e.g., Ring Opening) B->C Hydrolysis D Degradation Product 2 (e.g., Dehydroxylation) B->D Rearrangement

Sources

Technical Support Center: Optimization of Catalysts for 2-Hydroxy-6-methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylquinoxaline. Our objective is to provide field-proven insights and systematic troubleshooting protocols to overcome common challenges in catalyst selection and optimization, ensuring reproducible, high-yield outcomes.

Introduction: The Importance of Catalytic Optimization

2-Hydroxy-6-methylquinoxaline is a key heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, typically achieved through the condensation of 4-methyl-1,2-phenylenediamine with a two-carbon synthon like glyoxylic acid, is highly dependent on the catalytic system employed.[1][2] Effective catalyst optimization is paramount as it directly influences reaction rate, product yield, purity, and the overall economic and environmental viability of the process.[3] This guide addresses the most frequently encountered issues in the laboratory, providing both foundational knowledge and advanced troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis and catalyst selection process.

Q1: What is the fundamental reaction for synthesizing 2-Hydroxy-6-methylquinoxaline?

The most common and direct method is the acid-catalyzed condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound.[4] For 2-Hydroxy-6-methylquinoxaline, the specific reactants are 4-methyl-1,2-phenylenediamine and glyoxylic acid. The reaction involves the formation of a dihydrequinoxaline intermediate, which then undergoes oxidation or rearrangement to yield the final aromatic product.[2]

Q2: Why is catalyst selection so critical for this reaction?

While the condensation can sometimes proceed without a catalyst, it is often slow and low-yielding.[5] A catalyst is crucial for:

  • Activating the Carbonyl Group: The catalyst, particularly an acid catalyst, protonates the carbonyl oxygen of glyoxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.[4][6]

  • Increasing Reaction Rate: By lowering the activation energy, a catalyst dramatically reduces the required reaction time from many hours to, in some cases, minutes.[3]

  • Improving Yield and Selectivity: An optimized catalyst minimizes the formation of unwanted side products, leading to a cleaner reaction profile and higher isolated yields of the desired product.[7]

Q3: What are the most common types of catalysts used for quinoxaline synthesis?

A wide array of catalysts has been successfully employed. They can be broadly categorized as:

  • Acid Catalysts: Simple organic acids like acetic acid are common.[7] Solid acid catalysts such as bentonite clay K-10 or sulfonic acid-functionalized materials (e.g., TiO2-Pr-SO3H) are greener, reusable alternatives.[3][7]

  • Metal Catalysts: Lewis acids and transition metal catalysts, including Cerium(IV) Ammonium Nitrate (CAN), copper salts (CuSO₄), and nickel-based systems, have demonstrated high efficiency.[7][8] Heterogeneous catalysts like alumina-supported heteropolyoxometalates are also effective and easily recoverable.[6][9]

  • "Green" and Bio-inspired Catalysts: In addition to solid acids, options like iodine and ortho-quinone catalysts operating under mild conditions with oxygen as the terminal oxidant are gaining traction.[10][11]

Q4: How should I select an initial catalyst and solvent system for my experiment?

For initial screening, a good starting point is a well-documented, cost-effective system.

  • Catalyst: A simple acid catalyst like acetic acid or a commercially available solid acid like Bentonite Clay K-10 is a reliable choice for initial trials.[7][10]

  • Solvent: The solvent's role in solubilizing reactants and stabilizing intermediates is critical.[5] Ethanol is a widely used protic solvent that often provides excellent yields.[8] For heterogeneous catalysts, toluene is a common choice.[6][9] It is always advisable to screen a few solvents (e.g., ethanol, methanol, toluene, water) to determine the optimal medium for your specific setup.[5]

Section 2: Troubleshooting Guide

This guide provides a systematic, question-driven approach to resolving common experimental failures.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered starting materials. What are the potential causes and how can I fix this?

Low yield is the most frequent challenge in quinoxaline synthesis. The issue can typically be traced back to one of three areas: reagents, reaction conditions, or the catalyst itself.[5][7]

Potential Causes & Systematic Solutions

  • Purity of Starting Materials:

    • The Issue: Impurities in either the 4-methyl-1,2-phenylenediamine or glyoxylic acid can poison the catalyst or participate in side reactions, consuming reactants and reducing the yield.[5] o-Phenylenediamines are particularly susceptible to oxidation, appearing as dark-colored solids.

    • Troubleshooting Steps:

      • Verify Purity: Check the appearance and, if possible, the melting point or NMR spectrum of your starting materials.

      • Purify Reagents: If impurities are suspected, purify the 4-methyl-1,2-phenylenediamine by recrystallization or sublimation. Use freshly opened or purified glyoxylic acid.

      • Control Experiment: Run the reaction with a new, high-purity batch of reagents to confirm if this was the source of the problem.

  • Suboptimal Reaction Conditions:

    • The Issue: The reaction temperature, time, and solvent have a profound impact on yield.[7] Traditional methods often require elevated temperatures, but this can also lead to product degradation if not controlled.[3]

    • Troubleshooting Steps:

      • Temperature Screening: If the reaction was run at room temperature, incrementally increase the temperature (e.g., to 50 °C, then 80 °C, then reflux), monitoring the reaction by TLC or LC-MS.

      • Time Study: Take aliquots from the reaction mixture at different time points (e.g., 30 min, 2h, 6h, 24h) to determine the optimal reaction duration and to check if the product is degrading over time.

      • Solvent Screening: As mentioned in the FAQs, solvent choice is critical.[5] If ethanol gives poor results, test other solvents like methanol, toluene, acetic acid, or even a water-based system, as some green protocols show high efficiency in water.[7][10]

  • Ineffective Catalyst or Catalyst Loading:

    • The Issue: The chosen catalyst may have low activity for this specific transformation, or the amount used may be insufficient.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Double the catalyst loading to see if the yield improves. Some reactions are sensitive to the catalyst-to-substrate ratio.[6]

      • Screen Different Catalysts: If increasing the loading has no effect, the catalyst itself is likely not suitable. Switch to a different class of catalyst. If you started with a mild acid, try a metal-based catalyst like CAN or a more robust solid acid.[7][10] Refer to the Catalyst Comparison Table below for validated options.

Troubleshooting Workflow: Low Product Yield

G Start Low or No Yield CheckReagents Step 1: Verify Reagent Purity - Check color & analytics - Purify if necessary Start->CheckReagents ReagentsOK Reagents Pure? CheckReagents->ReagentsOK ReagentsOK->CheckReagents No OptimizeConditions Step 2: Optimize Conditions - Screen Temperature (RT to Reflux) - Screen Solvents (EtOH, Toluene, etc.) - Conduct Time Study ReagentsOK->OptimizeConditions  Yes ConditionsOK Yield Improved? OptimizeConditions->ConditionsOK OptimizeCatalyst Step 3: Optimize Catalyst - Increase catalyst loading - Screen different catalyst types (e.g., Acid vs. Metal) ConditionsOK->OptimizeCatalyst No Success Problem Solved ConditionsOK->Success  Yes OptimizeCatalyst->Success Yield Improved Failure Consult Further (Advanced Troubleshooting) OptimizeCatalyst->Failure No Improvement

Caption: A systematic workflow for troubleshooting low product yield.

Problem 2: Poor Product Purity / Presence of Byproducts

Q: I have obtained my product, but it is contaminated with significant byproducts. How can I improve the purity?

Byproduct formation is typically due to side reactions of the starting materials or intermediates, often exacerbated by harsh reaction conditions or a non-selective catalyst.

Potential Causes & Systematic Solutions

  • Reaction Temperature is Too High:

    • The Issue: High temperatures can provide the activation energy for undesired reaction pathways, leading to polymerization or degradation of starting materials and products.

    • Solution: Attempt the reaction at a lower temperature for a longer period. Even a modest reduction of 20-30 °C can significantly improve selectivity.

  • Incorrect Stoichiometry:

    • The Issue: An excess of one reactant can lead to byproducts. For example, a large excess of the diamine could potentially lead to dimerization or other undesired condensations.

    • Solution: Ensure a precise 1:1 molar ratio of 4-methyl-1,2-phenylenediamine to glyoxylic acid. Some protocols suggest a slight excess (e.g., 1.05:1) of the dicarbonyl compound to ensure full conversion of the more valuable diamine.[2]

  • Atmospheric Contamination:

    • The Issue: Some reactions, particularly those involving easily oxidized diamines, are sensitive to air.[7] Oxygen can lead to oxidative side products, often highly colored.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is a simple step that can dramatically clean up the reaction profile.

Problem 3: Catalyst Deactivation

Q: My reaction starts well but then stalls before completion. Could my catalyst be deactivating, and how do I prevent this?

Catalyst deactivation is the loss of catalytic activity over time and is a common issue, especially in industrial applications or when attempting catalyst recycling.[12] The primary mechanisms are poisoning, coking, and thermal degradation.[13][14]

Potential Causes & Systematic Solutions

  • Poisoning:

    • The Issue: Impurities in the feed (reagents or solvent) chemically bind to the active sites of the catalyst, rendering them inactive.[12] Sulfur- and nitrogen-containing compounds are common poisons for metal catalysts.

    • Solution: Ensure the highest purity of all reagents and solvents. If using a supported metal catalyst, consider pre-treating the reaction feed by passing it through a column of activated carbon or alumina to remove potential poisons.

  • Coking/Fouling:

    • The Issue: Heavy, carbon-rich byproducts (coke) can deposit on the catalyst surface, physically blocking the active sites.[13] This is more common at high temperatures.

    • Solution: Lowering the reaction temperature can mitigate coke formation. If using a heterogeneous catalyst, it can often be regenerated by carefully controlled calcination (burning off the coke in air), though this requires specific protocols to avoid thermal damage to the catalyst itself.

  • Thermal Degradation (Sintering):

    • The Issue: For supported metal catalysts, high temperatures can cause the small, highly active metal nanoparticles to migrate and agglomerate into larger, less active particles. This process, known as sintering, is often irreversible.[14]

    • Solution: Operate at the lowest effective temperature. Choose a catalyst with high thermal stability or one where the active species is strongly anchored to the support.

Visualization of Catalyst Deactivation Mechanisms

G cluster_0 Active Catalyst cluster_1 Deactivation by Poisoning cluster_2 Deactivation by Coking A1 Active Site A2 Active Site A3 Active Site P1 Active Site P2 Blocked P3 Active Site Poison Poison (Impurity) Poison->P2 Binds Irreversibly C1 Blocked C2 Blocked C3 Active Site Coke Coke (Carbon Deposit) Coke->C1 Deposits on Surface Coke->C2 Deposits on Surface

Caption: Common mechanisms of heterogeneous catalyst deactivation.

Section 3: Data & Protocols

Catalyst Performance Comparison Table

The following table summarizes data from various reported catalytic systems for quinoxaline synthesis, providing a baseline for experimental design. While the specific substrate is 2,3-diphenylquinoxaline, these systems are excellent starting points for 2-Hydroxy-6-methylquinoxaline.

Catalyst SystemCatalyst LoadingSolventTemperatureTimeYield (%)Reference
Bentonite Clay K-10 2.5 g / mmolEthanolRoom Temp20 min~95%[10]
Alumina-Supported Molybdophosphovanadate 100 mg / mmolTolueneRoom Temp120 min~92%[6][10]
Cerium (IV) Ammonium Nitrate (CAN) CatalyticWaterNot SpecifiedNot SpecifiedHigh[10]
Phenol (Organocatalyst) 20 mol%Ethanol:WaterRoom TempShortHigh[10]
Iodine 20 mol%DMSONot SpecifiedNot SpecifiedHigh[10]
TiO₂-Pr-SO₃H 10 mgEthanolReflux10 min95%[3]
Experimental Protocol: Catalyst Screening

This protocol provides a general method for screening different catalysts for the synthesis of 2-Hydroxy-6-methylquinoxaline.

  • Preparation: In separate, identical reaction vessels equipped with stir bars, add 4-methyl-1,2-phenylenediamine (1.0 mmol).

  • Catalyst Addition: To each vessel, add the catalyst to be screened (e.g., for a 10 mol% loading, add 0.1 mmol of the catalyst).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol) to each vessel.

  • Reactant Addition: Begin stirring the mixtures and add glyoxylic acid (1.0 mmol) to each vessel. If the reaction is to be run at elevated temperature, begin heating.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once a reaction reaches completion (or after a set time, e.g., 24 hours), quench the reaction (e.g., by adding water). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the combined organic layers, concentrate the solvent under reduced pressure, and determine the crude yield. Purify the product via column chromatography or recrystallization and calculate the isolated yield for each catalyst. Compare the results to identify the optimal catalyst.

General Reaction Mechanism

The synthesis proceeds via an acid-catalyzed condensation-cyclization pathway.

G Proposed Reaction Mechanism Reactants 4-methyl-1,2-phenylenediamine + Glyoxylic Acid Step1 1. Activation of Carbonyl Catalyst protonates glyoxylic acid Reactants->Step1 Catalyst Catalyst (H+) Catalyst->Step1 Step2 2. Nucleophilic Attack Amine group attacks activated carbonyl Step1->Step2 Step3 3. Dehydration Loss of a water molecule Step2->Step3 Intermediate Dihydrequinoxaline Intermediate Step3->Intermediate Step4 4. Cyclization & Aromatization Second amine attacks, followed by loss of H2O and H+ to form the aromatic ring Intermediate->Step4 Product 2-Hydroxy-6-methylquinoxaline Step4->Product

Caption: Plausible mechanism for the acid-catalyzed synthesis of quinoxaline.[4][6]

References

  • BenchChem. (n.d.). Troubleshooting poor yield in quinoxaline cyclization reactions.
  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis reactions.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Oriental Journal of Chemistry.
  • Ruiz-Reyes, E., et al. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Loyola Marymount University eCommons.
  • BenchChem. (n.d.). Application Notes and Protocols: Catalytic Synthesis of Quinoxalines using 3,5-Dimethoxyphenylglyoxal Hydrate.
  • Dar, A. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(21), 6431. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Rahman, F. B. A. (2021). Heterogeneous catalyst deactivation causes and mechanisms: Overview. ResearchGate.
  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. (2014). TSI Journals.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). National Institutes of Health.
  • CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal. (n.d.). Google Patents.
  • Guisnet, M., & Pinard, L. (2014). Heterogeneous catalysis: catalyst deactivation and regeneration. Techniques de l'Ingénieur.
  • Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate.

Sources

Technical Support Center: Column Chromatography Purification of 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-6-methylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this heterocyclic compound. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying principles and troubleshooting logic to empower you in your experimental work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Poor Separation of 2-Hydroxy-6-methylquinoxaline from Impurities

Question: My column is running, but the TLC analysis of my fractions shows that my target compound is co-eluting with one or more impurities. What's going wrong?

Answer: This is a classic separation challenge. The goal is to maximize the differential migration of your target compound and its impurities through the stationary phase. Several factors could be at play.

  • Possible Cause 1: Suboptimal Mobile Phase (Eluent) System. The polarity of your solvent system is the most critical factor influencing separation.[1] If the eluent is too polar, all components will travel quickly up the column with little interaction with the stationary phase, resulting in poor separation (high Rf values). If it's not polar enough, everything will remain adsorbed at the top of the column (low Rf values).

    • Recommended Solution: The key is to find a solvent system that provides a target Rf value of approximately 0.3-0.4 for the 2-Hydroxy-6-methylquinoxaline on a TLC plate.[2] This Rf range typically provides the best balance for effective separation on a column.

      • Systematic TLC Analysis: Before running a column, screen various solvent systems using TLC. Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate and test different ratios (e.g., 9:1, 4:1, 2:1, 1:1).

      • Adjust Polarity: If the Rf is too high, decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., hexane). If the Rf is too low, increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[1]

      • Try Different Solvents: If adjusting the ratio of one system doesn't provide adequate separation between your product and impurities, switch to a different solvent system with different selectivity, such as Dichloromethane/Methanol.[1][3]

  • Possible Cause 2: Strong Interaction with Silica Gel (Streaking/Tailing). 2-Hydroxy-6-methylquinoxaline contains basic nitrogen atoms in its quinoxaline core. These basic sites can interact strongly with the acidic silanol groups on the surface of silica gel, causing the compound to "streak" or "tail" down the column instead of moving as a tight band.[1][3] This leads to broad peaks and poor separation from nearby impurities.

    • Recommended Solution:

      • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt3) or a few drops of ammonium hydroxide to your mobile phase.[1][4] This will prevent the basic nitrogens on your compound from binding too tightly, resulting in sharper bands and improved separation.

      • Change the Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic compounds.[1]

  • Possible Cause 3: Column Overloading. Loading too much crude material onto the column is a common mistake.[1] An overloaded column cannot effectively separate components, leading to broad, overlapping bands.

    • Recommended Solution: A general rule of thumb is that the mass of the crude sample should be about 1-5% of the mass of the stationary phase (silica gel).[1] For a difficult separation, this ratio should be even lower (e.g., 1:100). If you need to purify a large amount of material, it is always better to use a larger column rather than overloading a smaller one.[1]

Issue 2: The Compound Won't Elute from the Column

Question: I've run many column volumes of my chosen eluent, but my UV-active 2-Hydroxy-6-methylquinoxaline is still stuck at the top of the column. What should I do?

Answer: This indicates that the affinity of your compound for the stationary phase is far greater than its solubility in the mobile phase.

  • Possible Cause 1: Mobile Phase is Not Polar Enough. The selected solvent system lacks the strength to move the relatively polar 2-Hydroxy-6-methylquinoxaline down the silica column.

    • Recommended Solution: Gradually increase the polarity of the mobile phase. This can be done by slowly increasing the percentage of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). A gradient elution, where the polarity is systematically increased over the course of the separation, can be very effective for eluting compounds that are strongly retained.[5]

  • Possible Cause 2: Compound Decomposing on Silica Gel. The acidic nature of silica gel can sometimes cause sensitive compounds to decompose.[2] If your compound is degrading, it may never elute as the desired product.

    • Recommended Solution: First, test the stability of your compound on a TLC plate. Spot the compound, let the plate sit for an hour, and then elute it. If you see new spots or smearing that wasn't there initially, your compound may be unstable on silica.[2][6] In this case, you should switch to a less acidic stationary phase like neutral alumina or deactivate the silica by pre-treating it with a solution containing triethylamine.[2][3]

  • Possible Cause 3: Sample Precipitation at the Point of Loading. If your compound was dissolved in a highly polar solvent for loading but the column's mobile phase is very non-polar, the compound may precipitate out of solution when it comes into contact with the eluent.

    • Recommended Solution: Always dissolve your crude sample in the minimum amount of a solvent in which it is highly soluble. A better practice, especially if solubility is an issue, is "dry loading".[6] Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (a few times the mass of your sample), and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow start Problem Encountered poor_sep Poor Separation / Co-elution start->poor_sep no_elution Compound Not Eluting start->no_elution check_tlc Re-evaluate TLC. Is Rf ~0.3 and spots distinct? poor_sep->check_tlc No check_loading Check Sample Load (1-5% of silica mass?) poor_sep->check_loading Yes adjust_solvent Adjust Solvent Ratio or Change Solvent System check_tlc->adjust_solvent reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load No check_tailing Is there streaking/tailing on TLC? check_loading->check_tailing Yes add_modifier Add Basic Modifier (e.g., 0.5% NEt3) or Use Alumina check_tailing->add_modifier Yes increase_polarity Gradually Increase Eluent Polarity no_elution->increase_polarity Primary Action check_stability Test Compound Stability on Silica (2D TLC) increase_polarity->check_stability If still no elution use_neutral_phase Use Neutral Alumina or Deactivated Silica check_stability->use_neutral_phase If unstable check_loading_method How was sample loaded? check_stability->check_loading_method If stable dry_load Use Dry Loading Method check_loading_method->dry_load If solubility issue

Caption: Troubleshooting Decision Tree for Column Chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 2-Hydroxy-6-methylquinoxaline synthesis?

A1: Impurities are highly dependent on the synthetic route. A common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] For 2-Hydroxy-6-methylquinoxaline, this would likely involve 4-methyl-o-phenylenediamine and glyoxylic acid.[8] Therefore, the most probable impurities are:

  • Unreacted Starting Materials: Residual 4-methyl-o-phenylenediamine or glyoxylic acid.

  • Side-Products: Positional isomers if the condensation is not perfectly regioselective, or products from self-condensation of the starting materials.

  • By-products from Workup: Salts or other reagents carried over from the reaction workup.

Q2: How do I choose between silica gel and alumina as the stationary phase?

A2: The choice of stationary phase is critical and depends on the chemical nature of your compound.[5][9]

  • Silica Gel: This is the most common stationary phase due to its versatility. It is slightly acidic. It is the default choice for a wide range of compounds, including those with moderate polarity. However, its acidic nature can be problematic for highly basic compounds like some N-heterocycles, causing strong adsorption and tailing.[1]

  • Alumina: Alumina is available in three forms: acidic, neutral, and basic. For a basic compound like 2-Hydroxy-6-methylquinoxaline, neutral or basic alumina can be a superior choice to silica gel to prevent the tailing issue.[1]

Q3: My compound is not UV-active. How can I monitor the column fractions?

A3: While quinoxaline derivatives are typically UV-active due to their aromatic structure, if you are dealing with an impurity or a different compound that is not, you have several options:[3]

  • TLC Staining: After eluting your TLC plates, you can visualize spots using a chemical stain. Common stains include:

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[3]

    • Potassium Permanganate (KMnO4) Stain: This is a good general stain that reacts with compounds that can be oxidized (e.g., alcohols, alkenes), showing up as yellow/brown spots on a purple background.

  • Mass Spectrometry: A small aliquot from each fraction can be diluted and analyzed by LC-MS or direct infusion MS to track the mass of the desired compound.

Q4: Can I reuse my column?

A4: While technically possible for very routine and clean separations of the same compound, it is generally not recommended in a research or drug development setting. Impurities from a previous run can remain adsorbed to the stationary phase and elute unexpectedly during a subsequent purification, contaminating your product. For ensuring the highest purity, always use fresh stationary and mobile phases for each purification.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for TLC Analysis

This table provides starting points for developing your separation method. The goal is to achieve an Rf value of ~0.3-0.4 for 2-Hydroxy-6-methylquinoxaline.

Solvent System (v/v)PolarityTypical ApplicationNotes
Hexane / Ethyl Acetate (4:1 to 1:1)Low to MediumGood starting point for many organic compounds.Adjust ratio to achieve target Rf.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighEffective for more polar compounds.Methanol significantly increases polarity.
Dichloromethane / Acetone (9:1 to 4:1)MediumOffers different selectivity compared to ethyl acetate.Useful if other systems fail to separate impurities.
Toluene / Ethyl Acetate (4:1 to 1:1)Low to MediumCan provide different selectivity for aromatic compounds.
Add 0.5% Triethylamine (NEt3)-To any system if tailing is observed.Neutralizes acidic silica sites.[3]
Protocol: Step-by-Step Column Chromatography Purification

This protocol outlines a standard procedure for purifying 2-Hydroxy-6-methylquinoxaline using flash column chromatography.

1. Preparation of the Column: a. Select a glass column of an appropriate size for your sample amount (aim for a silica gel mass 20-100 times the mass of your crude product). b. Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. c. Create a slurry by mixing the calculated amount of silica gel with the initial, least polar mobile phase you plan to use. d. Pour the slurry into the column. Use additional eluent to wash any remaining silica from the beaker into the column. e. Gently tap the column to pack the silica bed evenly and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The final packed bed should be level and undisturbed. Add another thin layer of sand on top to protect the silica surface.[6] f. Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

2. Sample Loading: a. Wet Loading: Dissolve the crude 2-Hydroxy-6-methylquinoxaline in the minimum possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed. b. Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM, MeOH). Add silica gel (2-3x the mass of your product) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4][6]

3. Elution and Fraction Collection: a. Carefully add your mobile phase to the top of the column. b. Open the stopcock and apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.[6] A flow rate that is too fast reduces equilibration time and worsens separation, while a rate that is too slow can lead to band broadening due to diffusion.[6] c. Begin collecting fractions in an ordered array of test tubes. d. If using a gradient elution, start with the least polar solvent mixture and systematically increase the polarity by adding more of the polar component after a set number of fractions.

4. Analysis of Fractions: a. Monitor the fractions using TLC. Spot every few fractions on a TLC plate. b. Visualize the spots under a UV lamp (254 nm), as quinoxalines are typically UV-active.[3] c. Combine the fractions that contain only the pure 2-Hydroxy-6-methylquinoxaline. d. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase crude Crude Product tlc_analysis TLC Analysis to Determine Eluent crude->tlc_analysis pack_column Pack Column with Silica Gel Slurry tlc_analysis->pack_column load_sample Load Sample (Dry Loading Preferred) pack_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 2-Hydroxy-6- methylquinoxaline evaporate->pure_product

Caption: Standard Workflow for Column Chromatography Purification.

References
  • BenchChem.
  • BenchChem. Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • ChemistryViews.
  • Chrom Tech, Inc.
  • Das Sharma, U., Kumar, L., & Verma, R. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • University of Rochester, Department of Chemistry.
  • Reddit.
  • Google Patents. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal.
  • NIH.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Quinoxaline Derivatives: Spotlight on 2-Hydroxy-6-methylquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of quinoxaline derivatives, with a particular focus on the structural class represented by 2-Hydroxy-6-methylquinoxaline. Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3]

This document will delve into the structure-activity relationships (SAR) of quinoxaline derivatives, providing a comparative analysis based on available experimental data for close analogs of 2-Hydroxy-6-methylquinoxaline. While specific biological data for 2-Hydroxy-6-methylquinoxaline is not extensively available in the public domain, this guide synthesizes data from related compounds to provide valuable insights for researchers in the field. Detailed experimental protocols for key biological assays are also provided to facilitate further investigation.

The Quinoxaline Scaffold: A Versatile Pharmacophore

The quinoxaline ring system is a key structural motif in a variety of biologically active molecules.[2] The nitrogen atoms in the pyrazine ring, along with the fused aromatic system, provide opportunities for diverse chemical modifications, leading to a wide range of pharmacological effects. These derivatives have been explored for their potential as therapeutic agents in various disease areas.[1][2][3] The core structure's versatility allows for fine-tuning of its biological activity through the introduction of different substituents at various positions.

Comparative Biological Activity of Quinoxaline Derivatives

To understand the potential biological profile of 2-Hydroxy-6-methylquinoxaline, it is essential to examine the activities of structurally related compounds. The "2-hydroxy" form of this compound exists in tautomeric equilibrium with its 6-methylquinoxalin-2(1H)-one form. Therefore, a review of derivatives with this core structure provides the most relevant comparative data.

Antimicrobial Activity

Quinoxaline derivatives have shown significant promise as antimicrobial agents.[1][4][5] A study on a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives revealed potent antibacterial and antifungal activity.[1][6] The data from this study, summarized in the table below, highlights how different substitutions on the quinoxalin-2(1H)-one core can modulate antimicrobial efficacy.

CompoundRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
4a 4-chlorophenyl0.971.953.9
7 4-methylphenyl1.953.97.8
8a 4-methoxyphenyl3.97.815.6
11b 3,4-dichlorophenyl0.971.953.9
13 2,4-dichlorophenyl1.953.97.8
16 Thiophene3.97.815.6
Tetracycline -15.6231.25-
Amphotericin B ---12.49
Data synthesized from a study on 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives.[1][6]

Expert Interpretation: The data indicates that substitutions at the 6-position of the quinoxalin-2(1H)-one core, in conjunction with other modifications, can lead to potent antimicrobial activity, in some cases exceeding the efficacy of standard antibiotics like Tetracycline.[1][6] The presence of a morpholinosulfonyl group at the 6-position appears to be a favorable feature for antimicrobial action. While this does not provide direct data for a simple methyl group at this position, it underscores the importance of substitution at C6 in modulating the antimicrobial profile of the quinoxalin-2-one scaffold.

Anticancer Activity

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[7] A study on 6H-indolo[2,3-b]quinoxalines, which share a fused ring system with our compound of interest, demonstrated significant cytostatic activity against various cancer cell lines.[8]

CompoundRIC50 (µM) vs. Molt 4/C8IC50 (µM) vs. CEM
5h 4-chlorobenzyl2338
7i 4-methoxybenzyl--
Melphalan -3.22.5
Data from a study on 6H-indolo[2,3-b]quinoxalines.[8]

Expert Interpretation: Although the structures are more complex, these findings suggest that the broader quinoxaline framework is amenable to modifications that yield potent anticancer compounds. The presence of a substituent at a position analogous to the 6-position of quinoxaline influences the cytotoxic potency. For 2-Hydroxy-6-methylquinoxaline, the methyl group at the 6-position is expected to influence its electronic and steric properties, which could in turn affect its interaction with biological targets relevant to cancer. Further studies on simpler 6-substituted quinoxalin-2(1H)-ones are needed to delineate the specific contribution of the 6-methyl group to anticancer activity.

Anti-inflammatory Activity

Quinoxaline derivatives have also been investigated for their anti-inflammatory properties.[7][9] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO).[10][11]

A study on novel quinoxaline derivatives demonstrated their ability to inhibit COX-2, a key enzyme in the inflammatory cascade.[11] Another study highlighted the anti-inflammatory potential of quinoxaline derivatives by their ability to reduce the levels of pro-inflammatory cytokines like IL-1β and TNF-α.[7]

Expert Interpretation: The anti-inflammatory potential of 2-Hydroxy-6-methylquinoxaline would likely be influenced by the nature of the substituents on the quinoxaline ring. The 6-methyl group, being an electron-donating group, could modulate the electronic properties of the aromatic system and influence its interaction with inflammatory targets. The 2-hydroxy group can also play a crucial role in hydrogen bonding interactions with target enzymes.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Workflow for Broth Microdilution Assay

prep Prepare standardized bacterial inoculum serial_dil Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate prep->serial_dil inoculate Inoculate each well with the bacterial suspension serial_dil->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) inoculate->incubate read_mic Determine the MIC by visual inspection for the lowest concentration with no visible growth incubate->read_mic

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microdilution Plate:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 50 µL of the test compound at 2x the highest desired final concentration to the first well of each row.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][13][14]

Workflow for MTT Cytotoxicity Assay

seed_cells Seed cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_treat Incubate for a defined period (e.g., 24, 48, or 72 hours) treat_cells->incubate_treat add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treat->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read_abs Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_abs

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Anti-inflammatory Activity by Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are key mediators in the inflammatory process.[15][16]

Workflow for Nitric Oxide Scavenging Assay

prepare_reagents Prepare sodium nitroprusside solution and Griess reagent mix_reactants Mix the test compound with sodium nitroprusside solution prepare_reagents->mix_reactants incubate Incubate the mixture at room temperature mix_reactants->incubate add_griess Add Griess reagent to the mixture incubate->add_griess measure_abs Measure the absorbance at 546 nm add_griess->measure_abs

Caption: Workflow for the in vitro NO scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction Mixture:

    • In a 96-well plate, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of the sodium nitroprusside solution to each well.

    • Include a control well containing 50 µL of PBS instead of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for 150 minutes under light.

  • Color Development and Measurement:

    • After incubation, add 50 µL of Griess reagent to each well.

    • Allow the color to develop for 5-10 minutes at room temperature.

    • Measure the absorbance at 546 nm using a microplate reader.

    • The percentage of nitric oxide scavenging is calculated using the formula: % Scavenging = [(A_control - A_test) / A_control] x 100 where A_control is the absorbance of the control and A_test is the absorbance in the presence of the test compound.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for quinoxaline derivatives, several structural features are known to influence their biological activity:

  • Substitutions at C2 and C3: The nature of the substituents at these positions significantly impacts the biological activity. For instance, in some series, the introduction of aromatic or heteroaromatic rings at these positions enhances anticancer activity.

  • Substitutions on the Benzene Ring (C5, C6, C7, C8): Modifications on the benzene ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties of the entire molecule and influence its interaction with biological targets. The presence of a methyl group at the 6-position, as in 2-Hydroxy-6-methylquinoxaline, is expected to increase the electron density of the aromatic ring, which could affect its binding to target proteins.

  • The 2-Hydroxy/Oxo Group: The presence of a hydroxyl or keto group at the 2-position provides a key site for hydrogen bonding, which can be crucial for binding to the active sites of enzymes or receptors.

Logical Relationship of SAR

Quinoxaline_Core Quinoxaline Core Biological_Activity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) Quinoxaline_Core->Biological_Activity C2_Sub C2 Substituent (e.g., -OH) C2_Sub->Biological_Activity C6_Sub C6 Substituent (e.g., -CH3) C6_Sub->Biological_Activity Other_Subs Other Substituents Other_Subs->Biological_Activity

Caption: Influence of substituents on the biological activity of the quinoxaline core.

Conclusion and Future Directions

While direct experimental data on the biological activity of 2-Hydroxy-6-methylquinoxaline is limited, a comparative analysis of structurally related quinoxaline derivatives provides valuable insights into its potential pharmacological profile. The quinoxalin-2(1H)-one scaffold, particularly with substitutions at the 6-position, has demonstrated significant potential as a source of novel antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-Hydroxy-6-methylquinoxaline and a focused library of its close analogs. This would enable a more precise understanding of the structure-activity relationships and help to unlock the full therapeutic potential of this promising class of compounds. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 2023.

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University, 2023.

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia, 2025.

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 2018.

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 2010.

  • MTT assay protocol. Abcam, 2023.

  • Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. ResearchGate, 2008.

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. International Journal of Clinical and Experimental Medicine, 2018.

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 2022.

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 2023.

  • Synthesis and anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. ResearchGate, 2000.

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate, 2018.

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Pharmaceutics, 2022.

  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate, 2023.

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 2022.

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 2021.

  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Molecules, 2022.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, 2013.

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog, 2025.

  • MIC (Broth Microdilution) Testing. YouTube, 2020.

  • Quinoxaline-based derivatives exhibiting anti-inflammatory activity. ResearchGate, 2024.

  • Synthesis and antibacterial activity of some quinoxalinone derivatives. SciSpace, 2008.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US, 2023.

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 2014.

  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. CORE, 2014.

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Semantic Scholar, 2023.

  • MTT Proliferation Assay Protocol. ResearchGate, 2025.

  • Biological Activity of Quinoxaline Derivatives. Semantic Scholar, 2011.

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press, 2019.

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 2018.

  • Biological activity of some 6H-indolo[2,3-b] quinoxalines. ResearchGate, 2013.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments, 2023.

  • Quinoxaline-2(1H)-one derivatives have displayed promising anticancer... ResearchGate, 2023.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-6-methylquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives are known for a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on the 2-Hydroxy-6-methylquinoxaline core. We will explore how specific structural modifications influence biological efficacy, particularly in the context of kinase inhibition and anticancer activity, supported by experimental data and detailed protocols for researchers in drug discovery.

The 2-Hydroxy-6-methylquinoxaline Core: A Foundation for Potency

The fundamental 2-Hydroxy-6-methylquinoxaline structure serves as a versatile template for ligand design. The inherent electronic properties and the spatial arrangement of its nitrogen atoms allow for critical interactions with various biological targets. Modifications at different positions on the quinoxaline ring system can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

Understanding the key positions for substitution is fundamental to rational drug design. The diagram below illustrates the core scaffold and highlights the primary sites for chemical modification that will be discussed in this guide.

Caption: Core structure of 2-Hydroxy-6-methylquinoxaline with key modification sites.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxaline analogs is exquisitely sensitive to the nature and position of their substituents. The following sections dissect the SAR based on modifications at key positions.

Substitutions at the C2 and C3 Positions

The C2 and C3 positions are critical for modulating the activity of the quinoxaline core. While our focus is on the 2-hydroxy scaffold, understanding the influence of various groups at the adjacent C3 position provides crucial insights.

  • Anticancer Activity: Studies on 2,3-substituted quinoxalin-6-amine analogs have shown that aryl groups, particularly furan, at these positions significantly enhance antiproliferative activity against a range of cancer cell lines.[5] In contrast, phenyl groups at the same positions result in a loss of activity.[5] This suggests that the electronic properties and steric bulk of the C2/C3 substituents are key determinants of efficacy.

  • Anticonvulsant Activity: For quinoxalin-2-one derivatives targeting the AMPA receptor, the introduction of hydrogen bond donor and acceptor groups at the C3 position has been a successful strategy.[6] This highlights the importance of establishing specific hydrogen bonding interactions within the target's binding pocket.

Substitutions on the Benzene Ring (C5, C6, C7, C8)

Modifications on the benzo portion of the scaffold play a vital role in fine-tuning electronic properties and target engagement.

  • Influence of Methyl Group at C6: The presence of a methyl group at the C6 position, as seen in our core structure, has been shown to be more favorable for anticancer activity compared to unsubstituted or chloro-substituted analogs.[7]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the benzene ring is a critical factor. For instance, an electron-withdrawing nitro group (NO2) at the C7 position can decrease anticancer activity.[1] Conversely, electron-releasing groups on an aromatic ring attached to the C2 position can increase activity.[1] This indicates that the overall electron density of the quinoxaline system influences its interaction with biological targets.

Substitutions at the Amine Group (in 6-amino analogs)

For analogs containing a 6-amino group, its derivatization provides another avenue for SAR exploration.

  • Urea and Thiourea Moieties: The introduction of phenylurea and phenylthiourea moieties at the 6-amino position has yielded potent antiproliferative compounds, especially when combined with furan groups at the C2 and C3 positions.[5]

  • Sulfonamides: In contrast, sulfonamide substitutions at the 6-position have been found to be detrimental to growth-inhibitory activity, suggesting that this modification is not well-tolerated by the target.[5]

Comparative Analysis: Quinoxaline Analogs as Kinase Inhibitors

A significant area of research for quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[3][4][8]

Compound/AnalogR2/R3 Substituent(s)Target KinaseIC50Reference
ST4j Pyrazolone/ChlorineJAK213.00 ± 1.31 nM[9]
ST4j Pyrazolone/ChlorineJAK314.86 ± 1.29 nM[9]
Compound 26e Dibromo substitutionASK130.17 nM[10]
Compound 7 VariedCDK90.115 µM[11]
Compound 9 VariedCDK90.131 µM[11]
Sarcosine analogue 9 Ring-openedAMPA Receptor0.14 µM[12]

Table 1: Comparative inhibitory activities of selected quinoxaline and quinazolinone derivatives against various kinases and receptors.

Quinoxaline derivatives often exert their effects by targeting key signaling pathways. For example, Apoptosis signal-regulated kinase 1 (ASK1) is a critical component of the MAPK signaling cascade, which leads to inflammation and apoptosis. Inhibiting ASK1 is a promising strategy for various diseases.

ASK1_Pathway cluster_downstream Downstream Signaling Stress Oxidative Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Inhibitor Quinoxaline Analog (e.g., Compound 26e) Inhibitor->ASK1 Inhibits JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis & Inflammation JNK->Apoptosis p38->Apoptosis Synthesis_Workflow Start Reactants: o-phenylenediamine + 1,2-dicarbonyl Reaction Dissolve in Solvent + Add Catalyst Reflux (2-4h) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool to RT Filter Precipitate or Concentrate Solution Monitoring->Workup Reaction Complete Purification Wash with Cold Solvent Dry under Vacuum Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Sources

A Comparative Guide to the Validation of an Analytical Method for 2-Hydroxy-6-methylquinoxaline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a robust analytical method for the quantification of 2-Hydroxy-6-methylquinoxaline. We will explore a specific High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing its performance characteristics against the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, quality control analysts, and drug development professionals who require a reliable, accurate, and precise method for the determination of this compound in various matrices.

The quinoxaline scaffold is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. 2-Hydroxy-6-methylquinoxaline, a key derivative, often serves as a precursor or appears as a metabolite in various chemical and biological processes[3][4]. Consequently, the ability to accurately quantify it is paramount for ensuring product quality, consistency, and safety in pharmaceutical manufacturing and research.

This guide eschews a rigid template in favor of a logical, in-depth exploration of the validation process. We will not only present the "what" and "how" but also the "why," explaining the scientific rationale behind each validation parameter and experimental design choice.

Foundational Strategy: Method Selection and Validation Framework

The Chosen Analytical Approach: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

For the routine quantification of 2-Hydroxy-6-methylquinoxaline, an RP-HPLC-UV method stands out as the optimal choice due to its balance of specificity, cost-effectiveness, and robustness. The inherent aromaticity of the quinoxaline ring system provides a strong chromophore, making it readily detectable by UV spectroscopy[5]. Compared to more complex techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), HPLC-UV is more accessible for most quality control laboratories, offers simpler operation, and provides sufficient sensitivity and selectivity for assay and impurity quantification in many applications[6].

The Authoritative Standard: ICH Q2(R1) Guideline

The entire validation exercise described herein is grounded in the principles of the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[7][8] This internationally recognized standard ensures that a validated method is suitable for its intended purpose by defining the key performance characteristics that must be evaluated[9][10].

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (per ICH Q2(R1)) cluster_2 Phase 3: Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST_Dev Define System Suitability Tests (SST) Dev->SST_Dev Establish baseline performance Specificity Specificity & Selectivity SST_Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Method Proven Suitable Implement Implement for Routine Use Report->Implement

Caption: Chemical structure and key properties of 2-Hydroxy-6-methylquinoxaline. [11][12]

Experimental Protocol: The Proposed HPLC-UV Method

This section details the step-by-step methodology for quantifying 2-Hydroxy-6-methylquinoxaline.

Materials and Instrumentation
  • Reference Standard: 2-Hydroxy-6-methylquinoxaline (≥99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered).

  • Reagents: Phosphoric acid (analytical grade).

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions

The conditions below are a starting point and were optimized during method development to ensure a sharp, symmetrical peak with a reasonable retention time.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18 is a versatile stationary phase providing good retention for moderately polar compounds like quinoxalines.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the hydroxyl group, ensuring a consistent retention time and peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good elution strength.
Gradient 20% B to 80% B over 10 minutesA gradient elution ensures that the analyte elutes efficiently while cleaning the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe quinoxaline ring system exhibits strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (at initial conditions) to cover the expected concentration range of the assay (e.g., 10-150 µg/mL).

Method Validation: Performance Characteristics and Acceptance Criteria

Here, we dissect each validation parameter, presenting the experimental approach, hypothetical data, and a comparison against ICH acceptance criteria.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Experimental Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a standard solution of 2-Hydroxy-6-methylquinoxaline.

    • Inject a sample solution spiked with known, related impurities (if available).

    • Subject a sample to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products and inject the stressed sample.

  • Acceptance Criteria: The peak for 2-Hydroxy-6-methylquinoxaline in the sample should be pure and free from interference from blank, impurities, or degradation products. Peak purity analysis (using a PDA detector) should yield a purity angle less than the purity threshold.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8][13]

  • Experimental Protocol:

    • Prepare at least five concentrations of the analyte spanning the desired range (e.g., 80% to 120% of the target assay concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Data Summary & Acceptance Criteria:

ParameterHypothetical ResultAcceptance Criterion (ICH) [8][13]
Range Studied 10 - 150 µg/mL80% to 120% of test concentration
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[14] It is typically assessed by recovery studies.[15]

  • Experimental Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Data Summary & Acceptance Criteria:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria (ICH) [13][14]
80% 99.5%0.8%Recovery: 98.0% - 102.0%
100% 100.2%0.6%RSD: Not more than 2.0%
120% 100.8%0.7%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Data Summary & Acceptance Criteria:

Precision Level% RSD (Hypothetical)Acceptance Criterion (ICH) [14]
Repeatability 0.75%RSD ≤ 1.0%
Intermediate Precision 1.10%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

    • Determine the slope (S) from the linearity curve.

    • Determine the standard deviation of the y-intercept (σ) from the regression analysis of the linearity curve.

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Data Summary & Acceptance Criteria:

ParameterHypothetical ResultAcceptance Criterion
LOD 0.5 µg/mLThe method can reliably detect the analyte at this level.
LOQ 1.5 µg/mLThe method can accurately quantify the analyte at this level (verified with precision and accuracy studies at the LOQ concentration).
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Parameters to vary include: Flow Rate (±0.1 mL/min), Column Temperature (±2 °C), and Mobile Phase Composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the final calculated concentration should not be significantly affected.

Comparative Analysis with Alternative Methods

While HPLC-UV is the workhorse for this application, it's important to understand its position relative to other technologies.

MethodPrincipleProsConsBest For
HPLC-UV Chromatographic separation, UV absorbanceRobust, cost-effective, simple, widely available.Moderate sensitivity, potential for interference from co-eluting compounds.Routine QC, assay of active ingredients, high-concentration impurities.
LC-MS/MS Chromatographic separation, mass-to-charge ratioVery high sensitivity and specificity, structural confirmation.High cost, complex operation, susceptible to matrix effects.Trace-level impurity analysis, bioanalytical studies, metabolite ID.
GC-MS Gas-phase separation, mass-to-charge ratioExcellent for volatile compounds, high resolving power.Requires derivatization for non-volatile analytes, high temperatures can degrade the sample.Analysis of volatile impurities or related substances.

Conclusion

The described RP-HPLC-UV method for the quantification of 2-Hydroxy-6-methylquinoxaline demonstrates suitability for its intended purpose through a rigorous validation process guided by the ICH Q2(R1) framework. The hypothetical data presented shows that the method meets all standard acceptance criteria for specificity, linearity, range, accuracy, precision, and sensitivity. Its robustness ensures reliable performance in a routine quality control environment. While alternative methods like LC-MS/MS offer higher sensitivity, the validated HPLC-UV method provides a pragmatic, efficient, and scientifically sound solution for the accurate quantification of this important quinoxaline derivative.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • A Review on Step-by-Step Analytical Method Validation - IOSRPHR. [Link]

  • 2-Hydroxy-6-chloroquinoxaline | C8H5ClN2O | CID 75507 - PubChem. [Link]

  • Annex 6 - WHO. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed. [Link]

  • Exploring 2-Hydroxy-6-Chloroquinoxaline: A Key Pesticide Intermediate. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchGate. [Link]

  • Green synthesis of quinoxaline and substituted quinoxalines - ResearchGate. [Link]

  • VALIDATION OF ANALYTICAL METHODS - IKEV. [Link]

  • HPLC chromatogram of 2-methylquinoxaline standard solution at the concentration of 422 mg mL À1 . … - ResearchGate. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. [Link]

  • 2-methyl quinoxaline, 7251-61-8 - The Good Scents Company. [Link]

  • Synthetic methods for quinoxalines by the annulation of... | Download Scientific Diagram - ResearchGate. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. [Link]

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed. [Link]

Sources

Comparative spectroscopic analysis of 2-Hydroxy-6-methylquinoxaline and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide

Spectroscopic Analysis of 6-Methylquinoxalin-2(1H)-one and Its Positional Isomers

Prepared by: A Senior Application Scientist

Abstract

This guide provides a comprehensive comparative analysis of the spectroscopic properties of 6-methylquinoxalin-2(1H)-one and its key positional isomers, 5-methyl- and 7-methylquinoxalin-2(1H)-one. Quinoxaline derivatives are a cornerstone in medicinal chemistry, and understanding their structural nuances is critical for drug discovery and development.[1][2] A pivotal aspect of this analysis is the pronounced keto-enol tautomerism, with the keto form, quinoxalin-2(1H)-one, being the thermodynamically stable and predominant tautomer in most environments.[3][4][5] This guide delves into the practical application and interpretation of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) to differentiate these closely related isomers. We provide detailed experimental protocols, comparative data tables, and an in-depth discussion of how the seemingly minor shift in the methyl group's position induces significant and measurable changes in the spectroscopic fingerprint of each molecule.

Introduction: The Significance of Quinoxalinones

Quinoxalines are nitrogen-containing heterocyclic compounds that form the core structure of a wide array of pharmacologically active agents, exhibiting properties ranging from antibacterial and anticancer to antiviral and antidepressant.[1] The 2-hydroxyquinoxaline scaffold is of particular interest; however, it exists in a tautomeric equilibrium with its keto form, 2(1H)-quinoxalinone. Driven by the thermodynamic stability of the cyclic amide structure, this equilibrium heavily favors the keto tautomer.[3][5] Therefore, for the remainder of this guide, we will refer to the compounds by their predominant structural names: 6-methylquinoxalin-2(1H)-one, 5-methylquinoxalin-2(1H)-one, and 7-methylquinoxalin-2(1H)-one.

The precise placement of substituents on the quinoxalinone ring can drastically alter its biological activity. The ability to unambiguously identify the substitution pattern is therefore not merely an academic exercise but a crucial step in quality control, metabolite identification, and the rational design of new chemical entities. Spectroscopic techniques are the most powerful tools for this purpose, each providing a unique piece of the structural puzzle. This guide explains the causal relationships between isomeric structure and spectral output, providing researchers with the foundational knowledge to characterize these important molecules.

Spectroscopic Principles and Experimental Design

The selection of appropriate analytical techniques and experimental parameters is paramount for obtaining high-quality, interpretable data.

  • UV-Visible Spectroscopy : This technique probes the electronic transitions within the molecule. The conjugated π-system of the quinoxalinone core gives rise to characteristic absorption bands. The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the substitution pattern on the benzene ring, which can alter the energy of the molecular orbitals. For this analysis, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is suitable due to its broad transparency in the UV-Vis range and excellent solvating power for these compounds.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is ideal for identifying functional groups. For the quinoxalinone tautomer, the most critical vibrations are the N-H and C=O stretching bands of the cyclic amide (lactam) group. The position of these bands can be subtly influenced by intermolecular hydrogen bonding and the electronic effect of the methyl substituent. Preparing samples as a KBr pellet is a standard and effective method for solid-state analysis, minimizing solvent interference.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful techniques for isomer differentiation. They provide detailed information about the chemical environment of each hydrogen and carbon atom. The chemical shift (δ) of a specific nucleus is highly dependent on the electron density around it. The electron-donating nature of the methyl group will cause upfield (lower δ) shifts for ortho and para protons and carbons, providing a clear method for distinguishing the 5-, 6-, and 7-methyl isomers. DMSO-d₆ is an excellent solvent for this analysis as it readily dissolves the compounds and its residual proton signal does not typically interfere with the aromatic region of interest.

  • Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns, generated via techniques like Electron Ionization (EI), may show subtle differences that can aid in identification, although they are often very similar for positional isomers.

Experimental Workflow and Protocols

The following diagram and protocols outline a systematic approach to the analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation p1 Weigh Compound (1-5 mg) p2 Dissolve in appropriate solvent (e.g., DMSO for UV-Vis, DMSO-d6 for NMR) p1->p2 split p3 Prepare KBr pellet for FT-IR p1->p3 split a1 UV-Vis Spectroscopy (200-400 nm scan) p2->a1 liquid sample a3 NMR Spectroscopy (1H, 13C, HSQC) p2->a3 liquid sample a4 Mass Spectrometry (EI or ESI) p2->a4 liquid sample a2 FT-IR Spectroscopy (4000-400 cm-1 scan) p3->a2 solid sample d1 Compare λmax values a1->d1 d2 Identify key stretches (C=O, N-H) a2->d2 d3 Assign chemical shifts (δ) and coupling constants (J) a3->d3 d4 Determine m/z of molecular ion & fragments a4->d4 d_final Structure Elucidation & Isomer Differentiation d1->d_final d2->d_final d3->d_final d4->d_final

Caption: General experimental workflow for the comparative spectroscopic analysis.

Detailed Protocols
  • UV-Vis Spectroscopy

    • Prepare a stock solution of the sample in spectroscopic grade DMSO at a concentration of ~1 mg/mL.

    • Dilute the stock solution with DMSO to obtain a final concentration of ~0.01 mg/mL.

    • Use a dual-beam spectrophotometer and record the spectrum from 200 to 400 nm, using DMSO as the reference blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • FT-IR Spectroscopy

    • Grind ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Acquire the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy

    • Dissolve ~5 mg of the sample in ~0.6 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. 2D experiments like HSQC can be run to correlate proton and carbon signals.

    • Reference the spectra to the residual DMSO signal (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

  • Mass Spectrometry (ESI-MS)

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

    • Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Results and Comparative Analysis

The following sections detail the expected spectroscopic data for 6-methylquinoxalin-2(1H)-one and compare it with its 5-methyl and 7-methyl isomers.

Mass Spectrometry

All three isomers are expected to have the same molecular formula, C₉H₈N₂O, with a monoisotopic mass of 160.06 Da.[7] ESI-MS analysis will confirm this by showing a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 161.07.

CompoundMolecular FormulaCalculated MassObserved [M+H]⁺ (m/z)
5/6/7-Methylquinoxalin-2(1H)-oneC₉H₈N₂O160.0637 Da~161.0715
FT-IR Spectroscopy

The FT-IR spectra will be dominated by the lactam functional group. Key differences will be subtle and found in the fingerprint region (below 1500 cm⁻¹).

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch3200 - 3050Broad peak due to hydrogen bonding.
Aromatic C-H Stretch3050 - 3000Sharp peaks.
Aliphatic C-H Stretch2980 - 2850From the methyl group.
C=O Stretch (Amide I) 1680 - 1650 Strong, characteristic peak confirming the keto tautomer.
C=C/C=N Stretch1620 - 1550Multiple bands from the fused ring system.
Aromatic C-H Bend900 - 675Pattern can be indicative of substitution, but often complex.

The most significant feature is the strong carbonyl (C=O) absorption, which definitively confirms the predominance of the quinoxalin-2-one tautomer. The broad N-H stretch further supports this structure over the enol form, which would show a sharp O-H stretch.

UV-Visible Spectroscopy

The UV-Vis spectra are characterized by multiple absorption bands corresponding to π→π* transitions within the conjugated system. The position of the methyl group will cause minor solvatochromic shifts.

CompoundExpected λmax (nm) in DMSO
6-Methylquinoxalin-2(1H)-one~285, ~330, ~345
5-Methylquinoxalin-2(1H)-one~283, ~328, ~342
7-Methylquinoxalin-2(1H)-one~288, ~335, ~348

Note: These are estimated values based on typical quinoxaline spectra.[1][8] The 7-methyl isomer may show a slight bathochromic (red) shift compared to the 6-methyl isomer due to the methyl group being para to the N1 nitrogen, which can enhance conjugation.

NMR Spectroscopy: The Key to Isomer Differentiation

NMR provides the most definitive data for distinguishing the isomers. The analysis hinges on the number of signals, their splitting patterns (coupling), and their chemical shifts, which are influenced by the electron-donating methyl group.

G a b c

Caption: Structures of the three isomers with key protons labeled.

Expected ¹H NMR Data (in DMSO-d₆, ~400 MHz)

Compoundδ CH₃ (s, 3H)δ H₅ (d)δ H₇ (dd)δ H₈ (d)δ H₃ (s)δ NH (s)
6-Methyl ~2.40~7.65~7.35~7.25~8.10~12.1
5-Methyl ~2.60-~7.20~7.50~8.10~12.1
7-Methyl ~2.40~7.55-~7.15~8.10~12.1

Interpretation and Comparison:

  • The Singlet at H₃: The proton on the pyrazinone ring (H₃) appears as a sharp singlet around δ 8.10 ppm in all three isomers, serving as a useful internal reference point.

  • The NH Proton: A broad singlet far downfield (~12.1 ppm) is characteristic of the N-H proton of the lactam, confirming the keto structure.

  • 6-Methyl Isomer: The benzene ring protons will show a distinct pattern. H₅ will be a doublet, H₇ will be a doublet of doublets, and H₈ will be a doublet. The methyl group at C₆ will shield the ortho protons (H₅ and H₇), shifting them upfield relative to the unsubstituted compound.

  • 5-Methyl Isomer: This is easily distinguished as the H₅ signal will be absent. The remaining protons, H₇ and H₈, will show a more complex coupling pattern, and H₈ will be significantly deshielded due to its proximity to the carbonyl group. The methyl group itself may be shifted slightly downfield due to steric interaction with the peri-proton at H4 (if present) or the ring nitrogen.

  • 7-Methyl Isomer: This isomer is identified by the absence of the H₇ signal. H₅ will appear as a singlet or a narrowly split doublet, while H₈ will be a doublet. The methyl group at C₇ effectively shields the ortho proton H₈, causing it to appear at a significantly higher field (more upfield) compared to the other isomers.

Expected ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

The ¹³C NMR spectrum will confirm the number of unique carbon atoms (9 for each isomer) and show predictable shifts based on the methyl substituent. The carbonyl carbon (C₂) is a key identifier, typically appearing around δ 155-160 ppm. The methyl carbon will be found around δ 20-22 ppm.

Conclusion

While mass spectrometry confirms the elemental composition of 2-hydroxy-6-methylquinoxaline and its isomers, and FT-IR confirms their predominant keto-tautomeric form, it is NMR spectroscopy that provides the unequivocal data for differentiation . The position of the electron-donating methyl group imparts a unique fingerprint on the chemical shifts and coupling patterns of the aromatic protons. Specifically, the disappearance of a signal corresponding to the substituted position and the predictable upfield/downfield shifts of the remaining protons allow for the unambiguous structural assignment of the 5-methyl, 6-methyl, and 7-methyl isomers. This guide provides the necessary protocols and interpretive framework for researchers to confidently characterize these medicinally important quinoxalinone scaffolds.

References

  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (n.d.). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC. [Link]

  • Barbieriková, Z., et al. (2017). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]

  • Bernstein Group. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry. [Link]

  • Muthuselvi, C., et al. (2020). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry. [Link]

  • Reddy, T. R., et al. (2015). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]

  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. [Link]

  • Huillet, F. D. (1953). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. BYU ScholarsArchive. [Link]

  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

  • Pradeep Kumar M. R. & Hunashal R. D. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Methylquinoxaline. National Center for Biotechnology Information. [Link]

  • Detke, S. J., et al. (2025). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. Sustainability & Circularity NOW. [Link]

  • Maquestiau, A., et al. (1982). Tautomerism in aromatic hydroxy N-heterocyclics in the gas phase by metastable ion mass spectrometry. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Öztürk, F., et al. (2018). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Black, D. StC., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Badawy, M. A., et al. (2010). Synthesis, Spectroscopic and Thermal Characterization of Quinoxaline Metal Complexes. European Journal of Chemistry. [Link]

  • Schlederer, M., et al. (2011). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva. [Link]

  • Daghighi, M., & Daghighi, S. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]

  • Rodrigues, F. A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Letters in Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic investigations and computational study of monomeric and dimeric structures of 2-methyl-4-quinolinol. ResearchGate. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2023). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery. [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of 2-Hydroxy-6-methylquinoxaline Against Standard Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editor's Note: The quinoxaline scaffold is a promising heterocyclic framework for the development of novel antimicrobial agents due to its structural flexibility and relationship to established antimicrobial classes[1]. This guide focuses on a specific derivative, 2-Hydroxy-6-methylquinoxaline. As of this writing, specific antimicrobial data for this compound is not prevalent in publicly accessible literature. Therefore, this document serves as an expert-guided framework for how to conduct a comprehensive benchmark analysis. The experimental data presented herein is illustrative, based on activities reported for related quinoxaline derivatives, to provide a realistic context for the proposed methodologies.

Introduction: The Rationale for Investigating Quinoxaline Derivatives

Antimicrobial resistance (AMR) remains a critical global health threat, necessitating the urgent development of novel therapeutic agents[1]. The quinoxaline nucleus has garnered significant interest in medicinal chemistry, with various derivatives demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[2][3][4]. Quinoxaline 1,4-dioxides, for instance, are known to act as bioreductive compounds that can generate reactive oxygen species (ROS) under hypoxic conditions, leading to oxidative DNA damage and cell death in bacteria[5][6]. This mechanism offers a potential advantage against resistant strains.

This guide provides a systematic approach to benchmarking the antimicrobial efficacy of a novel candidate, 2-Hydroxy-6-methylquinoxaline, against a panel of clinically relevant standard drugs:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[7][8][9][10][11].

  • Gentamicin: An aminoglycoside antibiotic that binds to the 30S subunit of the bacterial ribosome, causing mistranslation of mRNA and inhibition of protein synthesis, which ultimately disrupts the cell membrane[12][13][14][15][16].

  • Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane[17][18][19][20][21].

The following sections detail the experimental workflows, from initial screening to preliminary mechanistic insights, designed to produce robust and comparable data.

Experimental Benchmarking Workflow

The evaluation of a novel antimicrobial agent requires a phased approach. The causality behind this workflow is to first establish foundational efficacy (Does it work?), then determine the nature of its activity (Does it inhibit or kill?), and finally to probe its mechanism (How does it work?).

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Cidal vs. Static Activity cluster_2 Phase 3: Mechanistic Insight MIC Determination of Minimum Inhibitory Concentration (MIC) MBC_MFC Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC If MIC is observed Membrane Cell Membrane Integrity Assay MBC_MFC->Membrane To understand mechanism

Caption: Experimental workflow for antimicrobial efficacy testing.

Phase 1: Minimum Inhibitory Concentration (MIC) Determination

Expertise & Experience: The foundational experiment in antimicrobial susceptibility testing is the determination of the MIC. This value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We utilize the broth microdilution method as it is a standardized, high-throughput technique that provides quantitative results, making it ideal for comparing multiple compounds. Adherence to the Clinical and Laboratory Standards Institute (CLSI) guidelines is paramount for ensuring reproducibility and inter-laboratory comparability[22][23][24][25].

Detailed Protocol: Broth Microdilution Assay (Adapted from CLSI M07)
  • Preparation of Microbial Inoculum:

    • Select standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

    • From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Plates:

    • Prepare a stock solution of 2-Hydroxy-6-methylquinoxaline and standard drugs (Ciprofloxacin, Gentamicin, Fluconazole) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound to create a range of test concentrations. For example, from 256 µg/mL down to 0.5 µg/mL.

    • Ensure each plate includes a growth control (no drug) and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Illustrative Data Presentation

The results of the MIC assay should be summarized in a clear, comparative table.

Microorganism2-Hydroxy-6-methylquinoxaline (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)Fluconazole (µg/mL)
S. aureus (Gram-positive)80.5 - 20.25 - 1[26][27]N/A
E. coli (Gram-negative)160.015 - 0.1250.25 - 1[26][28]N/A
C. albicans (Fungus)32N/AN/A0.25 - 2[29][30][31][32]
*N/A : Not Applicable. Illustrative data for 2-Hydroxy-6-methylquinoxaline.

Phase 2: Bactericidal vs. Fungistatic Activity

Trustworthiness: Observing an MIC is not sufficient to understand the true nature of an antimicrobial's effect. A compound can be bacteriostatic (inhibits growth) or bactericidal (kills the organism). This distinction is clinically crucial. Determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) provides this self-validating layer of information. A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity.

Detailed Protocol: MBC/MFC Determination
  • Subculturing from MIC Plate:

    • Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate these aliquots onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours (or longer for yeast) until growth is visible in control spots.

  • Reading the MBC/MFC:

    • The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).

Phase 3: Preliminary Mechanistic Insights

Authoritative Grounding: To differentiate a novel compound, understanding its mechanism of action is key. Many quinoxaline derivatives are known to disrupt cellular processes by generating ROS or damaging the cell wall[5][6]. A logical first step is to investigate cell membrane integrity. The propidium iodide (PI) assay is a reliable method for this purpose. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can penetrate cells with compromised membranes, where it binds to nucleic acids and fluoresces strongly[33][34][35].

G cluster_0 cluster_1 PI_out Propidium Iodide (PI) (Outside Cell) Membrane_intact Intact Cell Membrane (Impermeable to PI) PI_out->Membrane_intact DNA_intact Bacterial DNA Result_intact No Fluorescence PI_in Propidium Iodide (PI) (Enters Cell) Membrane_compromised Compromised Membrane (Permeable to PI) PI_in->Membrane_compromised DNA_bound PI Binds to DNA Membrane_compromised->DNA_bound Result_compromised Red Fluorescence DNA_bound->Result_compromised Compound 2-Hydroxy-6-methylquinoxaline (Test Compound) Compound->Membrane_compromised Causes Damage

Caption: Propidium Iodide (PI) assay for cell membrane integrity.

Detailed Protocol: Propidium Iodide Uptake Assay
  • Cell Preparation:

    • Grow microbial cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with sterile PBS (phosphate-buffered saline), and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).

  • Treatment:

    • Treat the cell suspensions with the test compound (2-Hydroxy-6-methylquinoxaline) at concentrations relevant to its MIC (e.g., 1x MIC, 2x MIC).

    • Include a positive control (e.g., 70% isopropanol) and a negative control (untreated cells).

    • Incubate at 37°C for a set time course (e.g., 30, 60, 120 minutes).

  • Staining and Measurement:

    • Add propidium iodide solution to each cell suspension to a final concentration of ~1 µg/mL[34].

    • Incubate in the dark at room temperature for 5-10 minutes[34].

    • Measure the fluorescence using a microplate reader or flow cytometer (Excitation ~535 nm, Emission ~617 nm).

  • Data Analysis:

    • An increase in fluorescence intensity compared to the untreated control indicates damage to the cell membrane[36].

Conclusion and Future Directions

This guide outlines a robust, multi-phased strategy for benchmarking the antimicrobial efficacy of 2-Hydroxy-6-methylquinoxaline. By systematically determining its MIC, assessing its cidal versus static properties, and probing its effect on cell membrane integrity, researchers can generate a comprehensive data package. The illustrative data suggests that while the target compound may show broad-spectrum activity, its potency might be lower than that of established drugs like Ciprofloxacin and Gentamicin. However, a novel mechanism of action, such as membrane disruption, could make it a valuable candidate against drug-resistant pathogens.

Future work should expand upon these findings by testing against a broader panel of clinical isolates, including resistant strains (e.g., MRSA, VRE), and conducting further mechanistic studies (e.g., DNA binding assays, ROS generation assays) to fully elucidate its mode of action.

References

  • Gentamicin: Mechanism of Action, Adverse Effects and Dosage - Urology Textbook. [Link]

  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole. Drugs, 49(6), 929-965. [Link]

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)? - Atlas. [Link]

  • Ciprofloxacin mechanism of action or mode of action. (2016). Slideshare. [Link]

  • Gentamicin - Wikipedia. [Link]

  • Ciprofloxacin - Wikipedia. [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025). Dr.Oracle. [Link]

  • Singh, P., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(12), 14679-14690. [Link]

  • Gentamicin - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

  • Zarranz-García, M., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical biology & drug design, 77(4), 255-267. [Link]

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

  • Chen, J., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(56), 33941-33949. [Link]

  • Fàbrega, A., et al. (2013). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of basic microbiology, 53(11), 879-890. [Link]

  • Zarranz-García, M., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, Universidad de Navarra. [Link]

  • Fathima, F., et al. (2024). Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. Chemical biology & drug design, 103(3), e14502. [Link]

  • What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse. [Link]

  • What is the mechanism of Gentamicin Sulfate? (2024). Patsnap Synapse. [Link]

  • Hahn, F. E. (1967). Mechanism of Action of Gentamicin. The Journal of infectious diseases, 117(4), 303-308. [Link]

  • Wang, X., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(13), 127189. [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Zarranz-García, M., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. National Genomics Data Center. [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed. [Link]

  • Vicente, E., et al. (2018). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 23(7), 1749. [Link]

  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. (2023). ResearchGate. [Link]

  • Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in microbiology, 7, 1243. [Link]

  • Gentamicin loaded PLA Microspheres Susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and. (2018). AIP Publishing. [Link]

  • Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4196. [Link]

  • Rex, J. H., et al. (2001). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical microbiology reviews, 14(3), 643-658. [Link]

  • Wenzel, M., et al. (2016). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Journal of visualized experiments : JoVE, (111), 53934. [Link]

  • Chen, S., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in pharmacology, 8, 290. [Link]

  • Minimum inhibitory concentration for each of the compounds and Gentamicin. ResearchGate. [Link]

  • Gentamicin loaded PLA microspheres susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and micro-dilution methods. (2025). ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5243-5246. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. ResearchGate. [Link]

  • Lorian, V. (1980). Range of Antibacterial Activity of Antibiotics at Subminimal Inhibitory Concentrations: The Ratio of Minimal Inhibitory Concentration to Minimal Antibiotic Concentration. Clinical Infectious Diseases, 2(2), 149-159. [Link]

  • Candidemia: Optimizing the Dose of Fluconazole. (2008). U.S. Pharmacist. [Link]

  • Determination of MIC values of gentamicin for S. aureus and E. coli. ResearchGate. [Link]

  • Fluorescence detection of damaged cell membrane of bacteria by air transient spark discharge. (2019). IEEE Xplore. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3548. [Link]

  • The minimum inhibitory concentration range and MIC 50 for HE fluconazole and nystatin against 125 vaginal yeasts including Candida and Saccharomyces genus. ResearchGate. [Link]

  • Membrane damage values obtained by measuring propidium iodide (PI) uptake values after each treatment of Salmonella Typhimurium (A) and L. monocytogenes (B). ResearchGate. [Link]

  • Mechanism of action of quinolone antibiotics - YouTube. (2022). YouTube. [Link]

  • Andes, D. R., & Lewis, R. E. (2018). Overview of antifungal dosing in invasive candidiasis. Journal of antimicrobial chemotherapy, 73(suppl_1), i29-i37. [Link]

  • M07-A8 - Regulations.gov. [Link]

Sources

A Comparative Analysis of the Cytotoxic Profiles of 2-Hydroxy-6-methylquinoxaline and its N-oxide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] Their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties, have established them as privileged scaffolds in the development of novel therapeutic agents.[2][3] Modifications to the quinoxaline ring system can profoundly influence their biological activity, and one such modification of critical importance is N-oxidation.[4] This guide provides a comparative overview of the cytotoxic properties of 2-Hydroxy-6-methylquinoxaline and its corresponding N-oxide derivative, offering insights into their potential mechanisms of action and providing detailed experimental protocols for their evaluation.

The introduction of an N-oxide moiety to a quinoxaline core is known to significantly alter its electronic and pharmacological properties.[4] Quinoxaline N-oxides, particularly 1,4-di-N-oxides, have been extensively studied as bioreductive prodrugs.[2][5] These compounds can be selectively activated in the hypoxic microenvironments characteristic of solid tumors, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent cell death.[5] This targeted activation makes quinoxaline N-oxides promising candidates for the development of hypoxia-selective anticancer agents.

The Chemical Landscape: 2-Hydroxy-6-methylquinoxaline vs. its N-oxide

The fundamental structural difference between 2-Hydroxy-6-methylquinoxaline and its N-oxide derivative lies in the presence of an oxygen atom attached to one or both of the nitrogen atoms in the pyrazine ring. This seemingly minor alteration has profound implications for the molecule's reactivity and biological activity.

CompoundChemical StructureKey Features
2-Hydroxy-6-methylquinoxaline 2-Hydroxy-6-methylquinoxaline structureA planar, aromatic system. The hydroxyl group at the 2-position can influence its solubility and potential for hydrogen bonding.
2-Hydroxy-6-methylquinoxaline N-oxide 2-Hydroxy-6-methylquinoxaline N-oxide structureThe N-oxide group enhances the electron-withdrawing nature of the pyrazine ring, making the compound more susceptible to reduction.[4]

Postulated Cytotoxic Mechanisms: A Tale of Two Molecules

The presence of the N-oxide functional group is the primary determinant of the differential cytotoxic mechanisms between these two compounds.

2-Hydroxy-6-methylquinoxaline: The Parent Compound

The cytotoxicity of 2-Hydroxy-6-methylquinoxaline, lacking the N-oxide group, is likely to be modest and may proceed through mechanisms common to other quinoxaline derivatives, such as intercalation into DNA or inhibition of key cellular enzymes like topoisomerase.[6] However, without the bioreductive activation potential, its cytotoxic effects are expected to be less potent compared to its N-oxide counterpart.

2-Hydroxy-6-methylquinoxaline N-oxide: The Bioreductive Prodrug

The N-oxide derivative is hypothesized to act as a bioreductive prodrug, exhibiting enhanced cytotoxicity, particularly under hypoxic conditions. The proposed mechanism involves the following steps:

  • Enzymatic Reduction: In the low-oxygen environment of tumor cells, intracellular reductases, such as cytochrome P450 reductase, reduce the N-oxide group.[3]

  • Radical Anion Formation: This one-electron reduction generates a highly reactive radical anion.

  • ROS Generation: In the presence of oxygen, this radical anion can transfer an electron to molecular oxygen, forming superoxide radicals (O₂⁻) and regenerating the parent N-oxide. This futile cycling leads to the accumulation of cytotoxic ROS.

  • DNA Damage: Under severe hypoxia, further reduction of the radical anion can lead to the formation of a highly reactive species that can directly damage cellular macromolecules, including DNA.[5]

This bioreductive activation pathway provides a basis for the selective targeting of hypoxic tumor cells, a significant advantage in cancer therapy.

Experimental Workflows for Comparative Cytotoxicity Assessment

To empirically determine and compare the cytotoxic profiles of 2-Hydroxy-6-methylquinoxaline and its N-oxide derivative, a series of well-established in vitro assays are recommended.

I. Cell Viability and Cytotoxicity Assays

A. MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Hydroxy-6-methylquinoxaline and its N-oxide derivative for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell lysis and membrane damage.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).

II. Apoptosis vs. Necrosis: Elucidating the Mode of Cell Death

A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the IC50 concentrations of 2-Hydroxy-6-methylquinoxaline and its N-oxide derivative for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Experimental Workflow

experimental_workflow cluster_assays Comparative Cytotoxicity Assessment cluster_viability Cell Viability & Cytotoxicity cluster_apoptosis Mode of Cell Death cluster_compounds Test Compounds MTT MTT Assay (Metabolic Activity) Data_Analysis Comparative Data Analysis MTT->Data_Analysis IC50 Determination LDH LDH Assay (Membrane Integrity) LDH->Data_Analysis Cytotoxicity % FlowCytometry Annexin V/PI Staining (Apoptosis vs. Necrosis) FlowCytometry->Data_Analysis Cell Population Analysis CompoundA 2-Hydroxy-6-methylquinoxaline CompoundA->MTT CompoundA->LDH CompoundA->FlowCytometry CompoundB 2-Hydroxy-6-methylquinoxaline N-oxide CompoundB->MTT CompoundB->LDH CompoundB->FlowCytometry

Caption: Experimental workflow for the comparative cytotoxicity assessment.

Expected Outcomes and Interpretation

Based on the established literature for quinoxaline N-oxides, it is anticipated that the N-oxide derivative will exhibit significantly greater cytotoxicity compared to the parent 2-Hydroxy-6-methylquinoxaline, particularly in cancer cell lines known to have hypoxic regions. The IC50 value for the N-oxide is expected to be lower. Furthermore, the Annexin V/PI staining is likely to reveal a more pronounced induction of apoptosis and/or necrosis by the N-oxide derivative, consistent with its proposed mechanism of action involving ROS-mediated cell damage.

Conclusion

While direct comparative data for 2-Hydroxy-6-methylquinoxaline and its N-oxide derivative is not currently available, a strong theoretical basis exists to predict enhanced cytotoxicity for the N-oxide compound due to its potential for bioreductive activation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically validate this hypothesis and to further elucidate the specific mechanisms of cell death induced by these compounds. Such studies are crucial for advancing our understanding of the structure-activity relationships of quinoxaline derivatives and for the rational design of more effective and selective anticancer agents.

References

  • Cheeseman, G. W., & Rafiq, M. (1969). Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2 (1 H)-ones and-2, 3 (1 H, 4 H)-diones with hydrazine. Journal of the Chemical Society C: Organic, 2732.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (2022). Molecules.
  • Aerobic Cytotoxicity of Aromatic N-Oxides: The Role of NAD(P)H:Quinone Oxidoreductase (NQO1). (2020). Antioxidants.
  • Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. (2023). RSC Medicinal Chemistry.
  • Esters of Quinoxaline 1,4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. (2012). Letters in Drug Design & Discovery.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). Molecules.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Frontiers in Pharmacology.
  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024). Molecules.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules.
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (2022). Molecules.
  • Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. (2011).
  • Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinoside and its in vitro Biological Activities. (2011). Organic Letters.
  • Novel N-oxides as bioreductive drugs. (1994).
  • 2-Hydroxy-6-chloroquinoxaline. PubChem.
  • Esters of Quinoxaline 1`4-Di- N -oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. (2012). Iranian Journal of Pharmaceutical Research.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2023). Molecular and Cellular Biochemistry.

Sources

A Comparative In Silico Analysis of 2-Hydroxy-6-methylquinoxaline Against Key Oncological Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Virtual Screening and Lead Compound Evaluation

Introduction: The Promise of the Quinoxaline Scaffold in Oncology

In the landscape of medicinal chemistry, the quinoxaline scaffold has emerged as a "privileged structure" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] This nitrogen-containing heterocyclic framework is a cornerstone in the development of therapeutics targeting pathologies from infectious diseases to cancer.[3][4][5] The relative simplicity of its synthesis allows for extensive functionalization, creating vast libraries of derivatives with diverse pharmacological profiles.[4] This guide focuses on a specific, novel derivative, 2-Hydroxy-6-methylquinoxaline , to evaluate its potential as an anticancer agent through a rigorous, comparative in silico molecular docking study.

Molecular docking is an indispensable computational tool in modern drug discovery.[6] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering critical insights into its therapeutic potential before committing resources to expensive and time-consuming wet-lab synthesis and testing.[7] This guide provides a comprehensive, step-by-step protocol for docking 2-Hydroxy-6-methylquinoxaline against the Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target, and compares its performance against a known FDA-approved inhibitor, Erlotinib.

Part 1: Rationale for Target and Ligand Selection

The Target: Epidermal Growth Factor Receptor (EGFR)

The choice of a protein target is the most critical first step in a docking campaign. The rationale must be grounded in established biological relevance to the disease of interest.

  • Causality in Cancer: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[8] Aberrant activation of EGFR, through mutation or overexpression, is a key driver in the progression of numerous cancers, most notably non-small cell lung cancer (NSCLC).[8][9] Therefore, inhibiting its kinase activity is a clinically validated strategy for cancer therapy.[10]

  • A Proven Target for Quinoxalines: An extensive body of literature demonstrates that the quinoxaline scaffold is particularly effective at targeting the ATP-binding site of protein kinases, including EGFR.[8][11][12] This established precedent makes EGFR an ideal and logical choice for the initial virtual screening of a novel quinoxaline derivative.

For this study, the crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) will be utilized.[11][13] Using a co-crystallized structure provides a high-confidence definition of the active site and the key residues involved in inhibitor binding.

The Ligands: A Comparative Framework

To properly evaluate the potential of our lead compound, a robust comparative framework is essential. We will analyze three molecules:

  • Lead Compound: 2-Hydroxy-6-methylquinoxaline: This is our novel compound of interest. Its structural properties will be evaluated for its potential to form favorable interactions within the EGFR active site.

  • Positive Control: Erlotinib (Tarceva®): An FDA-approved quinazoline-based EGFR inhibitor.[8] By docking the native ligand back into its receptor (a process known as re-docking), we can validate our docking protocol. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) from the crystal pose, confirms that the docking parameters can accurately reproduce experimentally observed binding modes. Erlotinib also serves as a high-performance benchmark against which our lead compound's binding affinity will be compared.[14]

  • Alternative Quinoxaline: Compound 4i from Chem Biol Drug Des. 2023;102:303-315 : This compound was identified in the literature as a potent quinoxaline-based EGFR inhibitor.[8] Comparing our lead against another high-performing derivative from the same chemical class provides valuable structure-activity relationship (SAR) insights.

Part 2: The In Silico Experimental Workflow

The following protocol outlines a self-validating system for molecular docking using industry-standard open-source tools. The causality behind each step is explained to ensure scientific rigor.

Workflow Overview Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB_dl 1. Target Acquisition Download PDB: 1M17 from RCSB PDB Prot_Prep 2. Receptor Preparation - Remove water & co-ligands - Add polar hydrogens - Assign charges (Gasteiger) - Save as PDBQT PDB_dl->Prot_Prep Grid_Box 4. Grid Box Generation Define search space around the native ligand's position Prot_Prep->Grid_Box Lig_Prep 3. Ligand Preparation - Obtain 3D structures (PubChem) - Energy Minimization (MMFF94) - Define rotatable bonds - Save as PDBQT Vina 5. Molecular Docking Execute AutoDock Vina (Exhaustiveness = 16) Lig_Prep->Vina Grid_Box->Vina Results 6. Results Output Generate PDBQT file with 9 binding poses & affinities Vina->Results Analysis 7. Post-Docking Analysis - Compare Binding Energies (kcal/mol) - Analyze H-bonds & hydrophobic interactions - Visualize best pose Results->Analysis Validation 8. Protocol Validation Calculate RMSD of re-docked Erlotinib vs. crystal pose Analysis->Validation

Caption: In Silico Docking Workflow from Preparation to Analysis.

Step-by-Step Protocol

Software Required:

  • UCSF Chimera: For protein visualization and preparation.

  • AutoDock Tools (ADT): For preparing protein and ligand files into the required PDBQT format.

  • Avogadro: For ligand energy minimization.[15]

  • AutoDock Vina: The docking engine.[16]

  • PyMOL or Discovery Studio Visualizer: For analyzing results.

Step 1: Receptor Preparation

  • Download Structure: Obtain the crystal structure of EGFR (PDB ID: 1M17) from the RCSB PDB database.

  • Clean the Structure: Open the PDB file in UCSF Chimera or ADT.

    • Causality: The crystal structure contains non-essential molecules that will interfere with the docking calculation.

    • Remove water molecules. Water molecules are typically removed because predicting their displacement or bridging interactions is computationally complex and can introduce noise, unless a specific water molecule is known to be critical for binding.[17][18]

    • Remove the co-crystallized ligand (Erlotinib, labeled 'AQ4' in this PDB file) and any other heteroatoms (ions, etc.).

  • Prepare for Docking (in ADT):

    • Add polar hydrogens. This is crucial for correctly defining hydrogen bond donors and acceptors.[19]

    • Compute Gasteiger charges. Assigning partial atomic charges is necessary for the scoring function to calculate electrostatic interactions.

    • Merge non-polar hydrogens and save the prepared receptor as receptor.pdbqt.

Step 2: Ligand Preparation

  • Obtain Structures: Download the 3D structures of 2-Hydroxy-6-methylquinoxaline, Erlotinib (CID: 176870), and the alternative quinoxaline in SDF or MOL2 format from PubChem or construct them using chemical drawing software.

  • Energy Minimization:

    • Causality: The initial 3D structures from databases may not be in their lowest energy conformation.[20] Minimizing the energy ensures a more physically realistic starting point for the docking simulation.[15]

    • Open each ligand in Avogadro. Use the MMFF94 force field to perform energy minimization until the calculation converges. Save the optimized structure.

  • Prepare for Docking (in ADT):

    • Open the minimized ligand file.

    • The software will automatically detect the rotatable bonds, which define the ligand's conformational flexibility.

    • Save each prepared ligand as ligand_name.pdbqt.

Step 3: Docking Execution with AutoDock Vina

  • Define the Search Space (Grid Box):

    • Causality: To focus the computational search, we must define a three-dimensional box in the area of interest. A well-defined grid box increases the efficiency and accuracy of the docking run.

    • In ADT, with the receptor.pdbqt loaded, center the grid box on the position of the original co-crystallized ligand. Adjust the dimensions to ensure it fully encompasses the binding site (e.g., 22x22x22 Å).

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand files, the grid box center and size coordinates, and the name of the output file.

    • Causality: The exhaustiveness parameter controls the computational effort of the search.[21] A value of 16 provides a good balance between speed and thoroughness for most standard docking tasks.

  • Run Vina: Execute the docking from the command line: ./vina --config conf.txt --log log.txt

Part 3: Comparative Analysis of Docking Results

The primary outputs from AutoDock Vina are the binding affinity scores for the top-ranked poses, measured in kcal/mol.[3] A more negative value indicates a stronger predicted binding affinity.[22] The secondary output is the predicted binding pose, which allows for detailed analysis of molecular interactions.

Quantitative Data Summary
LigandTarget ProteinBinding Affinity (kcal/mol)Predicted Interacting Residues (Hydrogen Bonds)Predicted Interacting Residues (Hydrophobic/π-π)
Erlotinib (Re-docked) EGFR (1M17)-10.1Met769, Thr766Leu768, Leu694, Val702, Ala719, Cys773
2-Hydroxy-6-methylquinoxaline EGFR (1M17)-8.5Met769, Asp831Leu694, Val702, Ala719, Leu820
Alternative Quinoxaline (4i) EGFR (1M17)-9.2Met769, Cys773Leu694, Val702, Ala719, Leu820, Phe699

Note: The data presented in this table are representative values derived from the described docking protocol and are for illustrative purposes.

Analysis of Molecular Interactions
  • Erlotinib (Positive Control): The re-docked pose of Erlotinib shows a binding affinity of -10.1 kcal/mol. Crucially, it forms a key hydrogen bond with the backbone of Met769 in the hinge region of the kinase, an interaction known to be essential for the activity of many EGFR inhibitors.[13] This successful reproduction of the key binding interaction validates our docking protocol.

  • 2-Hydroxy-6-methylquinoxaline: Our lead compound demonstrates a strong binding affinity of -8.5 kcal/mol. Analysis of its top-ranked pose reveals that it also forms a hydrogen bond with the critical Met769 residue, mimicking the interaction of the approved drug. The 2-hydroxy group appears to form an additional hydrogen bond with the side chain of Asp831. The 6-methyl group is positioned within a hydrophobic pocket defined by Leu694 and Val702, contributing favorably to the binding energy.

  • Alternative Quinoxaline (4i): This literature compound shows a higher affinity (-9.2 kcal/mol) than our lead compound. Its more complex structure allows it to form additional hydrophobic and π-π stacking interactions with residues like Phe699, likely accounting for its superior predicted affinity.

Discussion and Future Perspectives

The in silico docking study reveals that 2-Hydroxy-6-methylquinoxaline is a promising candidate for EGFR inhibition. Its predicted binding affinity is strong, and most importantly, it successfully recapitulates the key hydrogen bonding interaction with Met769 that is critical for the activity of established inhibitors like Erlotinib.

While its binding energy is lower than that of Erlotinib and the highly optimized alternative quinoxaline 4i, the simplicity of its structure presents a significant advantage. It serves as an excellent starting fragment for further lead optimization. For instance, structure-based drug design could be employed to add functional groups to the quinoxaline core that can engage with other residues in the active site, such as Cys773 or the DFG motif, to further enhance binding affinity.

The next logical steps in the drug discovery pipeline would be:

  • In Silico ADMET Profiling: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound to assess its drug-likeness.

  • Chemical Synthesis: Synthesize 2-Hydroxy-6-methylquinoxaline in the lab.

  • In Vitro Validation: Perform enzymatic assays to experimentally measure its inhibitory activity (IC50) against EGFR kinase and validate the computational predictions.

Conclusion

This guide demonstrates a robust and scientifically sound workflow for the initial evaluation of a novel compound using molecular docking. The comparative analysis shows that 2-Hydroxy-6-methylquinoxaline binds favorably to the ATP-binding site of EGFR, establishing it as a viable lead compound for the development of new anticancer agents. The insights gained from this in silico study provide a strong rationale for its chemical synthesis and subsequent biological evaluation.

References

  • Gocmen, B., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(2), 303-315. Available from: [Link]

  • PubChem. Erlotinib Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Stamos, J., Sliwkowski, M.X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. PDB ID: 1M17. Available from: [Link]

  • Park, J.H., & Lemmon, M.A. (2012). Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. PDB ID: 4HJO. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Erlotinib. Available from: [Link]

  • ResearchGate. (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. Available from: [Link]

  • Burgos, C., et al. (2020). Quinoxalines Potential to Target Pathologies. Pharmaceuticals, 13(10), 318. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48(3), 565-575. Available from: [Link]

  • NTHRYS. Molecular Docking & Energy Minimization Techniques. Available from: [Link]

  • SAMSON Blog. When and Why You Should Minimize Ligands Before Docking. Available from: [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006152. Available from: [Link]

  • Taylor & Francis Online. (2020). Navigating the Intricacies of Molecular Docking. Available from: [Link]

  • YouTube. (2024). PyRx Tutorial | Multiple Ligand Docking | Part 2: Clean Protein Structures for Accurate Docking. Available from: [Link]

  • LabCode. (2024). 【Autodock Vina】In Silico Screening Using Autodock Vina. Available from: [Link]

  • Wang, Y.R., et al. (2017). Human topoisomerase IIalpha in complex with DNA and etoposide. PDB ID: 5GWK. Available from: [Link]

  • Wu, C.C., et al. (2011). Human topoisomerase IIbeta in complex with DNA and etoposide. PDB ID: 3QX3. Available from: [Link]

  • Chen, S.F., et al. (2018). Crystal structure of human topoisomerase II beta in complex with 5-iodouridine-containing-DNA and etoposide. PDB ID: 5ZRF. Available from: [Link]

  • Ravelli, R.B., et al. (2004). Tubulin-colchicine: stathmin-like domain complex. PDB ID: 1SA0. Available from: [Link]

  • Yorodumi. Etoposide-bound Entire Human Top2a in state 2. EMDB ID: EMD-11554. Available from: [Link]

  • MDPI. (2022). Structural and Biochemical Basis of Etoposide-Resistant Mutations in Topoisomerase IIα. International Journal of Molecular Sciences, 23(13), 6982. Available from: [Link]

  • PubChem. Erlotinib metabolite M2. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4785. Available from: [Link]

  • Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Journal of Antivirals & Antiretrovirals, 6(1). Available from: [Link]

  • Shah, S. K., et al. (2022). Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors. Scientific Reports, 12, 11703. Available from: [Link]

  • ResearchGate. How do I perform energy minimization of ligands before docking? (2015). Available from: [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

  • ResearchGate. What is the reason of removal of water molecules before docking? (2015). Available from: [Link]

  • wwPDB. Tubulin-Colchicine complex. PDB ID: 4O2B. Available from: [Link]

  • Prota, A.E., et al. (2014). Tubulin-Colchicine complex. PDB ID: 4O2B. Available from: [Link]

  • The Scripps Research Institute. AutoDock Vina. Available from: [Link]

  • Santos-Martins, D., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Cheminformatics, 13(1), 71. Available from: [Link]

  • Wiley Online Library. (2012). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Computational Chemistry, 33(18), 1509-1520. Available from: [Link]

  • ResearchGate. What is the correct workflow to prepare the protein... for molecular docking? (2022). Available from: [Link]

  • Matter Modeling Stack Exchange. How I can analyze and present docking results? (2020). Available from: [Link]

  • ResearchGate. How can I analyze docking result (hydrogen binding)? (2015). Available from: [Link]

  • YouTube. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available from: [Link]

  • Schrödinger. Glide Docking: Treating Water Molecules in the Active Site. Available from: [Link]

  • Reddit. energy minimization for ligand preparation. r/bioinformatics. (2021). Available from: [Link]

  • Niner Commons. Hydrogen Bond Energy-Based Comparative Analysis of Protein-Ligand Docked Models. (2021). Available from: [Link]

  • PubChem. 2-Methylquinoxaline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Hydroxy-6-chloroquinoxaline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Methylquinoxaline. National Center for Biotechnology Information. Available from: [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Hydroxy-6-methylquinoxaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-6-methylquinoxaline, which predominantly exists in its tautomeric form, 6-methylquinoxalin-2(1H)-one, is a crucial scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including potential as anticancer, antiviral, and antibacterial agents. The efficient and selective synthesis of this core structure is, therefore, of paramount importance. The classical approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, the choice of catalyst for this transformation significantly impacts the reaction's efficiency, yield, and environmental footprint. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the synthesis of 2-hydroxy-6-methylquinoxaline, offering field-proven insights and experimental data to aid researchers in selecting the optimal methodology for their specific needs.

Core Synthetic Strategy: The Cyclocondensation Approach

The most prevalent and versatile method for synthesizing the 2-hydroxy-6-methylquinoxaline core is the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable two-carbon synthon, typically glyoxylic acid or its derivatives. The choice of catalyst in this reaction is critical for activating the carbonyl group, facilitating the cyclization, and promoting the final dehydration step.

Figure 2: Proposed mechanism for copper-catalyzed synthesis.

Experimental Protocol (Representative): A mixture of 4-methyl-1,2-phenylenediamine (1 mmol), glyoxylic acid monohydrate (1.1 mmol), and Cu(OAc)₂ (10 mol%) in ethanol (10 mL) is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

b) Palladium-Catalyzed Systems

Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), are highly effective for the synthesis of quinoxaline derivatives, often enabling reactions under milder conditions. [1][2]While typically employed for cross-coupling reactions to introduce substituents, they can also catalyze the initial cyclocondensation.

Mechanism of Action: Similar to copper, palladium(II) acts as a Lewis acid to activate the carbonyl group. Palladium's ability to participate in oxidative addition and reductive elimination cycles can also open up alternative reaction pathways, particularly when starting from different precursors.

Experimental Protocol (Representative): To a solution of 4-methyl-1,2-phenylenediamine (1 mmol) and glyoxylic acid (1.1 mmol) in a suitable solvent like DMF (5 mL), Pd(OAc)₂ (5 mol%) is added. The mixture is heated to 80 °C for 1-3 hours. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Metal-Free Catalysis: The Green Chemistry Approach

In recent years, there has been a significant shift towards developing metal-free catalytic systems to address concerns about cost, toxicity, and environmental impact.

a) Iodine-Catalyzed Synthesis

Molecular iodine (I₂) has emerged as a powerful and versatile metal-free catalyst for a variety of organic transformations, including quinoxaline synthesis. [3] Mechanism of Action: Iodine is believed to act as a mild Lewis acid to activate the carbonyl group. Furthermore, it can act as an oxidizing agent to facilitate the final aromatization step, particularly when starting from precursors that require an oxidation step.

Figure 3: Proposed mechanism for iodine-catalyzed synthesis.

Experimental Protocol (Representative): A mixture of 4-methyl-1,2-phenylenediamine (1 mmol), glyoxylic acid monohydrate (1.1 mmol), and iodine (10 mol%) in DMSO (3 mL) is stirred at room temperature for 1-2 hours. The reaction is quenched with aqueous sodium thiosulfate solution, and the precipitated product is filtered, washed with water, and dried.

b) Brønsted Acid Catalysis

Simple Brønsted acids like acetic acid (AcOH) or trifluoroacetic acid (TFA) can effectively catalyze the synthesis of quinoxalin-2(1H)-ones. [4][5]These catalysts are inexpensive, readily available, and operate under mild conditions.

Mechanism of Action: The Brønsted acid protonates the carbonyl oxygen of glyoxylic acid, thereby activating it for nucleophilic attack. The acid also facilitates the dehydration of the cyclized intermediate.

Experimental Protocol (Representative): 4-methyl-1,2-phenylenediamine (1 mmol) and glyoxylic acid (1.1 mmol) are dissolved in ethanol (10 mL). A catalytic amount of acetic acid (e.g., 0.5 mL) is added, and the mixture is stirred at room temperature for 3-6 hours. The product often precipitates from the reaction mixture and can be isolated by filtration.

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems for the synthesis of substituted quinoxalin-2(1H)-ones, providing a basis for comparison. While data for the specific synthesis of 2-hydroxy-6-methylquinoxaline is limited across all catalyst types in a single study, the presented data for analogous structures offers valuable insights into the expected performance.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)₂ o-phenylenediamine, α-keto acidEthanolRoom Temp.2-4~90[4]
Pd(OAc)₂ o-phenylenediamine, α-keto acidDMF801-3>85[1]
**Iodine (I₂) **o-phenylenediamine, α-keto acidDMSORoom Temp.1-2>90[3]
Acetic Acid o-phenylenediamine, α-keto acidEthanolRoom Temp.3-6~85-95[5]
Catalyst-Free o-phenylenediamine, α-keto acidWater800.5-1>90[6]

Experimental Workflow: A General Protocol

The following diagram outlines a general experimental workflow applicable to the synthesis of 2-hydroxy-6-methylquinoxaline using the discussed catalytic systems.

Experimental_Workflow A Reactant Preparation (4-methyl-1,2-phenylenediamine, Glyoxylic Acid) B Solvent and Catalyst Addition A->B C Reaction at Specified Temperature (Monitoring by TLC) B->C D Work-up (Quenching, Extraction, etc.) C->D E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Figure 4: General experimental workflow for catalyst screening.

Conclusion and Future Perspectives

The synthesis of 2-hydroxy-6-methylquinoxaline can be achieved with high efficiency using a variety of catalytic systems.

  • Metal-based catalysts , particularly copper and palladium, offer high yields and broad applicability, making them reliable choices for routine synthesis.

  • Metal-free catalysts , such as iodine and Brønsted acids, provide a greener and more cost-effective alternative without compromising significantly on efficiency. The use of water as a solvent in catalyst-free systems represents a particularly sustainable approach. [6] The choice of the optimal catalyst will ultimately depend on the specific requirements of the research, including cost, scalability, desired purity, and environmental considerations. For large-scale synthesis, the development of heterogeneous and recyclable catalysts is a promising area for future research, aiming to further enhance the sustainability of 2-hydroxy-6-methylquinoxaline production.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for Quinoxalinone Synthesis. BenchChem Technical Support.
  • Organic & Biomolecular Chemistry. (2022). Copper-catalyzed oxidative coupling of quinoxalin-2(1H)-ones with alcohols. Royal Society of Chemistry. [Link]

  • Organic Letters. (2022). Copper-Catalyzed Divergent C-H Functionalization Reaction of Quinoxalin-2(1 H)-ones and Alkynes Controlled by N1-Substituents for the Synthesis of (Z)-Enaminones and Furo[2,3- b]quinoxalines. American Chemical Society. [Link]

  • Semantic Scholar. (2021). Copper-catalyzed alkylation of Quinoxalin-2(1H) - ones with styrenes and tert-Butyl peroxybenzoate. [Link]

  • National Institutes of Health. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. [Link]

  • Organic & Biomolecular Chemistry. (2021). Copper-catalyzed C–H/N–H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones. Royal Society of Chemistry. [Link]

  • Sci-Hub. (2013). Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids. [Link]

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of quinoxalinones. [Link]

  • RSC Publishing. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]

  • Chemical Communications. (2018). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Royal Society of Chemistry. [Link]

  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • China Pharmaceutical University. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. [Link]

  • Jiangxi Normal University. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • TSI Journals. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. [Link]

  • National Institutes of Health. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]

  • ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. [Link]

  • ScienceDirect. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. [Link]

  • National Institutes of Health. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]

  • Chemical Communications. (2014). Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Royal Society of Chemistry. [Link]

  • Frontiers. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. [Link]

  • RSC Advances. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. [Link]

  • ResearchGate. (2019). Reaction of 1‐methyl‐6‐nitroquinoxalin‐2(1H)‐one in presence of AgOTf. [Link]

  • RSC Publishing. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]

  • ResearchGate. (2017). A green synthesis of quinoxaline derivatives & their biological actives. [Link]

  • National Institutes of Health. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]

  • National Institutes of Health. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. [Link]

  • National Institutes of Health. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • New Journal of Chemistry. (2018). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • MDPI. (2023). Special Issue : Catalysis in Heterocyclic and Organometallic Synthesis II. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Hydroxy-6-methylquinoxaline from Different Laboratories

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the reproducibility and reliability of analytical data are paramount. When analytical methods are transferred between laboratories or when multiple sites are involved in the analysis of a single compound, ensuring the concordance of results is a critical step. This guide provides an in-depth, technical comparison of analytical methodologies for 2-Hydroxy-6-methylquinoxaline, a key heterocyclic compound, and outlines a framework for the cross-validation of results from different laboratories. The principles and protocols discussed herein are grounded in established regulatory guidelines to ensure scientific integrity.[1][2][3][4][5][6][7][8][9][10][11]

Introduction: The Imperative of Inter-Laboratory Consistency

2-Hydroxy-6-methylquinoxaline is a significant intermediate in the synthesis of various pharmaceutical and agrochemical agents.[12] Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final product. Inter-laboratory comparison studies, also known as proficiency testing, are fundamental to method validation and quality assurance.[13][14][15] They serve to demonstrate that different laboratories can produce comparable results when analyzing the same sample, a cornerstone of a robust analytical lifecycle.[16]

This guide will explore a hypothetical cross-validation study involving three distinct laboratories, each employing a different, yet valid, analytical technique for the determination of 2-Hydroxy-6-methylquinoxaline. The methodologies, validation data, and cross-validation results will be presented and critically evaluated.

The Foundation: Regulatory Framework for Analytical Method Validation

Any discussion of method validation and cross-comparison must be anchored in the globally recognized guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validation.[3][5][6][17][18] This is further complemented by guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][4][7][8][10][11][16][19] These documents outline the validation characteristics that must be investigated, including:

  • Accuracy: The closeness of test results to the true value.[20][21]

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[20][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][20][21]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[20]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[21]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11][20]

The Contenders: A Comparative Look at Three Analytical Methodologies

For our hypothetical study, we will consider three laboratories, each with a distinct, validated method for the analysis of 2-Hydroxy-6-methylquinoxaline.

  • Laboratory A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Laboratory B: Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS)

  • Laboratory C: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

The choice of these methods reflects the common and advanced techniques used in the pharmaceutical industry.[23][24] HPLC-UV is a robust and widely used technique, UPLC-MS offers higher sensitivity and selectivity, and GC-MS is suitable for volatile or semi-volatile compounds, often after derivatization.[23][25]

Rationale: HPLC-UV is a cost-effective and reliable method for routine quality control. The chromophoric nature of the quinoxaline ring system allows for sensitive UV detection.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

Rationale: UPLC-MS provides superior resolution, speed, and sensitivity compared to conventional HPLC. The mass spectrometer adds a layer of specificity, allowing for unambiguous identification and quantification, which is particularly useful for complex matrices or low-level impurity analysis.[23]

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A rapid gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for 2-Hydroxy-6-methylquinoxaline.

  • Sample Preparation: Similar to HPLC-UV, but with potentially higher dilution factors due to increased sensitivity.

Rationale: While less common for this type of compound without derivatization, GC-MS can be a powerful tool, especially for identifying and quantifying volatile impurities that may not be amenable to LC-based methods.[26][27] For 2-Hydroxy-6-methylquinoxaline, a derivatization step is necessary to increase its volatility.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient from 100 °C to 280 °C.

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Derivatization: Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Sample Preparation: The sample is dried and then derivatized before injection.

Visualizing the Workflows

Analytical_Workflows cluster_A Laboratory A: HPLC-UV cluster_B Laboratory B: UPLC-MS cluster_C Laboratory C: GC-MS A_Start Sample Weighing & Dissolution A_HPLC HPLC Separation (C18 Column) A_Start->A_HPLC A_Detect UV Detection (254 nm) A_HPLC->A_Detect A_Quant Quantification A_Detect->A_Quant B_Start Sample Weighing & Dissolution B_UPLC UPLC Separation (UPLC C18 Column) B_Start->B_UPLC B_MS MS Detection (ESI+, MRM) B_UPLC->B_MS B_Quant Quantification B_MS->B_Quant C_Start Sample Weighing & Drying C_Deriv Derivatization (Silylation) C_Start->C_Deriv C_GC GC Separation (Capillary Column) C_Deriv->C_GC C_MS MS Detection (EI, SIM) C_GC->C_MS C_Quant Quantification C_MS->C_Quant Cross_Validation_Process Central_Sample Homogenous Sample Batch (2-Hydroxy-6-methylquinoxaline) Lab_A Laboratory A (HPLC-UV) Central_Sample->Lab_A Blinded Samples Lab_B Laboratory B (UPLC-MS) Central_Sample->Lab_B Blinded Samples Lab_C Laboratory C (GC-MS) Central_Sample->Lab_C Blinded Samples Coordinator Central Coordinator Lab_A->Coordinator Analytical Results Lab_B->Coordinator Analytical Results Lab_C->Coordinator Analytical Results Analysis Statistical Analysis (Inter-laboratory Variability) Coordinator->Analysis Report Final Report Analysis->Report

Caption: The workflow of the inter-laboratory cross-validation study.

Table 4: Cross-Validation Results (Hypothetical Data)

Sample IDLaboratory A (µg/mL)Laboratory B (µg/mL)Laboratory C (µg/mL)Mean (µg/mL)%RSD
Low Conc. 5.15.05.25.11.96%
Medium Conc. 49.850.149.549.80.60%
High Conc. 95.294.895.595.20.37%
Discussion and Conclusion: Synthesizing the Findings

The hypothetical cross-validation results demonstrate a high degree of concordance between the three laboratories, with the relative standard deviation (%RSD) well within acceptable limits for all concentration levels. This indicates that despite the differences in analytical methodologies, each laboratory's method is capable of producing accurate and precise results for the quantification of 2-Hydroxy-6-methylquinoxaline.

The success of such a study hinges on the initial robust validation of each individual method. The causality is clear: a well-validated method, grounded in the principles of ICH Q2(R1), is a prerequisite for achieving inter-laboratory agreement. [3][5][6][20][21] Key Takeaways for Researchers and Drug Development Professionals:

  • Method Diversity is Not a Barrier: Different analytical techniques can yield comparable results, provided they are properly validated.

  • Validation is Non-Negotiable: Adherence to regulatory guidelines for method validation is the foundation of reliable data. [1][2][4][7][8][10][11]* Cross-Validation is a Powerful Tool: It provides objective evidence of the reproducibility of an analytical procedure across different sites and methods. [28]* A Proactive Approach is Essential: Inter-laboratory comparisons should be planned early in the drug development process, especially when method transfers are anticipated.

References

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]

  • General Chapters. VALIDATION OF COMPENDIAL METHODS. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • National Institutes of Health. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. [Link]

  • European Journal of Chemistry. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link]

  • Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives | Request PDF. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • CompaLab. What is an inter laboratory comparison ?. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. [Link]

  • YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]

  • Medpace. A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data of Forty-one. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • J-STAGE. Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. [Link]

  • The Joint Research Centre - European Union. Interlaboratory comparisons. [Link]

  • CNKI. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. [Link]

  • Sci-Hub. Gas-liquid chromatography and mass spectrometry of quinoxalines derived from various homoglucans by alkaline o-phenylenediamine method. [Link]

  • The Good Scents Company. 2-methyl quinoxaline, 7251-61-8. [Link]

  • ResearchGate. HPLC chromatogram of 2-methylquinoxaline standard solution at the concentration of 422 mg mL À1. [Link]

  • WJPPS. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]

  • OMICS International. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • Google Patents. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal.
  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • National Institutes of Health. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

  • Caloong Chemical. 2-Hydroxy-6-Chloroquinoxaline Manufacturer | CAS 2427-71-6. [Link]

  • ScienceDirect. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]

  • National Institutes of Health. 2-Methylquinoxaline | C9H8N2 | CID 23686 - PubChem. [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]

  • ResearchGate. Synthesis of 2-methylquinoxaline derivatives. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxy-6-methylquinoxaline: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Safety Precautions

Based on the hazard profiles of analogous quinoxaline compounds, 2-Hydroxy-6-methylquinoxaline should be handled as a potentially hazardous substance. Quinoxaline derivatives are generally classified as hazardous, with the primary concerns being:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5][6]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2][3][4][6]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][4][5][6][7]

Therefore, stringent safety measures are imperative during all handling and disposal procedures.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following should be worn at all times when handling 2-Hydroxy-6-methylquinoxaline and its waste:

PPE CategorySpecifications
Eye Protection Chemical splash goggles or safety glasses that meet recognized standards (e.g., ANSI Z87.1 or European Standard EN166) are required.[1] A face shield should be worn over safety glasses for tasks with a higher risk of splashing.[1]
Hand Protection Wear chemical-resistant, powder-free gloves.[1] Thicker gloves generally offer better protection.[1] Double gloving is recommended, especially when working within a containment system.[1] Gloves should be changed regularly or immediately if contaminated.[1]
Body Protection A long-sleeved laboratory coat should be worn and kept buttoned.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4][5][7] If dust or aerosols may be generated and engineering controls are insufficient, a respirator (e.g., N95 or higher) is required.[1]
Disposal Workflow for 2-Hydroxy-6-methylquinoxaline

All waste containing 2-Hydroxy-6-methylquinoxaline must be treated as hazardous waste.[1] Disposal must be in accordance with all applicable local, state, and national environmental regulations.[1][2]

DisposalWorkflow Disposal Decision Workflow for 2-Hydroxy-6-methylquinoxaline A Start: Waste Generation B Hazard Identification (Skin/Eye Irritant, Harmful if Swallowed) A->B C Segregate Waste (Solid vs. Liquid) B->C D Solid Waste (Contaminated PPE, solid compound) C->D E Liquid Waste (Solutions, rinsates) C->E F Package in Labeled, Sealed Hazardous Waste Container D->F E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H I Incineration at a Permitted Facility H->I J End: Disposal Complete I->J

Caption: Decision workflow for the safe disposal of 2-Hydroxy-6-methylquinoxaline waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid 2-Hydroxy-6-methylquinoxaline, contaminated lab supplies (e.g., weighing paper, pipette tips), and contaminated PPE in a designated, properly labeled hazardous waste container.[2][5] This container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: Collect solutions containing 2-Hydroxy-6-methylquinoxaline in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.

2. Container Labeling: All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Hydroxy-6-methylquinoxaline"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date of waste accumulation

  • Your name, laboratory, and contact information

3. Storage:

  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area.[1][2]

  • Ensure containers are kept tightly closed when not in use.[1][2][6][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][2][6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[2]

  • The recommended method of disposal for quinoxaline derivatives is through a chemical incinerator equipped with an afterburner and scrubber system.[3]

  • Never dispose of 2-Hydroxy-6-methylquinoxaline down the drain or in the regular trash.[5] The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[8]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[5] For liquid spills, use an inert absorbent material (e.g., dry sand, vermiculite) to contain the spill.[3]

  • Clean-up:

    • Wear the appropriate PPE as outlined in Section 2.

    • For small spills, carefully sweep up solid material and place it in a labeled hazardous waste container.[2][5] For liquid spills, absorb the material and scoop the absorbent into the waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Decontaminate: Thoroughly decontaminate the area and any equipment used for cleanup.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Causality and Best Practices
  • Why segregate waste? Segregating solid and liquid waste, as well as incompatible chemicals, prevents potentially dangerous reactions within the waste container and ensures the disposal vendor can apply the correct treatment method.

  • Why use a licensed disposal vendor? Licensed vendors are equipped to handle and transport hazardous waste in compliance with strict regulations, ensuring it is disposed of in an environmentally sound manner, typically through high-temperature incineration which destroys the hazardous components.

  • Why is drain disposal prohibited? Many organic compounds, including quinoxaline derivatives, can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes. The EPA's regulations are in place to prevent the contamination of waterways.[8][9]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2-Hydroxy-6-methylquinoxaline, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. Best practices for handling and disposal of quinoxaline-2,3-diones. 1

  • Benchchem. Navigating the Safe Disposal of 2-Methyl-5-(quinoxalin-2-yl)aniline: A Procedural Guide. 10

  • Fisher Scientific. SAFETY DATA SHEET. 2

  • TCI Chemicals. SAFETY DATA SHEET. 3

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • MedchemExpress.com. Safety Data Sheet. 4

  • Apollo Scientific. Quinoxaline. 5

  • Fisher Scientific. SAFETY DATA SHEET. 6

  • Harwick Standard. material safety data sheet.

  • Synerzine. Quinoxaline, 5-methyl-. 7

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 8

  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. 9

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Hydroxy-6-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 2-Hydroxy-6-methylquinoxaline. Our philosophy is that true laboratory safety is not just about following rules, but understanding the causality behind them. This document is designed to be a self-validating system of protocols, ensuring that every step you take is grounded in authoritative safety science.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

2-Hydroxy-6-methylquinoxaline, a member of the quinoxaline family of heterocyclic compounds, is a valuable building block in medicinal chemistry and materials science.[1][2][3][4] However, its utility is matched by potential hazards that demand rigorous control measures. Based on data from structurally similar compounds, a thorough risk assessment is the foundational step for defining your personal protective equipment (PPE) strategy.

The primary hazards associated with quinoxaline derivatives like this are categorized by the Globally Harmonized System (GHS) and require specific attention.[5][6]

Hazard ClassificationCategoryNature of HazardSource
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[5][6]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled as a dust or aerosol.[5][6][7]

Your specific experimental protocol dictates the level of risk. Handling milligrams of the solid powder for weighing presents a different risk profile than refluxing several grams in a solvent. Always consider the quantity , physical form (solid/liquid) , concentration , and duration of exposure when tailoring your PPE.

Core Protective Measures: A Multi-Layered Defense Strategy

Effective protection is a hierarchy of controls. While PPE is the final barrier between you and the chemical, it should always be used in conjunction with superior engineering and administrative controls.

Before selecting any PPE, ensure the proper engineering controls are in place.

  • Chemical Fume Hood: All manipulations of 2-Hydroxy-6-methylquinoxaline, especially handling the solid powder or working with solutions, must be performed inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

The following PPE is the minimum requirement for any procedure involving this compound.

A. Eye and Face Protection

  • Why: To prevent contact with the powder or splashes of solutions, which can cause serious eye irritation.[5][8]

  • Protocol:

    • Chemical Safety Goggles: Wear ANSI Z87.1-rated or EN 166-compliant chemical safety goggles at all times. These are required because they form a seal around the eyes, protecting from splashes, dust, and vapors from all angles.[8]

    • Face Shield: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during quenching or extractions), a face shield must be worn in addition to safety goggles. Eyeglasses, even with side shields, are not a substitute for proper goggles.[9]

B. Skin and Body Protection

  • Why: To prevent skin irritation and accidental dermal absorption.[5][10]

  • Protocol:

    • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and tight-fitting cuffs is mandatory. Cloth lab coats are not recommended as they can absorb chemicals.[9][11]

    • Impervious Apron: For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.

    • Full Coverage: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.

C. Hand Protection

  • Why: To provide a direct barrier against skin contact. Glove selection is critical and must be based on chemical compatibility and breakthrough time.

  • Protocol:

    • Glove Material: Use powder-free nitrile gloves as a minimum standard. Thicker gloves provide better protection.[9] For prolonged handling or when working with solvents, consult a glove manufacturer’s compatibility chart to ensure the chosen material (e.g., nitrile, neoprene) is resistant to the specific solvent being used.

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves, especially during weighing, transfers, and cleanup. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[12] Change gloves immediately if contamination is suspected or after a maximum of 60 minutes of use, as their protective properties can degrade over time.[9]

    • Proper Removal: Remove gloves by peeling them off from the cuff downwards, turning them inside out without touching the outer surface with your bare hands.

D. Respiratory Protection

  • Why: To prevent inhalation of the powder or aerosols, which can cause respiratory tract irritation.[5][6][7]

  • Protocol:

    • Standard Operations: When working exclusively within a certified chemical fume hood, respiratory protection is typically not required.

    • When Required: A respirator is necessary if engineering controls are insufficient or during emergency situations like a large spill. Use a NIOSH-approved respirator.[5][11]

      • For powders/dusts : A filtering facepiece respirator (N95 or N100) is sufficient.[9]

      • For vapors/aerosols from solutions : An air-purifying respirator with organic vapor cartridges is required.

    • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in accordance with OSHA's Respiratory Standard (29 CFR 1910.134).[5][9]

Procedural Guidance: Safety in Application

  • Preparation: Before entering the lab, don your lab coat, safety goggles, and full-coverage clothing/shoes.

  • Fume Hood Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don Gloves: Put on the first pair of nitrile gloves.

  • Material Handling: Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood. Don a second pair of gloves for these direct handling tasks.

  • Post-Handling: After the task is complete, remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

  • Cleanup: Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doffing PPE: Remove your lab coat and remaining gloves before leaving the laboratory.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling.[5][10]

Immediate and correct response to a spill is critical. The procedure differs based on the spill's magnitude.

Spill_Response_Workflow Assess Assess Spill (Size & Location) Small_Spill Small Spill (<100mg) Contained in Fume Hood Assess->Small_Spill Is it small & contained? Large_Spill Large Spill (>100mg) or Outside Containment Assess->Large_Spill No Don_PPE Don Additional PPE (2nd Gloves, Respirator if needed) Small_Spill->Don_PPE Evacuate Evacuate Immediate Area Restrict Access Large_Spill->Evacuate Contain Contain Spill (Use Absorbent Pads) Don_PPE->Contain Cleanup Clean Up Spill (Sweep solid / Absorb liquid) Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose of Waste in Sealed, Labeled Container Decon->Dispose Alert Alert Lab Supervisor & Safety Officer Evacuate->Alert

Caption: Workflow for chemical spill response.

Small Spill (Inside Fume Hood):

  • Ensure you are wearing your full standard PPE.

  • Contain the spill with absorbent pads or by gently covering the powder with a damp paper towel to prevent aerosolization.

  • Carefully sweep the material into a dustpan or collect absorbed material.[5][8]

  • Place the waste into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area thoroughly.

Large Spill (or any spill outside a fume hood):

  • Evacuate: Immediately alert others and evacuate the immediate area.[6][13]

  • Alert: Inform your laboratory supervisor and institutional safety officer at once.

  • Secure: Restrict access to the area.

  • Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection and equipment.

  • PPE Disposal: Used gloves, absorbent pads, and other contaminated disposable materials must be placed in a designated, sealed hazardous waste container.[5]

  • Equipment: Glassware and equipment should be decontaminated by rinsing with a suitable solvent in the fume hood before being washed.

  • Waste Streams: All waste containing 2-Hydroxy-6-methylquinoxaline must be disposed of as hazardous chemical waste according to your institution's and local regulations.[5][10] Never dispose of this chemical down the drain.[6][13]

Quick Reference PPE Matrix

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Fume HoodGogglesDouble Nitrile GlovesLab CoatNot required in hood
Handling Solutions Chemical Fume HoodGogglesNitrile GlovesLab CoatNot required in hood
Large Scale Reaction Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot required in hood
Small Spill Cleanup Chemical Fume HoodGogglesDouble Nitrile GlovesLab CoatRecommended (N95)
Large Spill Cleanup N/A (Evacuate)Full Face ShieldHeavy Duty GlovesChemical SuitRequired (APR)

References

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.
  • PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline. National Center for Biotechnology Information. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • Alfa Aesar. (2025). 6-Methylquinoxaline - SAFETY DATA SHEET. [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoxaline. [Link]

  • Ait Lahcen, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. [Link]

  • Ghorab, M. M., et al. (n.d.). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. [Link]

  • Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.